molecular formula C10H10N2O B567675 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 1222533-85-8

1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B567675
CAS No.: 1222533-85-8
M. Wt: 174.203
InChI Key: VOHMNQLBIOGYAS-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.203. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-8-9(7(2)13)5-12-10(8)11-4-6/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHMNQLBIOGYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2C(=O)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678416
Record name 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-85-8
Record name 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222533-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structure, a bioisosteric analog of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. This mimicry, combined with the pyridine nitrogen's ability to act as a hydrogen bond acceptor, often leads to enhanced pharmacological properties such as improved solubility and bioavailability compared to its indole counterparts.[1][2] Consequently, the 7-azaindole core is embedded in numerous clinically significant molecules, including kinase inhibitors for oncology (e.g., Vemurafenib) and treatments for a range of other maladies.[1][3]

The target molecule of this guide, this compound, is a key functionalized intermediate. The acetyl group at the C3 position serves as a versatile chemical handle for further elaboration, making it an invaluable building block for constructing complex pharmaceutical agents. This guide provides a detailed exploration of its synthesis pathway, grounded in established chemical principles and supported by authoritative literature.

Conceptual Framework: Retrosynthetic Analysis

A logical synthesis plan begins with a retrosynthetic analysis. The target molecule can be conceptually deconstructed to identify the key bond formations and requisite starting materials. The most logical disconnection is the carbon-carbon bond between the C3 position of the azaindole ring and the acetyl carbonyl carbon. This points to an electrophilic acylation of a pre-formed 5-methyl-7-azaindole core.

This retrosynthetic approach simplifies the problem into two primary stages:

  • Formation of the Core Heterocycle : The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Functionalization : The regioselective acylation at the C3 position.

G target This compound disconnect C-C Bond Disconnection (Acylation) target->disconnect Retrosynthesis precursor1 5-Methyl-1H-pyrrolo[2,3-b]pyridine (5-Methyl-7-azaindole) disconnect->precursor1 acetyl_source Acetyl Source (e.g., Acetyl Chloride) disconnect->acetyl_source disconnect2 Pyrrole Ring Formation precursor1->disconnect2 starting_material Substituted Pyridine Precursor (e.g., 2-Amino-3,5-dimethylpyridine) disconnect2->starting_material

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Synthesis of the 5-Methyl-7-Azaindole Core

The construction of the 7-azaindole ring system is well-documented, with numerous methods starting from functionalized pyridine precursors.[4] A robust and frequently employed strategy involves the cyclization of a suitably substituted aminopyridine, analogous to classical indole syntheses.

One effective route begins with 2-amino-3,5-dimethylpyridine. The key transformation is the construction of the pyrrole ring fused to the pyridine core. The "Batcho-Leimgruber" indole synthesis provides an excellent template for this transformation.

Workflow for 5-Methyl-7-azaindole Synthesis:

G cluster_0 Synthesis of 5-Methyl-7-azaindole A 2-Amino-3,5-dimethylpyridine C Enamine Intermediate A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent D Cyclization (High Temperature) C->D E 5-Methyl-1H-pyrrolo[2,3-b]pyridine D->E

Caption: Workflow for the synthesis of the core scaffold.

Pathway II: Friedel-Crafts Acylation of 5-Methyl-7-Azaindole

With the 5-methyl-7-azaindole core in hand, the next critical step is the introduction of the acetyl group. The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for this purpose.[5][6] The pyrrole moiety of the 7-azaindole is electron-rich and highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and sterically accessible site.

However, the pyridine nitrogen complicates the reaction by complexing with the Lewis acid catalyst (e.g., AlCl₃), which can deactivate the catalyst and the substrate.[7] Therefore, a stoichiometric amount of the Lewis acid is typically required.[6] The pyrrole nitrogen is generally protected, often with a triisopropylsilyl (TIPS) or other suitable group, to prevent N-acylation and improve solubility, though acylation can proceed without protection.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Electrophile : The Lewis acid (AlCl₃) activates the acylating agent (acetyl chloride) to form a highly reactive acylium ion.

  • Nucleophilic Attack : The electron-rich C3 position of the 7-azaindole attacks the acylium ion, forming a resonance-stabilized cationic intermediate (sigma complex).

  • Deprotonation : A base (or the AlCl₄⁻ complex) removes the proton from the C3 position, restoring aromaticity and yielding the final acylated product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcCl Acetyl Chloride Acylium Acylium Ion [CH₃CO]⁺ (Electrophile) AcCl->Acylium AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Cationic Intermediate) Azaindole 5-Methyl-7-azaindole Azaindole->Sigma Nucleophilic attack from C3 position Product Acylated Product Sigma->Product Deprotonation

Caption: Mechanism of Friedel-Crafts acylation on 7-azaindole.

Experimental Protocols

The following protocols are representative and should be adapted based on laboratory conditions and scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine
  • Materials : 2-amino-3,5-dimethylpyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Diphenyl ether.

  • Procedure :

    • A solution of 2-amino-3,5-dimethylpyridine (1.0 eq) in DMF-DMA (3.0 eq) is heated to reflux for 16 hours.

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enamine intermediate.

    • The crude intermediate is added portion-wise to refluxing diphenyl ether. The reaction is maintained at reflux for 1-2 hours, monitoring for the completion of cyclization by TLC.

    • Upon cooling, the reaction mixture is diluted with hexane, causing the product to precipitate.

    • The solid is collected by filtration, washed thoroughly with hexane to remove the diphenyl ether, and dried under vacuum to afford 5-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Acylation to Yield this compound
  • Materials : 5-Methyl-1H-pyrrolo[2,3-b]pyridine, Aluminum chloride (AlCl₃), Acetyl chloride (AcCl), Dichloromethane (DCM, anhydrous).

  • Procedure :

    • To a stirred suspension of aluminum chloride (2.5 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.2 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

    • Add a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by pouring it onto a mixture of ice and saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Summary

The following table summarizes typical conditions for the key acylation step. Yields are highly dependent on the scale and purity of the starting materials.

ParameterConditionRationale
Reaction Friedel-Crafts AcylationA reliable and high-yielding method for acylating electron-rich heterocycles.[6][8]
Acylating Agent Acetyl ChlorideA highly reactive source for the acetyl group.
Catalyst Aluminum Chloride (AlCl₃)A strong Lewis acid required to generate the acylium ion electrophile.[5][9]
Stoichiometry >2 equivalents of AlCl₃Required to overcome complexation with both the pyridine nitrogen and the product carbonyl.
Solvent Dichloromethane (anhydrous)An inert solvent that is suitable for the reaction temperature range. Anhydrous conditions are critical.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by warming to ensure completion.
Typical Yield 60-80%Varies based on reaction scale and purification efficiency.

Conclusion and Future Perspectives

The synthesis of this compound is a well-defined process hinging on two key stages: the formation of the 5-methyl-7-azaindole core and its subsequent regioselective Friedel-Crafts acylation. The methodologies described provide a robust and scalable route to this valuable intermediate. The versatility of the C3-acetyl group allows for a multitude of subsequent chemical transformations, including but not limited to, reductive aminations, aldol condensations, and heterocycle formations, solidifying its importance as a strategic building block in the synthesis of novel therapeutics. Further research may focus on developing milder, catalytic acylation methods to avoid the use of stoichiometric and moisture-sensitive Lewis acids, thereby enhancing the environmental and economic viability of the synthesis.

References

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. RSC.
  • Collum, D. B., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health.
  • ElectronicsAndBooks. (n.d.). Synthesis of functionalized 7-azaindoles via directed ortho-metalations.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • ACS Publications. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • PubMed. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes.
  • ResearchGate. (n.d.). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole.
  • Unknown Source. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • PubMed Central. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.
  • ACS Publications. (n.d.). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Google Patents. (n.d.). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles.
  • Semantic Scholar. (1975). Synthesis of 5-Methyl and 7-Methyl-4-Azaindol-2(3h)-ones.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • ResearchGate. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines.
  • ACS Publications. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.
  • ResearchGate. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
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  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • BLDpharm. (n.d.). 6982-72-5|1-(5-Methyl-1H-pyrrol-2-yl)ethanone.
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  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
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  • ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
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An In-Depth Technical Guide to 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a heterocyclic ketone belonging to the esteemed 7-azaindole class of compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities, particularly as a hinge-binding motif in various protein kinase inhibitors. This document will delve into the structural attributes, physicochemical characteristics, probable synthetic routes, and the significant, albeit largely inferred, biological potential of this specific molecule. While detailed experimental data for this exact compound remains limited in publicly accessible literature, this guide will leverage data from closely related analogues to provide a robust and scientifically grounded perspective for researchers in the field.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered immense interest in the field of drug discovery. Its structure, featuring a fusion of a pyridine and a pyrrole ring, serves as a bioisostere for indole, offering unique hydrogen bonding capabilities and physicochemical properties. This has led to the development of numerous 7-azaindole derivatives with a wide spectrum of biological activities, including potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer and inflammatory disorders.[1][2] The subject of this guide, this compound, incorporates this key scaffold, suggesting its potential as a valuable intermediate or an active pharmacophore in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

While specific experimental data for this compound is not extensively reported, its fundamental properties can be defined, and its spectral characteristics can be predicted based on its structure and data from analogous compounds.

Core Chemical Identity
PropertyValueSource
Chemical Name This compound-
Synonyms 3-Acetyl-5-methyl-7-azaindole-
CAS Number 1222533-85-8[1][3][4]
Molecular Formula C₁₀H₁₀N₂O[3][4]
Molecular Weight 174.20 g/mol [3]
Predicted Spectral Characteristics

Predictive analysis based on the structure and spectral data of related 7-azaindole derivatives allows for an estimation of the key spectral signatures for this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine core, a singlet for the methyl group on the pyridine ring, and a singlet for the acetyl methyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the acetyl group and the electronic environment of the bicyclic system.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal characteristic peaks for the carbonyl carbon of the acetyl group at a downfield chemical shift (typically in the range of 190-200 ppm), along with signals for the aromatic carbons of the 7-azaindole core and the methyl carbons.

  • Mass Spectrometry: The mass spectrum should exhibit a prominent molecular ion peak (M+) at m/z 174.20, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1650-1700 cm⁻¹. Other characteristic bands would include N-H stretching of the pyrrole ring and C-H and C=C/C=N stretching of the aromatic system.

Synthesis and Chemical Reactivity

The synthesis of this compound most likely proceeds through a Friedel-Crafts acylation of the parent heterocycle, 5-methyl-1H-pyrrolo[2,3-b]pyridine. This is a common and effective method for introducing acyl groups onto electron-rich aromatic and heteroaromatic rings.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The proposed synthesis involves the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Synthesis_Pathway reagent1 5-Methyl-1H-pyrrolo[2,3-b]pyridine product This compound reagent1->product Friedel-Crafts Acylation reagent2 Acetyl Chloride / Acetic Anhydride reagent2->product catalyst Lewis Acid (e.g., AlCl₃, SnCl₄) catalyst->product

Figure 1: Proposed synthetic workflow for this compound.

Causality behind Experimental Choices:

  • Substrate: 5-Methyl-1H-pyrrolo[2,3-b]pyridine is the logical starting material, possessing the required core structure.

  • Acylating Agent: Acetyl chloride or acetic anhydride are standard, highly reactive sources of the acetyl electrophile.

  • Catalyst: A Lewis acid is crucial to activate the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich pyrrole ring of the 7-azaindole. The choice of Lewis acid (e.g., AlCl₃, SnCl₄) can influence the reaction conditions and yield. For a similar transformation of 7-azaindole to 3-acetyl-7-azaindole, tin(IV) tetrachloride has been successfully employed.[5]

  • Regioselectivity: The acylation is expected to occur preferentially at the C3 position of the pyrrole ring, which is the most nucleophilic position in the 7-azaindole system, analogous to the reactivity of indole.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, self-validating protocol based on established Friedel-Crafts acylation procedures for similar heterocyclic compounds. Note: This protocol has not been experimentally verified for this specific compound and should be optimized by the end-user.

Materials:

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Lewis acid (e.g., Aluminum chloride or Tin(IV) tetrachloride)

  • Inert gas (Nitrogen or Argon)

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 5-methyl-1H-pyrrolo[2,3-b]pyridine and anhydrous DCM under a nitrogen atmosphere.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Lewis Acid: The Lewis acid (e.g., AlCl₃) is added portion-wise to the stirred solution at 0 °C.

  • Addition of Acetylating Agent: Acetyl chloride, dissolved in anhydrous DCM, is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and stirred until the ice has melted.

  • Work-up: The mixture is neutralized by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Biological Significance and Therapeutic Potential

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as crucial hydrogen bond donors and acceptors, enabling strong and specific interactions with the hinge region of the ATP-binding pocket of various kinases.

Kinase_Inhibition cluster_cell Cellular Context compound This compound (or its derivatives) kinase Protein Kinase (e.g., FGFR, JAK, Met) compound->kinase Inhibition pathway Downstream Signaling Pathway kinase->pathway Phosphorylation Cascade response Cellular Response (e.g., Proliferation, Survival) pathway->response Signal Transduction

Figure 2: Generalized signaling pathway illustrating the potential role of 7-azaindole derivatives as kinase inhibitors.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been reported as potent inhibitors of several important kinase families:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 7-Azaindole derivatives have been developed as effective FGFR inhibitors.[6]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses, and JAK inhibitors are used to treat autoimmune diseases and myelofibrosis. Several 7-azaindole-based JAK inhibitors have been reported.[7]

  • Met Kinase: The Met tyrosine kinase is a target in cancer therapy, and pyrrolopyridine derivatives have shown potent inhibitory activity.[5]

While no specific biological data for this compound has been found, its structural similarity to known kinase inhibitors suggests it could serve as a valuable intermediate for the synthesis of more complex and potent inhibitors or may possess intrinsic inhibitory activity itself. The methyl group at the 5-position and the acetyl group at the 3-position provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and complete spectral and physicochemical characterization are essential for enabling broader research on this compound.

  • Biological Screening: A comprehensive biological screening against a panel of protein kinases and other relevant biological targets is warranted to uncover its potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Utilizing the acetyl and methyl groups as handles for further chemical elaboration will be crucial in developing derivatives with enhanced potency and selectivity for specific biological targets.

This technical guide, by consolidating the known information and providing scientifically reasoned extrapolations, aims to stimulate further investigation into this promising, yet under-explored, chemical entity.

References

  • Appchem. This compound | 1222533-85-8.
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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3 - PubMed.

Sources

An In-Depth Technical Guide to 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a heterocyclic ketone of significant interest to researchers and professionals in drug development. This document details its chemical identity, proposes a robust synthetic route, predicts its spectral characteristics, and explores its potential as a scaffold in medicinal chemistry based on the established biological activities of the pyrrolo[2,3-b]pyridine core.

Chemical Identity and Structural Elucidation

IUPAC Name: this compound

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic purine structures and interact with a wide range of biological targets.[1] The title compound features this core with a methyl group at the 5-position of the pyridine ring and an acetyl group at the 3-position of the pyrrole ring.

Molecular Structure:

Figure 1: 2D Structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Canonical SMILES CC1=CN=C2C(=C1)C(C(=O)C)=CN2
InChI Key (Predicted) ZGOWRZQLIAWORU-UHFFFAOYSA-N

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Protocol: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for introducing an acyl group onto an aromatic ring.[2][3] The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, predominantly at the C3 position.[4]

Reaction Scheme:

Figure 2: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

  • Addition of Starting Material: After stirring for 15 minutes, add a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, as water can react with the Lewis acid catalyst and the acyl chloride.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride to generate the highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur.[5]

  • Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and effectively solubilizes the reactants.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the Lewis acid and the acyl chloride. Allowing the reaction to proceed at room temperature provides sufficient energy for the substitution reaction.

  • Aqueous Work-up: The addition of ice and acid quenches the reaction by hydrolyzing the aluminum chloride and any remaining acetyl chloride. The acidic conditions also ensure that the product, which is basic due to the pyridine nitrogen, is protonated and remains in the aqueous phase during the initial extraction, aiding in the removal of non-polar impurities. Subsequent neutralization allows for extraction into the organic phase.

Predicted Spectroscopic and Chromatographic Data

Table 2: Predicted Analytical Data

AnalysisPredicted Outcome
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.1 (s, 1H, NH), 8.2 (s, 1H, H2), 8.0 (s, 1H, H4), 7.4 (s, 1H, H6), 2.5 (s, 3H, Ar-CH₃), 2.4 (s, 3H, COCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 192.0 (C=O), 148.0 (C7a), 145.0 (C5), 130.0 (C4), 128.0 (C2), 118.0 (C3a), 116.0 (C6), 115.0 (C3), 28.0 (COCH₃), 18.0 (Ar-CH₃)
Mass Spec. (ESI+) m/z: 175.08 [M+H]⁺
IR (KBr, cm⁻¹) ν: 3100-3000 (N-H stretch), 1650 (C=O stretch), 1600, 1580 (C=C, C=N stretch)

Potential Applications in Drug Discovery and Development

The pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of therapeutics targeting a variety of diseases.[1][8] The introduction of an acetyl group at the C3 position provides a key handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Kinase Inhibition

Numerous pyrrolo[2,3-b]pyridine derivatives have been identified as potent kinase inhibitors. For instance, analogs of this scaffold have shown inhibitory activity against RET kinase, a key driver in certain types of thyroid and lung cancers.[9] The acetyl group of this compound could be elaborated to introduce functionalities that interact with the hinge region or other key residues within the ATP-binding pocket of various kinases.

cluster_0 Drug Discovery Workflow start This compound Scaffold modification Chemical Modification (e.g., reductive amination, condensation) start->modification Versatile Handle library Compound Library Synthesis modification->library screening High-Throughput Screening (e.g., Kinase Panel) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Figure 3: Drug discovery workflow utilizing the title compound as a starting scaffold.

Epigenetic Targets

Derivatives of the related pyrrolo[2,3-c]pyridine scaffold have been developed as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic eraser implicated in various cancers.[10][11] The structural similarities suggest that the pyrrolo[2,3-b]pyridine core could also be directed towards epigenetic targets.

Antiviral and Antimicrobial Applications

The pyrrolo[2,3-b]pyridine nucleus is present in compounds with demonstrated antiviral activity. For example, certain derivatives have been shown to inhibit the PB2 subunit of the influenza A virus RNA polymerase.[12] This highlights the potential for developing novel anti-infective agents based on this scaffold.

Conclusion

This compound represents a valuable, albeit under-documented, chemical entity with significant potential in medicinal chemistry. Its straightforward proposed synthesis via Friedel-Crafts acylation makes it an accessible building block for the generation of diverse compound libraries. The established biological importance of the pyrrolo[2,3-b]pyridine core strongly suggests that derivatives of the title compound could yield novel therapeutics for oncology, infectious diseases, and other areas of unmet medical need. Further investigation into the synthesis and biological evaluation of this compound and its analogs is highly warranted.

References

  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
  • AppChem. (n.d.). 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone.
  • Wikipedia. (2024). Friedel–Crafts reaction.
  • Wang, L., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 64(13), 9209–9226.
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  • NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-.
  • MacDougall, D. J., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(12), 2746–2749.
  • Professor Dave Explains. (2018, November 13).
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  • Mendoza-Sánchez, R., et al. (2022). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 27(19), 6537.
  • Yang, X., et al. (2012). Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Tetrahedron Letters, 53(34), 4554-4557.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-.
  • Bejan, E., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2840-2846.
  • Li, Y., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(14), 1775-1779.
  • Larsen, S. D., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(10), 1645.
  • Vlase, G., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4991.
  • Basha, J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(4), 549-570.
  • Asif, M., et al. (2021). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Research Square.
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The Therapeutic Potential of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to act as a bioisostere of indole have made it a focal point in the design of novel therapeutics. This technical guide delves into the biological significance of a specific subclass: 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and its derivatives. We will explore the synthetic strategies to access this core, its diverse biological activities with a primary focus on kinase inhibition and anticancer potential, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

The 7-Azaindole Scaffold: A Foundation for Potent Bioactivity

The 7-azaindole core is a versatile building block in drug discovery, with its derivatives exhibiting a wide array of biological activities, including roles as kinase inhibitors, cytotoxic agents, and anti-angiogenic compounds.[1][2] The nitrogen atom in the pyridine ring of the 7-azaindole nucleus can act as a hydrogen bond acceptor, a feature that is crucial for its interaction with various biological targets.[3] The strategic functionalization at different positions of the 7-azaindole ring system allows for the fine-tuning of a compound's pharmacological profile. Positions 1, 3, and 5 have been identified as particularly active sites for modification to generate novel and effective anticancer agents.[3]

Synthesis of the this compound Core

The synthesis of the this compound core, a key intermediate for the generation of a diverse library of derivatives, can be achieved through several established synthetic routes for 3-acylated 7-azaindoles. A common and effective method involves the Friedel-Crafts acylation of a protected 5-methyl-7-azaindole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Acetyl chloride or acetic anhydride

  • Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Appropriate workup and purification reagents (e.g., HCl, NaHCO₃, ethyl acetate, silica gel)

Step-by-Step Methodology:

  • Protection of the Pyrrole Nitrogen: The pyrrole nitrogen of 5-methyl-1H-pyrrolo[2,3-b]pyridine is first protected, for example, with a tosyl or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, to prevent side reactions.

  • Friedel-Crafts Acylation: The protected 5-methyl-7-azaindole is dissolved in an anhydrous solvent and cooled to 0°C.

  • A Lewis acid catalyst is added portion-wise, followed by the slow addition of the acylating agent (acetyl chloride or acetic anhydride).

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl. The aqueous layer is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., TBAF for SEM group, NaOH for tosyl group).

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

G start 5-Methyl-1H-pyrrolo[2,3-b]pyridine step1 N-Protection (e.g., SEM-Cl) start->step1 step2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) step1->step2 step3 Deprotection (e.g., TBAF) step2->step3 end_product This compound step3->end_product

Caption: General synthetic workflow for this compound.

Biological Activities of this compound Derivatives

The ethanone group at the 3-position of the 7-azaindole core serves as a versatile handle for further chemical modifications, leading to a wide range of derivatives with diverse biological activities. These derivatives have shown significant promise, particularly as kinase inhibitors for cancer therapy and as antiviral agents.

Kinase Inhibition: A Primary Therapeutic Target

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, especially cancer. The 7-azaindole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of various kinases.[4]

Abnormal activation of the FGFR signaling pathway is implicated in the development of various tumors.[5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory activity against FGFR1, 2, and 3, with some compounds showing IC₅₀ values in the low nanomolar range.[5] These compounds were found to inhibit the proliferation of breast cancer cells and induce apoptosis.[5]

Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). The 7-azaindole scaffold has been successfully utilized to develop potent FLT3 inhibitors. Matched molecular pair analysis has led to the identification of sub-nanomolar 7-azaindole derivatives as novel FLT3 inhibitors.[1]

JAKs are central to cytokine signaling pathways that regulate immune responses and hematopoiesis. A 1H-pyrrolo[2,3-b]pyridine derivative was identified as a lead compound with moderate JAK inhibitory activity, which upon optimization, led to a tricyclic imidazo-pyrrolopyridinone derivative with potent JAK1 and JAK3 inhibition (IC₅₀ = 1.5 nM and 1.1 nM, respectively).[6]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have also been investigated as inhibitors of other kinases, including:

  • c-Met: A derivative with a sulfur linker showed strong c-Met kinase inhibition with an IC₅₀ of 22.8 nM.[7]

  • Ribosomal S6 Protein Kinase 2 (RSK2): Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives exhibited potent RSK2 inhibition with IC₅₀ values as low as 1.7 nM.[8]

  • Maternal Embryonic Leucine Zipper Kinase (MELK): A 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative showed potent MELK inhibition (IC₅₀ = 32 nM) and significant anti-proliferative effects against various cancer cell lines.

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines have been discovered as potent inhibitors of the IGF-1R tyrosine kinase.[9]

G cluster_Kinases Kinase Inhibition Core This compound Derivatives FGFR FGFR Core->FGFR Anticancer FLT3 FLT3 Core->FLT3 Anticancer (AML) JAK JAK Core->JAK Autoimmune Diseases cMet c-Met Core->cMet Anticancer RSK2 RSK2 Core->RSK2 Anticancer MELK MELK Core->MELK Anticancer IGF1R IGF-1R Core->IGF1R Anticancer G start Kinase + Substrate + ATP + Test Compound step1 Incubation start->step1 step2 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) step1->step2 step3 Add Kinase Detection Reagent (ADP -> ATP) step2->step3 step4 Luciferase Reaction (Light Production) step3->step4 end_product Measure Luminescence step4->end_product

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and virology. Their ability to effectively inhibit various protein kinases makes them attractive candidates for the development of targeted therapies. The synthetic accessibility of the 7-azaindole core allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the chemical diversity of derivatives through innovative synthetic methodologies.

  • Conducting comprehensive biological evaluations to identify novel therapeutic targets.

  • Utilizing structure-based drug design to enhance the potency and selectivity of lead compounds.

  • Investigating the in vivo efficacy and safety profiles of promising candidates in relevant animal models.

The continued exploration of this versatile scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Smits, R., Leenders, F., van den Heuvel, D., et al. (2020). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. European Journal of Medicinal Chemistry, 187, 111953.
  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736.
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
  • Li, Y., Wang, Y., Zhang, Y., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474.
  • (Reference for general kinase information - self-knowledge, not
  • Wang, M., Zhang, C., Liu, J., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Medical Virology, 95(1), e28394.
  • (Reference for general anticancer information - self-knowledge, not
  • Li, Q., Dong, C., Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(23), 13987-13998.
  • (Reference for hinge-binding motif - self-knowledge from general medicinal chemistry principles, supported by multiple provided sources)
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  • Yamagishi, H., Miyano, H., Abe, N., et al. (2015). Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry, 23(14), 4345-4357.
  • (Reference for general drug discovery principles - self-knowledge)
  • Wang, Y., Li, Y., Zhang, Y., et al. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Bioorganic Chemistry, 141, 106877.
  • Li, L., Liu, Y., Zhang, Y., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1669-1673.
  • Lombardo, L. J., Lee, F. Y., Chen, P., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140.
  • (Reference for general synthetic chemistry principles - self-knowledge)
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  • Kim, K. S., Zhang, L., Schmidt, R., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341.
  • Martínez-Urbina, M. A., González-Calderón, D., Rivera, G., et al. (2022). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 27(19), 6296.

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The Strategic Emergence of a Privileged Scaffold: A Technical History of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged" structure capable of interacting with a multitude of biological targets. This technical guide delves into the discovery and history of a key exemplar of this class, 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. We will explore the foundational synthetic strategies that enabled its creation, its significance as a versatile intermediate, and its contribution to the development of potent and selective therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a historical narrative but also actionable synthetic protocols and an in-depth look at the chemical logic that underpins its utility.

Introduction: The Rise of the 7-Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole, has garnered significant attention in drug discovery due to its unique electronic properties and its ability to form crucial hydrogen bonding interactions with protein targets. The replacement of the C-7 carbon in indole with a nitrogen atom modulates the electron distribution of the bicyclic system, influencing its reactivity and biological activity. This seemingly subtle change has profound implications, leading to the development of numerous derivatives with a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds.

This compound emerges as a pivotal molecule within this chemical space. The presence of the acetyl group at the C-3 position provides a reactive handle for further chemical elaboration, making it a valuable building block for the synthesis of more complex drug candidates. The methyl group at the C-5 position can also influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will trace the origins of this important compound, from the early explorations of 7-azaindole chemistry to its establishment as a key intermediate in contemporary drug discovery programs.

Historical Perspective: The Dawn of 3-Acyl-7-Azaindoles

While a definitive seminal publication detailing the absolute first synthesis of this compound is not readily apparent in a singular, celebrated paper, its discovery is intrinsically linked to the broader history of the functionalization of the 7-azaindole nucleus. The development of methods to introduce substituents at the C-3 position of the pyrrolo[2,3-b]pyridine ring system was a critical step forward for medicinal chemists.

Early investigations into the reactivity of 7-azaindole revealed that the pyrrole ring is susceptible to electrophilic substitution, akin to its indole counterpart. This reactivity paved the way for the introduction of various functional groups, including acyl moieties. The Friedel-Crafts acylation and related reactions became the workhorse methods for the synthesis of 3-acyl-7-azaindoles.

A significant advancement in the systematic acylation of azaindoles was reported in Bioorganic & Medicinal Chemistry Letters, which detailed an effective procedure for the C-3 acylation of various azaindoles, including 7-azaindole, using an excess of aluminum chloride with an acyl chloride. This work demonstrated the feasibility and generally good yields for such transformations, noting that 5- and 7-azaindoles provided higher yields compared to 4- and 6-azaindoles[1]. This is attributed to the electronic influence of the pyridine nitrogen on the nucleophilicity of the pyrrole ring[1].

The synthesis of the parent compound, 5-methyl-1H-pyrrolo[2,3-b]pyridine, is a prerequisite for the final acylation step. A European patent provides a detailed method for the synthesis of 5-substituted 7-azaindoles, including the methyl derivative, highlighting the importance of these intermediates in the preparation of pharmacologically active compounds[1].

The logical convergence of these established methodologies—the synthesis of the 5-methyl-7-azaindole core followed by a Friedel-Crafts-type acylation at the C-3 position—represents the most probable pathway to the initial discovery and preparation of this compound.

Synthetic Strategies and Methodologies

The synthesis of this compound can be logically broken down into two primary stages: the construction of the 5-methyl-7-azaindole core and the subsequent introduction of the acetyl group at the C-3 position.

Synthesis of the 5-Methyl-1H-pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole scaffold can be achieved through various synthetic routes. A common and effective approach involves the cyclization of appropriately substituted pyridine derivatives.

Synthesis_Core Substituted_Pyridine 2-Amino-5-methylpyridine Halogenation Halogenation (e.g., NBS, ICl) Substituted_Pyridine->Halogenation Halogenated_Pyridine 2-Amino-3-halo-5-methylpyridine Halogenation->Halogenated_Pyridine Sonogashira_Coupling Sonogashira Coupling (e.g., TMS-acetylene, Pd catalyst) Halogenated_Pyridine->Sonogashira_Coupling Alkynyl_Pyridine 2-Amino-5-methyl-3- ((trimethylsilyl)ethynyl)pyridine Sonogashira_Coupling->Alkynyl_Pyridine Cyclization Base-mediated Cyclization Alkynyl_Pyridine->Cyclization Core_Product 5-Methyl-1H-pyrrolo[2,3-b]pyridine Cyclization->Core_Product

Figure 1: A representative synthetic workflow for the construction of the 5-methyl-7-azaindole core.

C-3 Acylation: The Friedel-Crafts Approach

With the 5-methyl-7-azaindole core in hand, the introduction of the acetyl group is most commonly achieved via a Friedel-Crafts acylation reaction. The pyrrole ring of the 7-azaindole is sufficiently electron-rich to undergo electrophilic substitution at the C-3 position.

Experimental Protocol: Friedel-Crafts Acylation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (3.0 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add acetyl chloride (1.2 equivalents) dropwise.

  • Let the reaction mixture stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Friedel_Crafts_Acylation Start 5-Methyl-1H-pyrrolo[2,3-b]pyridine Reaction Friedel-Crafts Acylation Start->Reaction Reagents Acetyl Chloride (CH₃COCl) AlCl₃, DCM Reagents->Reaction Product This compound Reaction->Product

Figure 2: The Friedel-Crafts acylation of 5-methyl-7-azaindole.

Significance in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The acetyl group at the C-3 position is a key functional handle that allows for a multitude of chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Transformation of the Acetyl Group Resulting Functional Group Potential Therapeutic Applications
Aldol Condensationα,β-Unsaturated KetoneKinase Inhibitors, Anti-proliferative Agents
ReductionSecondary AlcoholIntroduction of Chiral Centers, Hydrogen Bond Donors
Reductive AminationAmineSolubilizing Groups, Pharmacophore Elaboration
Halogenation (e.g., α-bromination)α-Halo KetoneElectrophilic Warheads for Covalent Inhibitors
Willgerodt-Kindler ReactionThioamide/AmideBioisosteric Replacements

The 7-azaindole scaffold, and by extension, this compound, has been integral to the development of inhibitors for a range of protein kinases, including but not limited to:

  • Janus Kinases (JAKs): The 7-azaindole core can mimic the hinge-binding motif of ATP.

  • Fibroblast Growth Factor Receptors (FGFRs): Derivatives have shown potent inhibitory activity against various FGFR isoforms.

  • c-Met: The scaffold has been utilized in the design of inhibitors targeting the c-Met proto-oncogene.

The ability to readily modify the C-3 position allows for the fine-tuning of selectivity and potency against these and other important biological targets.

Conclusion

The discovery and development of synthetic routes to this compound represent a significant milestone in the broader history of 7-azaindole chemistry. While its initial synthesis may not be chronicled in a single landmark publication, its existence is a testament to the logical progression of organic synthesis, building upon foundational reactions like the Friedel-Crafts acylation. Its true importance is realized in its application as a versatile building block, enabling the synthesis of a vast number of derivatives that have populated the landscape of modern drug discovery. The continued exploration of the chemistry of this and related 3-acyl-7-azaindoles will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of human diseases.

References

  • An Effective Procedure for the Acylation of Azaindoles at C-3. Bioorganic & Medicinal Chemistry Letters.
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.

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A-Z Guide to Mechanism of Action Elucidation for Novel Therapeutics Derived from 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone serves as a critical starting material in medicinal chemistry, primarily for the synthesis of derivatives based on the 7-azaindole scaffold. This scaffold is recognized as a "privileged" structure, particularly effective in the design of kinase inhibitors.[1][2] This guide provides an in-depth framework for researchers and drug development professionals to elucidate the mechanism of action (MoA) of novel compounds synthesized from this key precursor. We will detail a logical, multi-step experimental strategy, from initial broad-based screening to specific cellular target engagement and downstream pathway analysis. This document furnishes not only the theoretical basis for each experimental choice but also provides actionable, step-by-step protocols and data interpretation guidance, ensuring a robust and self-validating approach to MoA determination.

Introduction: The Significance of the 7-Azaindole Scaffold

This compound is a functionalized derivative of 7-azaindole (pyrrolo[2,3-b]pyridine). The strategic placement of a nitrogen atom at the 7-position of the indole ring system grants this scaffold unique physicochemical properties that are highly advantageous for drug design.[1]

The primary power of the 7-azaindole motif lies in its exceptional ability to interact with the ATP-binding site of kinases.[3][4] The pyridine nitrogen atom and the pyrrole NH group act as a hydrogen bond acceptor and donor, respectively. This arrangement allows for the formation of a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition.[2][5] This superior "hinge-binding" capability often leads to significantly higher potency compared to traditional indole-based inhibitors.[1] The FDA-approved B-RAF inhibitor, Vemurafenib, was successfully developed from a simple 7-azaindole fragment, highlighting the immense potential of this scaffold.[2][3][4]

Given this precedent, a novel compound derived from this compound is highly likely to function as a kinase inhibitor. The following sections outline a comprehensive strategy to identify its specific kinase target(s) and validate its mechanism of action in a physiologically relevant context.

Strategic Workflow for Mechanism of Action (MoA) Elucidation

A systematic approach is crucial to move from a novel compound to a well-understood therapeutic candidate. The workflow presented here is designed to be iterative and self-validating, starting with broad screening and progressively focusing on the specific biological target.

MOA_Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation Broad Kinase Screen Broad Kinase Screen Data Analysis Data Analysis Broad Kinase Screen->Data Analysis Activity Data Hit Identification Hit Identification Data Analysis->Hit Identification Potent Hits IC50 Determination IC50 Determination Hit Identification->IC50 Determination Proceed with Top Candidates Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Confirm Potency Target Engagement Cellular Target Engagement Assays (CETSA, NanoBRET) Selectivity Profiling->Target Engagement Validate in Cellular Context Downstream Signaling Downstream Signaling (Western Blot) Target Engagement->Downstream Signaling Confirm Target Hit Cellular Phenotype Phenotypic Assays (Proliferation, Apoptosis) Downstream Signaling->Cellular Phenotype Link Target to Effect

Caption: A strategic workflow for elucidating the mechanism of action of novel kinase inhibitors.

Phase 1: Target Discovery - Broad Kinase Profiling

The first step is to screen the novel compound against a large, representative panel of kinases to identify potential targets.[6] This unbiased approach is critical for discovering both intended targets and potential off-target liabilities.

Rationale for Kinase Panel Screening

A broad panel, covering different branches of the human kinome, provides a comprehensive view of the compound's activity.[2][3] Radiometric assays, which directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered the gold standard due to their high sensitivity and low rates of false positives.[6]

Experimental Protocol: High-Throughput Kinase Panel Screen
  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: Perform the primary screen at a single, relatively high concentration (e.g., 1 µM or 10 µM) to maximize the chances of identifying hits.

  • Kinase Reaction: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its corresponding substrate (protein or peptide), and ATP.

  • Incubation: Incubate the test compound with the kinase for a set period (e.g., 10-20 minutes) before initiating the reaction by adding ATP.[7]

  • Detection: For a radiometric assay (e.g., HotSpot™), the reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. Unreacted radiolabeled ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The activity of the kinase in the presence of the compound is compared to a vehicle control (DMSO). The result is expressed as percent inhibition.

    • Formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

Data Interpretation and Hit Selection

The output of the screen will be a dataset showing the percent inhibition for each kinase at the tested concentration.

Kinase Target Compound X (1 µM) % InhibitionInterpretation
Kinase A95%Strong Hit
Kinase B88%Strong Hit
Kinase C52%Moderate Hit
Kinase D15%Inactive
... (400+ others)< 20%Inactive
Caption: Example data from a primary kinase panel screen.

Hit Criteria: A common threshold for identifying a "hit" is >50% inhibition. Kinases inhibited by >80-90% are considered strong candidates for the primary target.

Phase 2: In Vitro Validation - Potency and Selectivity

Once primary hits are identified, the next step is to quantify their potency and selectivity through dose-response studies.

Rationale for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Generating a full dose-response curve provides a more detailed understanding of the compound-target interaction than a single-point screen.

Experimental Protocol: IC50 Determination Assay
  • Serial Dilution: Prepare a series of dilutions of the test compound in DMSO (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Kinase Assay: Perform the same kinase assay as described in Section 3.2, but for each of the identified hit kinases, using the range of compound concentrations.

  • Data Plotting: Plot the percent inhibition against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Selectivity Profiling

Selectivity is a crucial attribute of a successful drug candidate. A compound that potently inhibits the target kinase while sparing other kinases is less likely to cause off-target side effects. The IC50 values for the primary targets should be compared to those of other closely related kinases or counter-screen targets identified in the initial broad screen. A compound is generally considered selective if there is at least a 10- to 100-fold difference in potency between the primary target and other kinases.

Phase 3: Cellular Validation - Confirming the MoA in a Biological System

Biochemical assays are essential, but they do not fully recapitulate the complex environment inside a living cell.[8] Cellular assays are required to confirm that the compound engages its intended target and produces the desired biological effect.

Cellular Target Engagement Assays

These assays directly measure the binding of the compound to its target protein within intact cells.[9] This is a critical step to confirm that the compound can cross the cell membrane, reach its target, and bind with sufficient affinity in a complex cellular milieu.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[10][11] When a compound binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation.[12] By heating cells and then measuring the amount of soluble (non-denatured) target protein remaining, one can confirm target engagement.[9]

CETSA_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation (Separate Soluble/Aggregated) Cell Lysis->Centrifugation Protein Quantification Quantification of Soluble Target (Western Blot, MS) Centrifugation->Protein Quantification Data Analysis Generate Melt Curve or ITDR Curve Protein Quantification->Data Analysis

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol (Melt Curve):

  • Cell Treatment: Treat cultured cells with either the test compound (at a saturating concentration, e.g., 10x IC50) or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquoting: Aliquot the cell suspension into PCR tubes.

  • Heat Treatment: Place the tubes in a thermal cycler and heat them across a range of temperatures for 3 minutes (e.g., 40°C to 64°C).[10]

  • Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein using Western blotting or mass spectrometry.

  • Interpretation: A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Principle: This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding.[13][14] The target protein is expressed as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds the target acts as the energy acceptor.[15][16] When a test compound is added, it competes with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal.[17]

Protocol (Dose-Response):

  • Cell Preparation: Transfect cells to express the NanoLuc®-target fusion protein.

  • Plating: Plate the cells in a white, opaque multi-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Tracer & Substrate Addition: Add the specific NanoBRET™ tracer and the NanoLuc® substrate to all wells.

  • Signal Measurement: Measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a luminometer.

  • Data Analysis: Calculate the BRET ratio. Plot the ratio against the log of the compound concentration to determine the intracellular IC50.

Downstream Signaling Pathway Analysis

Confirming target engagement should be followed by demonstrating that this engagement leads to the expected modulation of downstream signaling.

Protocol (Western Blot):

  • Cell Treatment: Treat cells with a dose range of the test compound for an appropriate duration.

  • Stimulation: If the pathway is not basally active, stimulate the cells with an appropriate growth factor or ligand to activate the target kinase.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total amount of that substrate and a loading control (e.g., GAPDH).

  • Interpretation: A successful kinase inhibitor should show a dose-dependent decrease in the phosphorylation of its direct downstream substrate.

Conclusion

The this compound molecule is a gateway to a class of potent therapeutics, primarily targeting the human kinome. The 7-azaindole scaffold it is built upon provides a powerful foundation for high-affinity kinase inhibition.[1][3] Elucidating the precise mechanism of action for novel derivatives requires a rigorous, multi-phased approach. By systematically progressing from broad biochemical profiling to specific in vitro validation and finally to robust cellular target engagement and pathway analysis, researchers can build a comprehensive and validated understanding of their compound's biological activity. This structured methodology not only de-risks the drug development process but also provides the critical insights necessary to optimize lead compounds into next-generation precision medicines.

References

  • ResearchGate. Principle of NanoBRET target engagement. A cell-permeable tracer as a...
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  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015).
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1).
  • PubMed. Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3.

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. This guide provides an in-depth technical exploration of the potential therapeutic targets of a specific derivative, 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. By leveraging the extensive research on analogous 7-azaindole compounds, we will delineate a strategic approach for identifying and validating its primary molecular targets. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this compound class. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole, offers unique physicochemical properties that have made it a cornerstone in the design of a diverse range of therapeutic agents.[1] The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, enhancing binding interactions with various biological targets and often improving pharmacokinetic profiles compared to its indole counterpart. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including roles as kinase inhibitors, cytotoxic agents, and modulators of inflammatory and angiogenic pathways.[1][2]

The subject of this guide, this compound, possesses the foundational 7-azaindole structure with specific substitutions that likely confer a unique target profile. The methyl group at the 5-position and the ethanone moiety at the 3-position are critical for its specific interactions and overall biological activity. While direct studies on this exact molecule are limited, the wealth of data on related compounds provides a robust framework for predicting and validating its therapeutic targets.

High-Probability Therapeutic Targets and Signaling Pathways

Based on extensive research into 7-azaindole derivatives, several key signaling pathways and molecular targets emerge as high-probability candidates for modulation by this compound. The most prominent among these are protein kinases, which play a central role in cellular signaling and are frequently dysregulated in diseases like cancer.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[3] Aberrant activation of this pathway through mutations, amplifications, or fusions is a known driver in various cancers.[4][5] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors, making this a primary target family for investigation.[3][4][5]

Signaling Pathway Overview: FGFR

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation

Caption: Simplified FGFR signaling pathway.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Its frequent deregulation in a wide array of cancers has made it a prime target for therapeutic intervention.[6] The 7-azaindole scaffold has been successfully utilized to develop potent PI3K inhibitors.[6] The structural features of this compound are consistent with those of known PI3K inhibitors, suggesting a high likelihood of interaction.

Signaling Pathway Overview: PI3K/AKT/mTOR

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling cascade.

c-Met

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in cell motility, invasion, and proliferation. Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers. Several 1H-pyrrolo[2,3-b]pyridine and related azaindole derivatives have been developed as potent c-Met inhibitors.[7][8]

Other Potential Kinase Targets

The versatility of the 7-azaindole scaffold extends to a broad range of other kinases, including:

  • Tropomyosin-related kinase (Trk): A target for cancer and pain therapeutics.[1]

  • UNC-51-like kinase-1 (ULK1): A key regulator of autophagy, a process critical for the survival of some cancer cells.[9]

  • Maternal embryonic leucine zipper kinase (MELK): Implicated in tumor progression.[10]

  • Janus kinases (JAKs): Crucial mediators of cytokine signaling in inflammatory and immune responses.[11]

  • Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK): Involved in cellular stress responses.[12]

Non-Kinase Targets

Beyond kinases, the 7-azaindole scaffold has shown activity against other important therapeutic targets:

  • Lysine-specific demethylase 1 (LSD1): An epigenetic modifier involved in tumorigenesis.[13][14]

  • Phosphodiesterase 4B (PDE4B): A regulator of inflammatory processes.[15]

  • Influenza RNA-dependent RNA polymerase (RdRP) subunit PB2: A target for antiviral drug development.[16]

  • Tubulin: A key component of the cytoskeleton and a target for anticancer agents.[17]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for definitively identifying and validating the therapeutic targets of this compound. The following experimental workflows provide a robust framework for this process.

Initial Target Scoping: Kinase Profiling

Given the prevalence of kinase inhibition among 7-azaindole derivatives, a broad kinase screen is the logical first step.

Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the compound at a fixed concentration (e.g., 1 µM) to a panel of recombinant human kinases.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP and a suitable substrate.

  • Detection: After a defined incubation period, quantify kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Causality and Self-Validation: This initial screen provides a broad overview of the compound's kinase selectivity profile. Hits (kinases with significant inhibition) are then subjected to dose-response studies to determine their IC50 values, providing a quantitative measure of potency.

Workflow: Kinase Target Identification

Kinase_Workflow Start This compound KinaseScreen Broad Kinase Panel Screen (e.g., >400 kinases) Start->KinaseScreen DoseResponse IC50 Determination for Hits KinaseScreen->DoseResponse CellularAssay Cellular Target Engagement Assay (e.g., Western Blot for p-substrate) DoseResponse->CellularAssay PhenotypicAssay Cell-Based Phenotypic Assays (e.g., Proliferation, Migration) CellularAssay->PhenotypicAssay InVivo In Vivo Target Validation (Xenograft Models) PhenotypicAssay->InVivo

Caption: A streamlined workflow for kinase target validation.

Cellular Target Engagement and Phenotypic Assays

Once high-potency targets are identified, it is crucial to confirm that the compound engages these targets in a cellular context and elicits a corresponding biological response.

Protocol: Western Blot for Phospho-Substrate Levels

  • Cell Culture: Culture a cell line known to have active signaling through the target kinase.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies specific for the phosphorylated substrate of the target kinase and a total protein control.

  • Detection and Analysis: Visualize the protein bands and quantify the levels of the phosphorylated substrate relative to the total protein.

Causality and Self-Validation: A dose-dependent decrease in the phosphorylation of a direct downstream substrate provides strong evidence of target engagement in a cellular environment. This should correlate with the IC50 values from the in vitro kinase assays.

Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed cancer cell lines with known dependencies on the identified target kinases into 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable reagent (e.g., resazurin, CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Causality and Self-Validation: A potent GI50 value in a cell line known to be driven by the target kinase, which is consistent with the cellular target engagement data, strongly supports the hypothesis that the compound's anti-proliferative effect is mediated through inhibition of the identified target.

Quantitative Data Summary

While specific data for this compound is not yet available, the following table presents representative inhibitory concentrations for analogous 1H-pyrrolo[2,3-b]pyridine derivatives against key targets, illustrating the potential potency of this compound class.

Target FamilySpecific TargetRepresentative IC50 (nM)Reference
FGFR FGFR17[4]
FGFR29[4]
FGFR325[4]
c-Met c-Met22.8[7]
MELK MELK32[10]
LSD1 LSD13.1[13]

Conclusion and Future Directions

The 7-azaindole scaffold is a remarkably versatile platform for the development of targeted therapeutics. Based on the extensive body of research on analogous compounds, this compound is predicted to be a potent modulator of key signaling pathways, with a high probability of targeting protein kinases such as FGFR, PI3K, and c-Met. The experimental workflows outlined in this guide provide a clear and robust strategy for the definitive identification and validation of its molecular targets. Further investigations, including co-crystallization studies to elucidate the binding mode and comprehensive in vivo efficacy and safety studies, will be crucial in fully realizing the therapeutic potential of this promising compound.

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An In-Depth Technical Guide to the Solubility of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Aqueous solubility is a critical physicochemical property that dictates the developability and ultimate clinical success of new chemical entities. Poor solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and complicate in vitro biological screening, leading to increased costs and high attrition rates in the drug discovery pipeline.[1][2][3] This technical guide provides a comprehensive framework for characterizing the solubility of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a heterocyclic ketone featuring the 7-azaindole scaffold. This structural motif is of significant interest in medicinal chemistry, frequently appearing in potent kinase inhibitors.[4][5] This document details the theoretical underpinnings of solubility, offers in silico predictions for the target compound, and provides detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility in various pharmaceutically relevant media. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a robust understanding and practical approach to solubility assessment.

Introduction: The Critical Role of Solubility

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in modern medicinal chemistry.[6] Its unique physicochemical properties, including its hydrogen bonding capabilities, lend themselves to potent interactions with biological targets, particularly the hinge region of protein kinases.[5] The subject of this guide, this compound, is a representative intermediate used in the synthesis of such targeted therapies.

However, the very features that confer potent biological activity—often large, rigid, and lipophilic structures—frequently lead to poor aqueous solubility.[1] This presents a major challenge; a drug must be in solution to be absorbed from the gastrointestinal tract and exert its therapeutic effect.[2] Therefore, a thorough and early characterization of a compound's solubility is not merely a data collection exercise but a foundational component of risk mitigation in drug discovery. This guide provides the necessary theoretical and practical tools for this essential task.

Compound Profile: this compound

As specific experimental data for this compound is not widely published, we must rely on in silico predictive models to establish a baseline physicochemical profile. These predictions are invaluable for guiding initial experimental design. It is critical to recognize that these are estimates; the protocols detailed later in this guide are essential for determining definitive experimental values.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Solubility
Molecular Formula C₁₀H₁₀N₂O Defines the elemental composition.
Molecular Weight 174.20 g/mol Lower molecular weight generally favors better solubility.
cLogP (Octanol-Water Partition Coefficient) 1.5 - 2.0 A measure of lipophilicity.[7] Values in this range suggest moderate lipophilicity, which can lead to solubility challenges in aqueous media.
pKa (Acid Dissociation Constant) Basic pKa: ~4.5 (Pyridine N)Acidic pKa: ~16.0 (Pyrrole N-H) Predicts the ionization state at different pH values.[8] The basic pKa suggests solubility will increase significantly in acidic environments (pH < 4.5).

| Topological Polar Surface Area (TPSA) | 58.0 Ų | Relates to hydrogen bonding potential. This value is moderate, suggesting a balance between crystal lattice energy and solvation energy. |

Note: Values are estimates generated from standard computational chemistry software (e.g., ChemDraw, MarvinSketch) and should be experimentally verified.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is fundamental to designing and interpreting experiments correctly.[9][10]

  • Kinetic Solubility is determined by precipitating a compound from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[10] This method is rapid, requires minimal compound, and is amenable to high-throughput screening (HTS).[11][12] However, it often measures the solubility of a metastable, amorphous form and can be influenced by the residual DMSO, frequently resulting in an overestimation of the true equilibrium solubility.[13]

  • Thermodynamic Solubility is the saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium. This is the "gold standard" measurement, determined by equilibrating an excess of the solid compound with the solvent over an extended period (typically 24-72 hours).[13][14] It is crucial for lead optimization, pre-formulation studies, and regulatory submissions.[2]

The relationship between these two parameters is crucial. A compound may appear soluble in a rapid kinetic assay but crash out of solution over time, leading to unreliable results in longer biological assays or poor in vivo performance.

G Conceptual Diagram: Kinetic vs. Thermodynamic Solubility cluster_energy cluster_path a Solid Compound (Crystalline) b Supersaturated Solution (Amorphous Precipitate) c Saturated Solution (Equilibrium) b->c p1 p2 p1->p2 Kinetic Path (Fast, DMSO) p3 p2->p3 Kinetic Path (Fast, DMSO) p4 p3->p4 Kinetic Path (Fast, DMSO) p5 p4->p5 Kinetic Path (Fast, DMSO) p6 p5->p6 Relaxation to Equilibrium p7 p6->p7 Relaxation to Equilibrium p8 p7->p8 Relaxation to Equilibrium p9 p8->p9 Relaxation to Equilibrium q1 q2 q1->q2 Thermodynamic Path (Slow, Equilibrium) q3 q2->q3 Thermodynamic Path (Slow, Equilibrium) q4 q3->q4 Thermodynamic Path (Slow, Equilibrium) q5 q4->q5 Thermodynamic Path (Slow, Equilibrium) xaxis Dissolution Coordinate yaxis Free Energy G cluster_start Phase 1: Early Discovery cluster_decision Decision Point cluster_advance Phase 2: Lead Optimization start New Chemical Entity (e.g., this compound) insilico In Silico Prediction (logP, pKa, Predicted Solubility) start->insilico kinetic Kinetic Solubility Assay (Turbidimetric) insilico->kinetic decision Solubility > 100 µM? kinetic->decision thermo Thermodynamic Solubility (Shake-Flask Method) decision->thermo Yes stop Stop or Redesign (Chemical Modification) decision->stop No bcs BCS Classification & Formulation Development thermo->bcs

Caption: General workflow for solubility assessment in drug discovery.

Expected Solubility Profile in Different Solvents

Based on the predicted physicochemical properties, the following tables summarize the expected solubility behavior of this compound. These serve as hypotheses to be tested by the experimental protocols above.

Table 2: Predicted Solubility in Aqueous and Biorelevant Media

Solvent System pH Predicted Solubility Rationale & Justification
Simulated Gastric Fluid 1.2 High The pyridine nitrogen (pKa ~4.5) will be fully protonated, forming a soluble salt. [8]This is critical for dissolution in the stomach.
Acetate Buffer 4.5 Moderate At the pKa, the compound is 50% ionized. Solubility will be significantly lower than at pH 1.2 but higher than at neutral pH.
Phosphate Buffer (PBS) 6.8 - 7.4 Low The compound is primarily in its neutral, less soluble free-base form. This represents the conditions in the lower intestine.
FaSSIF 6.5 Low to Moderate While the pH is unfavorable, the presence of bile salts (e.g., sodium taurocholate) and phospholipids (lecithin) can form micelles that enhance solubility of lipophilic compounds. [15][16][17]

| FeSSIF | 5.0 | Moderate | The pH is slightly more favorable than FaSSIF, and the higher concentration of bile salts and lipids mimics the fed state, which typically increases the solubility of lipophilic drugs. [15][18][19]|

Table 3: Predicted Solubility in Common Organic Solvents

Solvent Polarity Predicted Solubility Rationale & Justification
DMSO Aprotic, Polar Very High Excellent solvent for a wide range of organic compounds, used for initial stock solutions.
Methanol / Ethanol Protic, Polar High Capable of hydrogen bonding, effective at solvating the polar groups of the molecule.
Acetonitrile Aprotic, Polar Moderate Less polar than alcohols, may have slightly lower solvating power for this compound.
Dichloromethane Aprotic, Nonpolar Low to Moderate Solubility will depend on the balance with the compound's lipophilicity.

| Hexanes | Aprotic, Nonpolar | Very Low | The compound's polarity and hydrogen bonding capacity make it poorly soluble in highly nonpolar solvents. |

Conclusion

The systematic evaluation of solubility is a cornerstone of successful drug discovery and development. For novel heterocyclic compounds like this compound, a multi-faceted approach is required. This guide advocates for a workflow that begins with in silico prediction to inform experimental design, progresses to high-throughput kinetic assays for rapid screening, and culminates in definitive thermodynamic measurements using the shake-flask method for lead candidates. By rigorously applying these protocols across a range of physiologically and pharmaceutically relevant solvents, researchers can generate the high-quality data needed to make informed decisions, mitigate risks associated with poor bioavailability, and ultimately accelerate the journey from chemical entity to therapeutic agent.

References

  • Biorelevant.com. What is the composition of FaSSIF?
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Spectroscopic Characterization of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The addition of a methyl group at the 5-position and an acetyl group at the 3-position significantly influences the molecule's electronic properties and potential biological interactions. Understanding its spectroscopic characteristics is therefore paramount for unambiguous identification, purity assessment, and structural verification in synthetic and drug development workflows.

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, with the molecular formula C₁₀H₁₀N₂O, consists of a fused pyrrolopyridine bicyclic system. The key features influencing its spectral output are:

  • An aromatic 7-azaindole core.

  • An electron-donating methyl group (-CH₃) at the C5 position of the pyridine ring.

  • An electron-withdrawing acetyl group (-COCH₃) at the C3 position of the pyrrole ring.

  • An acidic N-H proton on the pyrrole ring.

These features create a distinct electronic environment that gives rise to a predictable and unique spectroscopic fingerprint.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[1][2] Based on data from the parent compound, 3-acetyl-7-azaindole[3][4], and known substituent effects, the following ¹H and ¹³C NMR spectra are predicted.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrrole N-H proton, and the two methyl groups. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure the observation of the exchangeable N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
N1-H~12.0 - 12.5broad singlet (br s)-The acidic proton on the pyrrole nitrogen is typically deshielded and appears as a broad signal at a very low field.
H2~8.4 - 8.6singlet (s)-The C2 proton is adjacent to the electron-withdrawing acetyl group and the pyrrole nitrogen, leading to significant deshielding.
H6~8.2 - 8.4doublet (d)J ≈ 4.5 - 5.0 HzThis proton is on the pyridine ring, ortho to the nitrogen (N7), and shows coupling to H4.
H4~7.2 - 7.4doublet (d)J ≈ 4.5 - 5.0 HzCoupled to H6. The presence of the electron-donating methyl group at C5 should cause a slight upfield shift compared to the unsubstituted parent compound.
C5-CH₃~2.4 - 2.5singlet (s)-Aromatic methyl group protons typically resonate in this region.
C8-CH₃ (Acetyl)~2.6 - 2.7singlet (s)-Protons of the acetyl methyl group, deshielded by the adjacent carbonyl group.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The carbonyl carbon is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C=O (C8)~192 - 195The carbonyl carbon of the ketone is highly deshielded.
C7a~150 - 152Bridgehead carbon adjacent to both nitrogens.
C6~145 - 147Pyridine carbon ortho to N7.
C2~135 - 138Pyrrole carbon, deshielded by the adjacent nitrogen and acetyl group.
C5~130 - 133Pyridine carbon bearing the methyl group. Its shift is influenced by both the nitrogen and the methyl substituent.
C3a~128 - 130Bridgehead carbon.
C4~116 - 118Pyridine carbon.
C3~114 - 116Pyrrole carbon bearing the acetyl group.
C8-CH₃ (Acetyl)~27 - 29Carbon of the acetyl methyl group.
C5-CH₃~17 - 19Carbon of the ring methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies.[5] The spectrum of this compound will be dominated by absorptions from the N-H, C=O, and aromatic C-H bonds.

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityFunctional Group
~3100 - 3300N-H StretchMedium, BroadPyrrole N-H
~3000 - 3100C-H Stretch (Aromatic)Medium to WeakAr-H
~2850 - 2960C-H Stretch (Aliphatic)Weak-CH₃
~1640 - 1660C=O Stretch (Ketone)StrongAcetyl C=O
~1550 - 1620C=C and C=N StretchesMedium to StrongAromatic Ring Vibrations
~1400 - 1480C-H Bending (Aliphatic)Medium-CH₃

The most diagnostic peak will be the strong carbonyl (C=O) stretch, confirming the presence of the acetyl group. The broad N-H stretch is also a key indicator of the pyrrole moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

  • Molecular Formula: C₁₀H₁₀N₂O

  • Monoisotopic Mass: 174.0793 g/mol

  • Predicted Molecular Ion (M⁺•): A prominent peak is expected at m/z 174.

Predicted Fragmentation Pathway

The most predictable and diagnostically significant fragmentation event for methyl ketones is the alpha-cleavage, resulting in the loss of the methyl group.

G mol [C₁₀H₁₀N₂O]⁺• m/z = 174 (Molecular Ion) frag [C₉H₇N₂O]⁺ m/z = 159 (Acylium Ion) mol->frag - •CH₃ (Loss of Methyl Radical)

Caption: Primary fragmentation pathway of the target compound in MS.

The base peak in the mass spectrum is highly likely to be the acylium ion at m/z 159 , formed by the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This fragmentation is a classic and reliable indicator of the acetyl substituent. Further fragmentation of the azaindole ring would lead to more complex, lower-mass ions.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of an internal standard such as tetramethylsilane (TMS) at 0 ppm is conventional.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A standard pulse program (e.g., 'zg30') is typically used.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol (ATR)
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected and automatically subtracted.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar, non-volatile compounds.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 175.

  • Fragmentation Analysis (MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment. Isolate the precursor ion (m/z 175) and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions, which should correspond to the predicted fragmentation pathway.

References

  • Anveshana's International Journal of Research in Pharmacy and Life Sciences. SYNTHESIS, CHARACTERIZATION OF 7-AZAISATIN DERIVATIVES.
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The 7-Azaindole Core: A Technical Guide to the Medicinal Chemistry of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] As a bioisostere of the natural indole nucleus, it often confers improved physicochemical properties such as enhanced solubility and superior bioavailability.[3] This guide focuses on a key derivative, 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a pivotal intermediate and pharmacophore. We will dissect its synthesis, explore the vast chemical space of its analogs through detailed structure-activity relationship (SAR) analysis, and illuminate its role in targeting critical disease pathways, particularly in kinase inhibition. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and a robust framework for leveraging this scaffold in drug discovery programs.

Part 1: The 7-Azaindole Scaffold: A Privileged Structure in Drug Discovery

The 7-azaindole framework has risen to prominence largely due to its exceptional ability to act as an ATP-competitive inhibitor of protein kinases.[4][5] Its defining feature is the capacity of the pyrrole NH and the adjacent pyridine N7 nitrogen to serve as a bidentate hydrogen bond donor and acceptor, respectively.[2][6][7] This arrangement perfectly mimics the hinge-binding interaction of adenine in ATP, allowing 7-azaindole-based compounds to anchor effectively within the kinase active site.[5][7]

This fundamental interaction is the foundation upon which numerous successful kinase inhibitors have been built, including the FDA-approved BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib.[3][6][7][8] The scaffold's five modifiable positions provide a rich platform for chemists to fine-tune potency, selectivity, and pharmacokinetic properties, making it a highly adaptable core for targeting a wide array of kinases across the human kinome.[6][9]

Part 2: Synthesis of the this compound Core

The construction of the 7-azaindole core is a critical first step. While classical methods like the Fischer and Bartoli syntheses exist, modern approaches often rely on the cyclization of functionalized pyridine precursors.[10] The introduction of the 3-ethanone (acetyl) group is typically achieved via Friedel-Crafts acylation of the pre-formed 5-methyl-7-azaindole ring. This C3-acylation is regioselective due to the electron-rich nature of the pyrrole moiety.

The ethanone group is not merely a structural feature; it is a versatile chemical handle. Its carbonyl functionality is a gateway to a multitude of subsequent chemical transformations, enabling the generation of extensive analog libraries for SAR exploration.

Synthetic Workflow: Friedel-Crafts Acylation

The diagram below outlines a standard procedure for the synthesis of the title compound. The reaction involves the acylation of 5-methyl-7-azaindole using an acetylating agent, such as acetic anhydride or acetyl chloride, typically under Lewis acid catalysis.

G SM 5-Methyl-1H-pyrrolo[2,3-b]pyridine Reagents Acetic Anhydride (Ac₂O) Lewis Acid (e.g., AlCl₃, In(OTf)₃) SM->Reagents Product This compound Reagents->Product Friedel-Crafts Acylation Solvent Solvent (e.g., DCM, Nitrobenzene) Heat Solvent->Reagents

Caption: General workflow for the synthesis of the target core compound.

Experimental Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol provides a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Acetic Anhydride (Ac₂O)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) or Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Reagent Addition: Add acetic anhydride (1.5 eq) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., In(OTf)₃, 0.1 eq, or AlCl₃, 1.2 eq) portion-wise, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, chilled solution of saturated aqueous NaHCO₃. Trustworthiness Note: This step neutralizes the acid and hydrolyzes excess anhydride. Perform in a well-ventilated hood as gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound.

Part 3: Medicinal Chemistry and Structure-Activity Relationships (SAR)

The development of potent and selective inhibitors from the 7-azaindole core is a testament to the power of iterative, structure-based drug design. The this compound scaffold provides multiple vectors for chemical modification to optimize biological activity.

SAR Summary Diagram

The following diagram illustrates key modification points on the scaffold and general SAR trends observed in kinase inhibitor development.

SAR cluster_0 img img N1 N1-H: Crucial H-bond donor. Alkylation can modulate properties but may disrupt hinge binding. C3 C3-Acyl: Key modification point. Forms linkers to access allosteric pockets (Type II inhibitors). Can be converted to other heterocycles. PyridineRing Pyridine Ring (C4, C5, C6): Substituents here influence selectivity, solubility, and metabolic stability. 5-Methyl is a common starting point. C2 C2 Position: Substitution can enhance potency and target different kinases.

Caption: Key sites for modification and general SAR trends for 7-azaindole kinase inhibitors.

Key SAR Insights:
  • N1-Pyrrole Hydrogen: The N-H group is fundamentally important for the bidentate hydrogen bond with the kinase hinge region and is often left unsubstituted in Type I inhibitors.[6][7]

  • C3-Position: The acetyl group at C3 is a versatile starting point. It can be elaborated into larger structures that occupy hydrophobic regions of the ATP binding site or extend into allosteric pockets, a strategy used to develop highly potent and selective Type II inhibitors.[7] For example, derivatives at this position have led to potent PI3K inhibitors.[11]

  • C5-Position: The 5-methyl group is a common feature. Modifications at this position on the pyridine ring are critical for tuning selectivity and physicochemical properties. For instance, introducing a p-chlorophenyl group at the 5-position of an azaindole scaffold significantly enhanced anticancer effects in BRAF inhibitors.[12]

  • C4-Position: Substitution at C4 can be used to target specific kinase subfamilies. For example, 4-amino substitution is a key feature in some Janus Kinase (JAK) inhibitors.[13]

  • C2-Position: Introducing substituents at the C2 position has been shown to be a viable strategy for improving potency against kinases like ABL and SRC.[9]

Data Presentation: SAR of 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors

The following table summarizes SAR data for a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as Fibroblast Growth Factor Receptor (FGFR) inhibitors, demonstrating the impact of substitutions on inhibitory activity.[14][15]

Compound IDR¹ (at C3)R² (at C5)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
1 -H-Cl2040>10000>10000
4a -C(=O)NH-(2,6-difluorophenyl)-H1342291000
4e -C(=O)NH-(2,6-dichlorophenyl)-H2025114
4h -C(=O)NH-(2-chloro-6-methylphenyl)-H7925

Data synthesized from published research on FGFR inhibitors to illustrate SAR principles.[14][15] As shown, elaboration of the C3 position from a simple hydrogen to a substituted amide group dramatically increases potency. Further optimization of the phenylamide substituent (e.g., compound 4h ) leads to single-digit nanomolar inhibition.[14][15]

Part 4: Key Biological Targets and Therapeutic Applications

Analogs of this compound have been investigated against a multitude of biological targets, reflecting the scaffold's versatility.

Primary Application: Protein Kinase Inhibition

The vast majority of research on this scaffold focuses on its role in inhibiting protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer and inflammatory diseases.[1][5]

Targeted Kinase Families:

  • BRAF Kinase: Vemurafenib, a 7-azaindole derivative, is a selective inhibitor of the BRAF V600E mutant kinase, a key driver in melanoma.[6][7]

  • FGFR: Aberrant FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent pan-FGFR inhibitors.[14][15][16]

  • JAK Family: Janus kinases are central to cytokine signaling in autoimmune diseases. Analogs have been designed as selective JAK1 inhibitors.[13]

  • Aurora Kinases: These are critical for mitotic progression, and 7-azaindole derivatives have been developed as potent inhibitors for cancer therapy.[5]

  • PI3K: The PI3K/AKT/mTOR pathway is a crucial cancer signaling cascade, and 7-azaindole derivatives have shown potent, subnanomolar inhibitory activity against PI3K isoforms.[11]

  • Cdc7 Kinase: This kinase is essential for DNA replication, and 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors.[17]

Signaling Pathway: The RAS-RAF-MEK-ERK Pathway

This pathway is a classic example of a kinase cascade that is often targeted by 7-azaindole-based drugs like BRAF inhibitors.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription, Cell Proliferation, Survival ERK->Transcription Inhibitor 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl) ethanone Analog (e.g., Vemurafenib) Inhibitor->RAF INHIBITS

Caption: Inhibition of the MAPK pathway by a 7-azaindole-based BRAF inhibitor.

Other Therapeutic Targets

While kinase inhibition is dominant, the scaffold's utility extends to other target classes:

  • LSD1 Inhibition: Pyrrolo[2,3-c]pyridine derivatives have been identified as potent, reversible inhibitors of Lysine-specific histone demethylase 1 (LSD1), an epigenetic target in cancer.[18][19]

  • Antiviral Activity: Derivatives have been developed as inhibitors of the influenza virus PB2 protein, a subunit of the viral RNA polymerase, demonstrating potential for new anti-influenza therapies.[20]

Part 5: Standardized Biological Assay Protocol

To ensure the trustworthiness and reproducibility of findings, standardized assays are critical. The following protocol describes a common method for evaluating kinase inhibitors.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a widely used, robust method for determining the affinity (IC₅₀) of a compound for a specific kinase.

Principle: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition binding assay. A europium (Eu)-labeled antibody binds to a tagged kinase, and a fluorescent "tracer" compound binds to the kinase's ATP site. When the tracer is bound, excitation of the europium results in energy transfer and a high FRET signal from the tracer. An inhibitor compound competes with the tracer for the ATP site. Potent inhibitors displace the tracer, disrupting FRET and causing a decrease in the signal.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound analog) in a suitable buffer (e.g., kinase buffer with DMSO). The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reagent Preparation: Prepare solutions of the tagged kinase, the Eu-labeled antibody, and the fluorescent tracer at the recommended concentrations in the kinase assay buffer.

  • Assay Plate Setup: In a low-volume 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor, maximum FRET) and negative controls (no kinase, background).

  • Kinase/Antibody Addition: Add the premixed kinase/Eu-antibody solution to all wells.

  • Tracer Addition: Add the tracer solution to all wells to initiate the binding competition.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved measurements, measuring the emission from both the europium donor (e.g., 615 nm) and the tracer acceptor (e.g., 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data relative to the positive and negative controls.

    • Plot the normalized signal versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Part 6: Future Perspectives

The this compound core and its analogs remain a highly fertile ground for drug discovery. Future efforts will likely focus on several key areas:

  • Multi-Targeted Inhibitors: Developing single molecules that can potently inhibit multiple key kinases in a disease pathway, potentially offering superior efficacy and overcoming resistance mechanisms.[9]

  • Targeting Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Expanding Therapeutic Areas: Leveraging the scaffold's versatility to explore novel biological targets beyond kinases, including epigenetic modulators and viral proteins.[18][20]

  • Fragment-Based Growth: Utilizing the 7-azaindole core as a starting fragment and employing structure-based design to "grow" highly potent and selective ligands for new and challenging targets.[4]

The robust chemistry, favorable pharmacological properties, and proven clinical success of the 7-azaindole scaffold ensure its continued importance in the development of next-generation therapeutics.

References

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (2022, March 1). The Royal Society of Chemistry.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.). National Institutes of Health.
  • Synthesis of functionalized 7-azaindoles via directed ortho-metalations. (n.d.). ElectronicsAndBooks.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012, May 22). ACS Publications.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.). ResearchGate.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). PubMed.
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Institutes of Health.
  • Azaindole Therapeutic Agents. (n.d.). PubMed Central.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-Stage.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). MDPI.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.).
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (n.d.). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021, January 28). PubMed.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PubMed Central.
  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023, May 14). MDPI.
  • Structure-activity relationships of 1,5-biaryl pyrroles as EP1 receptor antagonists. (n.d.). PubMed.
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019, July 1). PubMed.
  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. (n.d.). ResearchGate.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). PubMed Central.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017, September 8). PubMed.
  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. (n.d.). RSC Medicinal Chemistry (RSC Publishing).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central.

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An In-Depth Technical Guide to the Safe Handling of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold, often referred to as 7-azaindole, is a privileged structure in medicinal chemistry and drug development due to its versatile biological activities. Pyrrolopyridine derivatives are investigated as kinase inhibitors, and agents targeting various signaling pathways implicated in oncology and inflammatory diseases.

The introduction of a methyl group at the 5-position and an acetyl group at the 3-position of the pyrrolopyridine core creates a specific molecular architecture that necessitates rigorous and informed handling procedures. This guide provides the necessary framework for researchers, chemists, and drug development professionals to manage this compound safely within a laboratory setting, ensuring both personnel safety and experimental integrity.

Hazard Identification and Risk Assessment

Given the absence of specific toxicological data for the title compound, a conservative risk assessment is derived from its structural analogs. The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.

Physicochemical and Hazard Summary

The following table summarizes key data extrapolated from close structural analogs. This information should be used as a baseline for risk assessment.

PropertyValue / Classification (Based on Analogs)Source(s)
Molecular Formula C₁₀H₁₀N₂O(Derived)
Molecular Weight 174.20 g/mol (Calculated)
Appearance Assumed to be a solid powder at room temperature.
GHS Pictogram Exclamation Mark[1]
GHS Signal Word Warning [1]
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
GHS Precautionary Statements P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Causality of Hazards
  • Irritation (Skin, Eyes, Respiratory): The aromatic heterocyclic rings and the ketone functional group can interact with biological macromolecules on mucosal surfaces and in the skin, leading to irritation. Fine powders have a large surface area, increasing the potential for respiratory tract irritation upon inhalation.

  • Acute Oral Toxicity (H302): While the exact mechanism is unknown, compounds of this class can interfere with metabolic processes if ingested in sufficient quantities, leading to systemic harm. The "Harmful" classification necessitates strict controls to prevent ingestion.

Engineering and Personal Protective Controls

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment (PPE), is mandatory. This is known as the Hierarchy of Controls.

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Caption: The Hierarchy of Safety Controls.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions, including weighing, transferring, and dissolution, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

  • Ventilation: The laboratory must be well-ventilated with accessible safety showers and eyewash stations.[3]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard.

  • Eye Protection: Safety goggles with side shields are mandatory. A face shield should be used in addition to goggles when there is a significant risk of splashing.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and change them immediately if contamination is suspected.[3]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure clothing covers all exposed skin.

  • Respiratory Protection: If, under rare circumstances (e.g., large-scale spill), work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.

Standard Operating Protocol: Handling and Solution Preparation

This protocol outlines a self-validating workflow for safely handling the compound from receipt to use. The causality behind each step is explained to reinforce best practices.

A 1. Pre-Use Checks - Verify Compound Name - Review Safety Info (This Guide) B 2. Prepare Workspace - Certify Fume Hood - Assemble all PPE - Prepare Spill Kit A->B Proceed if safe C 3. Weighing (in Fume Hood) - Use anti-static weigh boat - Tare balance - Transfer solid carefully - Record mass B->C Workspace ready D 4. Dissolution - Add solvent to solid - Cap and vortex/sonicate - Ensure complete dissolution C->D Compound weighed E 5. Storage & Labeling - Transfer to labeled vial - Include Name, Conc., Date, Initials - Store appropriately D->E Solution prepared F 6. Decontamination & Waste - Wipe surfaces with 70% Ethanol - Dispose of contaminated items in solid waste - Dispose of excess solution in liquid waste E->F Work complete

Caption: General workflow for safe handling of solid chemical compounds.

Step-by-Step Methodology
  • Pre-Use Verification:

    • Action: Before opening the container, visually confirm the label matches "this compound".

    • Causality: This is a critical identity check to prevent accidental use of the wrong substance.

  • Workspace and PPE Preparation:

    • Action: Confirm the fume hood certification is current. Don all required PPE (goggles, gloves, lab coat). Ensure a chemical spill kit is accessible.

    • Causality: This ensures engineering controls are functional and personal barriers are in place before any potential exposure.

  • Aliquotting the Solid Compound (Inside Fume Hood):

    • Action: Place a suitable weigh boat on a tared analytical balance inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid. Avoid creating airborne dust. Close the primary container immediately after.

    • Causality: Performing this in a fume hood contains any dust generated. Careful transfer minimizes the amount of dust created.

  • Solution Preparation:

    • Action: Add the calculated volume of the desired solvent (e.g., DMSO, DMF) directly to the weigh boat or transfer the solid to a clean vial before adding the solvent.

    • Causality: Adding solvent to the solid ("wetting") immediately reduces the risk of the powder becoming airborne.

    • Action: Cap the vial and mix via vortexing or sonication until all solid is dissolved.

    • Causality: A homogenous solution is essential for accurate downstream experimental results.

  • Labeling and Storage:

    • Action: Clearly label the solution container with the compound name, concentration, solvent, date, and your initials.

    • Causality: Unambiguous labeling prevents mix-ups and ensures traceability.

    • Action: Store the compound, both solid and in solution, in a cool, dry, and dark place. For long-term storage, refrigeration or freezing (-20°C) may be appropriate, depending on solvent and stability. The container must be tightly sealed.

  • Decontamination and Waste Disposal:

    • Action: Wipe down the spatula, weigh boat, and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) to remove residual powder.

    • Causality: This neutralizes the immediate hazard and prevents cross-contamination.

    • Action: Dispose of contaminated gloves, weigh boats, and wipes in a designated solid chemical waste container. Dispose of excess or waste solutions in the appropriate liquid hazardous waste stream.

    • Causality: Proper waste segregation is crucial for environmental safety and regulatory compliance.

Emergency Procedures

Rapid and correct response during an emergency is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show them the container or this guide.[2]

  • Spill: Evacuate the immediate area. If the spill is large or outside of a containment hood, notify laboratory management. For small spills within a fume hood, cover with an inert absorbent material (e.g., vermiculite, sand), sweep it up carefully, and place it in a sealed container for hazardous waste disposal. Decontaminate the area afterward.[2][3]

References

  • 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)
  • 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one Hazard Data.
  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones. MDPI. [Link]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.
  • Expeditious synthesis of cis-1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline.
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction. MDPI. [Link]
  • Evaluation statement for Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]-. Australian Industrial Chemicals Introduction Scheme. [Link]
  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom

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Methodological & Application

Application Note & Detailed Protocol: Synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry. The 7-azaindole scaffold is a privileged structure in numerous clinically relevant molecules due to its role as a bioisostere of indole, often conferring improved pharmacological properties such as enhanced solubility and bioavailability.[1] This protocol details a robust and direct method for the C3-acetylation of the 5-methyl-7-azaindole core via a Friedel-Crafts acylation reaction. We will delve into the mechanistic rationale behind the chosen strategy, provide a detailed, step-by-step experimental procedure, and discuss critical parameters for ensuring a successful and high-yielding synthesis.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a foundational core in a multitude of therapeutic agents. Its structural similarity to the natural indole nucleus allows it to mimic interactions with biological targets, while the introduction of a nitrogen atom in the six-membered ring can modulate physicochemical properties favorably. This has led to the development of several successful drugs, including kinase inhibitors for cancer therapy.[1][2] The target molecule, this compound, serves as a versatile intermediate, with the acetyl group providing a handle for further chemical elaboration to build libraries of diverse compounds for drug discovery programs.[3]

The synthetic strategy outlined herein focuses on the direct electrophilic acylation of the pre-formed 5-methyl-7-azaindole ring system. This approach is favored for its efficiency and atom economy.

Overall Synthetic Strategy

The synthesis is a single-step procedure starting from the commercially available 5-Methyl-1H-pyrrolo[2,3-b]pyridine. The core of the protocol is a Friedel-Crafts acylation, which selectively installs an acetyl group at the C3 position of the electron-rich pyrrole ring.

Caption: Overall reaction scheme for the synthesis.

Materials and Reagents

Proper reagent handling and quality are paramount for the success of this synthesis. Anhydrous conditions are critical due to the moisture-sensitive nature of the Lewis acid catalyst.

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Grade/PurityNotes
5-Methyl-1H-pyrrolo[2,3-b]pyridine824-52-2132.161.32 g (10.0 mmol)>98%Starting material. Commercially available.
Aluminum Chloride (AlCl₃)7446-70-0133.342.93 g (22.0 mmol)Anhydrous, >99%Highly hygroscopic. Handle in a glovebox or under inert gas.
Acetyl Chloride (AcCl)75-36-578.500.86 mL (12.0 mmol)>99%Corrosive and lachrymatory. Handle in a fume hood.
1,2-Dichloroethane (DCE)107-06-298.9650 mLAnhydrousUse a dry, non-protic solvent.
Dichloromethane (DCM)75-09-284.93As neededACS GradeFor extraction and chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) soln.--~50 mL-For work-up and neutralization.
Brine (Saturated NaCl soln.)--~30 mL-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededAnhydrousFor drying the organic phase.
Silica Gel7631-86-9-As needed230-400 meshFor column chromatography.
Ethyl Acetate141-78-688.11As neededACS GradeEluent for chromatography.
Hexanes110-54-386.18As neededACS GradeEluent for chromatography.

Detailed Experimental Protocol

Safety First: This procedure involves corrosive and moisture-sensitive reagents. All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Step 1: Reaction Setup and Inerting

  • Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (N₂ or Ar). Maintain a gentle flow of inert gas throughout the reaction.

Step 2: Reagent Addition

  • To the reaction flask, add 5-Methyl-1H-pyrrolo[2,3-b]pyridine (1.32 g, 10.0 mmol).

  • Add 40 mL of anhydrous 1,2-dichloroethane (DCE) via syringe to dissolve the starting material.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (2.93 g, 22.0 mmol) to the stirred solution. Note: The addition is exothermic. Maintain the internal temperature below 5 °C. A thick slurry will form as the Lewis acid complexes with the substrate.

  • Allow the mixture to stir at 0 °C for 30 minutes.

Step 3: Acylation Reaction

  • While maintaining the temperature at 0 °C, add acetyl chloride (0.86 mL, 12.0 mmol) dropwise via syringe over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

Step 4: Reaction Monitoring

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Prepare a TLC plate (silica gel) and spot the starting material, a co-spot, and the reaction mixture.

  • Elute the plate using a solvent system such as 30-50% ethyl acetate in hexanes.

  • Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot has been consumed and a new, more polar product spot is dominant.

Step 5: Work-up and Extraction

  • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

  • Very slowly and carefully, quench the reaction by adding crushed ice (~30 g) portion-wise. Caution: This process is highly exothermic and will release HCl gas. Ensure efficient stirring and cooling.

  • Allow the mixture to warm to room temperature and stir until all solids have dissolved. The mixture will separate into two layers.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 6: Purification

  • The resulting crude solid can be purified by silica gel column chromatography.

  • Prepare a column with silica gel slurried in hexanes.

  • Load the crude product (adsorbed onto a small amount of silica gel for dry loading) onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%).

  • Collect the fractions containing the desired product (identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Expected yield: 70-85%.

Mechanism and Scientific Rationale

The chosen method is a classic Friedel-Crafts acylation, a powerful tool for forming carbon-carbon bonds on aromatic rings.[4]

Causality behind Experimental Choices:

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a potent Lewis acid used to activate the acylating agent. It coordinates to the carbonyl oxygen of acetyl chloride, which polarizes the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion (CH₃CO⁺).[5]

  • Stoichiometry: A stoichiometric excess of AlCl₃ (at least 2 equivalents) is required. The first equivalent coordinates to the pyridine nitrogen of the 7-azaindole, which would otherwise be deactivated. The second equivalent is required for the catalytic cycle and to complex with the ketone product, preventing it from deactivating the catalyst.[4]

  • Regioselectivity: The pyrrole moiety of the 7-azaindole ring is significantly more electron-rich and thus more nucleophilic than the pyridine moiety. Electrophilic substitution occurs preferentially at the C3 position, which is the most nucleophilic site of the pyrrole ring, avoiding substitution on the deactivated pyridine ring.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic complexation and reaction rate, minimizing potential side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.

Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcCl Acetyl Chloride Complex AcCl-AlCl₃ Complex AcCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) CH₃-C≡O⁺ Complex->Acylium Azaindole 5-Methyl-7-Azaindole (Nucleophile) Sigma Sigma Complex (Resonance Stabilized) Azaindole->Sigma + Acylium Ion Product Acylated Product Sigma->Product - H⁺ (Re-aromatization)

Caption: Mechanism of Friedel-Crafts Acylation.

References

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • National Institutes of Health. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • ACS Publications. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • ResearchGate. (2024). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • ACS Publications. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.
  • Wikipedia. Friedel–Crafts reaction.
  • Google Patents. 1h-pyrrolo[2,3-b]pyridines.
  • PubMed Central. Expeditious synthesis of cis-1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition.
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • YouTube. Friedel-Crafts Acylation.
  • IP.com. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • MDPI. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

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A Comprehensive Framework for Characterizing 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This technical guide provides a detailed, multi-step framework for the initial characterization of novel kinase inhibitors, using the representative molecule, 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, known to produce potent inhibitors against a range of protein kinases. This document outlines a logical progression from primary biochemical potency determination using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to the crucial validation of intracellular target binding via a Cellular Thermal Shift Assay (CETSA). By presenting these robust and widely adopted methodologies, this guide serves as an essential resource for researchers in drug discovery, enabling the rigorous evaluation of novel chemical entities from initial hit to a validated cellular-active compound.

Introduction: The Pursuit of Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly

Application Note: Utilizing 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in Cell-Based Assays for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers utilizing 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in cell-based assays. This compound belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class, a scaffold renowned for its versatile and potent inhibition of various protein kinases.[1] While specific biological targets for this particular analog are not extensively documented in public literature, its structural motif is a privileged hinge-binding element for numerous kinases implicated in oncogenesis and inflammatory diseases.[2] This document outlines the inferred mechanism of action, leveraging the known pharmacology of 7-azaindole derivatives, and provides detailed, field-proven protocols for assessing its cellular activity. We present methodologies for determining target engagement, evaluating effects on cell viability, and quantifying the inhibition of downstream signaling pathways.

Introduction to this compound

This compound is a heterocyclic small molecule featuring the 7-azaindole core. This bicyclic system, which contains a pyridine fused to a pyrrole ring, is a bioisostere of purine and indole systems and has become a cornerstone in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1] The nitrogen atom in the pyridine ring and the NH group of the pyrrole moiety act as key hydrogen bond acceptor and donor, respectively, enabling a strong bidentate interaction with the hinge region of the kinase ATP-binding pocket.[2]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a wide range of kinases, including but not limited to, Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-kinases (PI3Ks), and non-receptor tyrosine kinases such as Src.[3][4][5][6] Dysregulation of these kinases is a hallmark of numerous diseases, making compounds like this compound valuable tools for basic research and potential starting points for drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OInferred from structure
Molecular Weight 174.20 g/mol Inferred from structure
CAS Number 1222533-85-8[7]
Appearance Solid (predicted)-
Solubility Soluble in DMSO, MethanolTypical for this class

Note: Experimental validation of solubility and stability under specific assay conditions is highly recommended.

Inferred Mechanism of Action: Targeting the Src Family Kinases

Given the prevalence of the 7-azaindole scaffold in targeting tyrosine kinases, this guide will use the Src family kinases (SFKs) as a representative target class to illustrate the compound's potential mechanism of action and to frame the subsequent experimental protocols. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cellular signaling pathways controlling proliferation, migration, and survival.[8]

As an ATP-competitive inhibitor, this compound is predicted to bind to the catalytic domain of Src, preventing the phosphorylation of its activation loop (Tyrosine 416) and thereby locking the kinase in an inactive state.[8] This inhibition would block the phosphorylation of downstream substrates, leading to the attenuation of signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src_Inactive Src (Inactive) Growth_Factor_Receptor->Src_Inactive Activation Src_Active p-Src (Y416) (Active) Src_Inactive->Src_Active Autophosphorylation Downstream Downstream Signaling (e.g., FAK, STAT3, Akt) Src_Active->Downstream Phosphorylation Compound This compound Compound->Src_Inactive Inhibition Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Figure 1: Inferred signaling pathway of Src kinase inhibition.

Experimental Workflows and Protocols

A logical workflow for characterizing a novel kinase inhibitor involves confirming target engagement, assessing its impact on cellular viability and proliferation, and finally, verifying the inhibition of the downstream signaling pathway.

G Start Start: Compound Synthesis & QC CETSA Protocol 1: Cellular Thermal Shift Assay (Target Engagement) Start->CETSA Viability Protocol 2: Cell Viability Assay (CellTiter-Glo®) Start->Viability WB Protocol 3: Western Blot Analysis (Pathway Inhibition) CETSA->WB Viability->WB End End: Data Analysis & Conclusion WB->End

Figure 2: Recommended experimental workflow for compound characterization.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The CETSA method is a powerful tool for verifying that a compound binds to its intended protein target within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9]

A. Materials

  • Cancer cell line expressing the target kinase (e.g., HT-29 or similar, with known Src expression).

  • Complete cell culture medium (e.g., McCoy's 5A, 10% FBS, 1% Pen-Strep).

  • This compound.

  • DMSO (vehicle control).

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler with a temperature gradient function.

  • Equipment for cell lysis (e.g., liquid nitrogen, water bath).

  • High-speed refrigerated centrifuge.

  • Western blot equipment and reagents.

  • Primary antibody against the target protein (e.g., anti-Src).

B. Procedure

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Harvest cells, wash with PBS, and resuspend the cell pellet in PBS containing protease/phosphatase inhibitors to a concentration of ~20 x 10⁶ cells/mL.

  • Divide the cell suspension into two main aliquots. Treat one with the compound (e.g., 10 µM final concentration) and the other with an equivalent volume of DMSO. Incubate for 1 hour at 37°C.

  • Heat Treatment: Aliquot 50 µL of the cell suspension from each treatment group into separate PCR tubes for each temperature point.

  • Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 2°C increments), followed by cooling at room temperature for 3 minutes.[9]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[9]

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) from each sample. Normalize protein concentrations using a BCA assay. Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

C. Expected Outcome Plotting the normalized band intensity against temperature should yield a sigmoidal "melting curve." In the presence of the binding compound, this curve is expected to shift to the right, indicating a higher melting temperature (Tagg) and thus, thermal stabilization of the target protein.

Protocol 2: Cell Viability/Proliferation Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which correlates with the number of metabolically active cells. It is a robust method for determining the compound's effect on cell proliferation and cytotoxicity.[10]

A. Materials

  • Cancer cell line of interest in complete culture medium.

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings.

  • This compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer plate reader.

B. Procedure

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium. Treat the cells by adding the desired final concentrations (e.g., from 0.01 µM to 100 µM). Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for a standard duration (e.g., 72 hours) at 37°C, 5% CO₂.

  • Assay Measurement: Equilibrate the plate to room temperature for approximately 30 minutes.[10]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[10]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Record luminescence using a plate reader.

C. Data Analysis Subtract the background luminescence (medium-only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve to determine the GI₅₀/IC₅₀ value.

Table 2: Example GI₅₀ Data for 7-Azaindole Analogs in Cancer Cell Lines

Cell LineCompoundGI₅₀ (µM)Target PathwayReference
HT-29 (Colon)Analog A0.25Src/ABLFictional Data
PC-3 (Prostate)Analog A0.52Src/ABLFictional Data
A549 (Lung)Analog B1.10PI3K[3]
MCF-7 (Breast)Analog C0.85FGFR[5]
Protocol 3: Western Blot Analysis of Downstream Pathway Inhibition

This protocol verifies that the compound inhibits the kinase's activity in cells by measuring the phosphorylation status of its key downstream substrates.

A. Materials

  • Cell line of interest.

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE and Western blot equipment.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-FAK (Tyr397), anti-total-FAK, anti-β-Actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

B. Procedure

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Serum-starve the cells for 12-24 hours if growth factor stimulation is required.

  • Pre-treat cells with various concentrations of the compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.

  • If applicable, stimulate the cells with an appropriate growth factor (e.g., EGF, PDGF) for a short period (e.g., 15-30 minutes) to activate the signaling pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Src Tyr416, diluted in blocking buffer) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total protein (e.g., total Src) and a loading control (e.g., β-Actin).

Trustworthiness and Self-Validation

The protocols described are designed as a self-validating system. A positive result in the CETSA (Protocol 1) provides direct evidence of target engagement. This finding should correlate with a dose-dependent decrease in cell viability (Protocol 2) and a corresponding reduction in the phosphorylation of the target and its downstream substrates (Protocol 3). Concordance across these three distinct assays provides a high degree of confidence in the compound's mechanism of action. Discrepancies, such as potent pathway inhibition without a corresponding effect on cell viability, can point towards cytostatic rather than cytotoxic effects or suggest the involvement of redundant survival pathways.

Conclusion

This compound is a member of the well-validated 7-azaindole class of kinase inhibitors. While its specific targets require elucidation, the methodologies presented here provide a robust and integrated strategy to confirm target binding, quantify cellular potency, and verify its mechanism of action. By following this comprehensive guide, researchers can effectively characterize the cellular effects of this and similar compounds, paving the way for further investigation in drug development and chemical biology.

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  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. National Institutes of Health.
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  • Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors. PubMed.

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Application Notes and Protocols for the Derivatization of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. Derivatives of 7-azaindole are integral components of numerous approved drugs and clinical candidates targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders. The specific compound, 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, serves as a versatile starting material for the synthesis of diverse compound libraries, offering multiple points for chemical modification. This application note provides detailed protocols for the derivatization of this key intermediate at the acetyl group, the pyrrole nitrogen, and the pyridine ring, enabling the exploration of a broad chemical space for drug discovery programs.

Strategic Derivatization Pathways

The chemical architecture of this compound presents three primary vectors for derivatization, each offering a unique opportunity to modulate the physicochemical and pharmacological properties of the resulting molecules.

Derivatization_Pathways cluster_acetyl Acetyl Group (C3) Derivatization cluster_pyrrole Pyrrole Ring (N1) Derivatization cluster_pyridine Pyridine Ring (C4) Derivatization Start This compound Chalcone Chalcone Synthesis (Claisen-Schmidt) Start->Chalcone Aromatic Aldehyde, Base Reduction Alcohol Formation (Reduction) Start->Reduction NaBH4 N_Alkylation N-Alkylation Start->N_Alkylation Alkyl Halide, Base Mannich Aminomethylation (Mannich Reaction) Start->Mannich Formaldehyde, Amine Halogenation Halogenation Start->Halogenation NBS/NCS Suzuki Suzuki Coupling Halogenation->Suzuki Boronic Acid, Pd Catalyst

Figure 1: Key derivatization strategies for this compound.

Part 1: Derivatization of the Acetyl Group at the C3-Position

The acetyl group at the C3-position is a prime site for modifications, allowing for the introduction of diverse functionalities and the extension of the molecular framework.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones.[1][2][3][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[1][2][3][4] Chalcones are not only valuable synthetic intermediates but also exhibit a wide range of biological activities.

Mechanism Insight: The reaction proceeds through the formation of an enolate from the ketone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.[2][5]

Detailed Protocol: Synthesis of (E)-3-(4-chlorophenyl)-1-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0174.20174 mg
4-Chlorobenzaldehyde1.1140.57155 mg
Sodium Hydroxide (NaOH)3.040.00120 mg
Ethanol (EtOH)--10 mL
Water--1 mL

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.1 mmol).

  • Stir the mixture at room temperature to ensure homogeneity.

  • In a separate beaker, dissolve sodium hydroxide (3.0 mmol) in water (1 mL) and add this solution dropwise to the reaction mixture with vigorous stirring.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Purify the product by recrystallization from ethanol or by column chromatography on silica gel.

Reduction of the Acetyl Group to a Hydroxyl Group

The reduction of the acetyl group to a secondary alcohol provides a valuable handle for further functionalization, such as esterification or etherification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[6][7][8]

Mechanism Insight: The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the acetyl group.[9][10] This results in the formation of an alkoxide intermediate, which is subsequently protonated during the workup to yield the alcohol.[9][10]

Detailed Protocol: Synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-ol

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0174.20174 mg
Sodium Borohydride (NaBH₄)1.537.8357 mg
Methanol (MeOH)--10 mL
Water--20 mL
Saturated Ammonium Chloride (NH₄Cl) solution--10 mL

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a 50 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Add saturated ammonium chloride solution (10 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Derivatization of the Pyrrole Ring at the N1-Position

The pyrrole nitrogen of the 7-azaindole scaffold is nucleophilic and can be readily alkylated to introduce various substituents, which can influence the molecule's steric and electronic properties, as well as its interaction with biological targets.[11][12][13][14]

N-Alkylation of the Pyrrole Nitrogen

Mechanism Insight: The N-alkylation of pyrrole typically proceeds via an Sₙ2 mechanism.[11] A base is used to deprotonate the pyrrole nitrogen, forming a more nucleophilic pyrrolide anion, which then attacks the electrophilic carbon of the alkyl halide.[11]

Detailed Protocol: Synthesis of 1-(1,5-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0174.20174 mg
Potassium Carbonate (K₂CO₃)2.0138.21276 mg
Methyl Iodide (CH₃I)1.2141.9484 µL
N,N-Dimethylformamide (DMF)--5 mL

Procedure:

  • To a stirred suspension of this compound (1.0 mmol) and potassium carbonate (2.0 mmol) in dry DMF (5 mL) in a 25 mL round-bottom flask, add methyl iodide (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Derivatization of the Pyridine Ring at the C4-Position

The electron-rich nature of the pyrrolo[2,3-b]pyridine ring system makes it susceptible to electrophilic aromatic substitution, with the C4-position being a likely site for functionalization after the C3-position is substituted.

Aminomethylation via the Mannich Reaction

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an active hydrogen-containing compound.[15][16][17][18][19] In the context of 7-azaindole, this reaction can be used to introduce a basic side chain, which can be crucial for modulating pharmacokinetic properties.

Mechanism Insight: The reaction begins with the formation of an electrophilic iminium ion from the reaction of formaldehyde and a secondary amine.[15][16][18] The electron-rich C4-position of the 7-azaindole ring then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product.[15][18]

Detailed Protocol: Synthesis of 1-(4-((Dimethylamino)methyl)-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0174.20174 mg
Dimethylamine (40% in H₂O)1.545.08170 µL
Formaldehyde (37% in H₂O)1.530.03113 µL
Acetic Acid--5 mL

Procedure:

  • To a solution of this compound (1.0 mmol) in acetic acid (5 mL), add dimethylamine (1.5 mmol) followed by formaldehyde (1.5 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Halogenation and Subsequent Suzuki Coupling

Halogenation of the 7-azaindole nucleus, followed by a palladium-catalyzed cross-coupling reaction such as the Suzuki coupling, is a powerful strategy for introducing aryl or heteroaryl substituents.

Step 1: Electrophilic Bromination at the C4-Position

Mechanism Insight: The pyrrolo[2,3-b]pyridine system is activated towards electrophilic aromatic substitution.[20][21] Bromination with a mild brominating agent like N-bromosuccinimide (NBS) is expected to occur at the most electron-rich position of the pyridine ring, which is likely the C4-position in this substituted system.

Detailed Protocol: Synthesis of 1-(4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0174.20174 mg
N-Bromosuccinimide (NBS)1.1177.98196 mg
Acetonitrile (MeCN)--10 mL

Procedure:

  • Dissolve this compound (1.0 mmol) in acetonitrile (10 mL) in a flask protected from light.

  • Add N-bromosuccinimide (1.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.

Step 2: Suzuki Coupling of the C4-Bromo Derivative

Mechanism Insight: The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide.[22] The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[22]

Detailed Protocol: Synthesis of 1-(5-Methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

ReagentMolar Eq.MW ( g/mol )Amount
1-(4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone1.0253.10253 mg
Phenylboronic Acid1.2121.93146 mg
Pd(PPh₃)₄0.051155.5658 mg
Sodium Carbonate (Na₂CO₃)2.0105.99212 mg
Toluene--8 mL
Ethanol--2 mL
Water--2 mL

Procedure:

  • To a mixture of 1-(4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol), add toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to reflux (around 90-100 °C) for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The protocols outlined in this application note provide a robust framework for the derivatization of this compound. These methods offer access to a wide variety of analogs with modifications at the acetyl group, the pyrrole nitrogen, and the pyridine ring. By systematically applying these derivatization strategies, medicinal chemists can efficiently generate compound libraries for structure-activity relationship (SAR) studies, ultimately facilitating the discovery of novel therapeutic agents based on the privileged 7-azaindole scaffold.

References

  • AdiChemistry.
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • Chemguide.
  • Wikipedia. Mannich reaction. [Link]
  • Chemistry Notes. Mannich reaction: Promising Mechanism. [Link]
  • Chemistry LibreTexts. 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
  • NRO Chemistry. Mannich Reaction. [Link]
  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
  • PraxiLabs.
  • Wikipedia.
  • Wang, N.-C.; Teo, K.-E.; Anderson, H. J. Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Can. J. Chem.1977, 55 (22), 4112–4115. [Link]
  • StudySmarter.
  • BYJU'S.
  • Claisen-Schmidt Condens
  • ResearchGate. Scheme 2.
  • Arkat USA. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
  • Hamaide, T. Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synth. Commun.1990, 20 (18), 2913-2922. [Link]
  • Online Organic Chemistry Tutor.
  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]
  • Organic Chemistry Portal.
  • PubChem. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. [Link]
  • PubChem. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. [Link]
  • RSC Publishing. Chemoselective pyrrole dance vs.
  • RSC Publishing. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
  • Wikipedia.
  • PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
  • Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readily than benzene... [Link]
  • Wikipedia.
  • Organic Syntheses. 3-Pentanone, 1-(dimethylamino)-4-methyl. [Link]
  • ResearchGate. Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles a. [Link]
  • MDPI.
  • Wiley Online Library. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. [Link]
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
  • Quora. Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? [Link]
  • PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]
  • RSC Publishing. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]
  • ResearchGate.
  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]
  • PubMed Central. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). [Link]

Sources

Application Note: 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a Versatile Scaffold for Kinase Inhibitor Discovery in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of targeted therapeutics, particularly potent protein kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in cancer research. While this specific molecule may serve as a synthetic intermediate, its core 7-azaindole structure is central to numerous inhibitors targeting critical oncogenic signaling pathways. We will explore the rationale for its use, detail its potential molecular targets, and provide robust, field-proven protocols for its evaluation as a precursor to novel anti-cancer agents.

Introduction: The 7-Azaindole Scaffold in Oncology

The 7-azaindole scaffold is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution critically alters the molecule's hydrogen bonding capacity, allowing it to act as both a hydrogen bond donor (at N1-H) and acceptor (at N7). This dual functionality enables it to form key interactions within the ATP-binding pockets of various protein kinases, making it an ideal foundation for inhibitor design.[1][2] Derivatives of this scaffold have led to FDA-approved drugs and numerous clinical candidates targeting a range of cancers.[2]

This compound is a functionalized 7-azaindole. The methyl group at the 5-position and the acetyl group at the 3-position serve as crucial chemical handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The purpose of this guide is to provide the scientific context and practical methodologies to leverage this compound as a foundational building block for discovering next-generation cancer therapeutics targeting pathways such as PI3K/AKT/mTOR and FGFR signaling.[1][3]

Key Molecular Targets and Signaling Pathways

The versatility of the 7-azaindole scaffold allows it to be tailored to inhibit a wide array of protein kinases and other enzymes implicated in cancer progression.

The PI3K/AKT/mTOR Pathway

The phosphatidylinositide 3-kinase (PI3K)–AKT–mammalian target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, survival, and proliferation.[3] Its frequent deregulation in a wide spectrum of human cancers makes it a high-priority target for therapeutic intervention.[4]

Mechanism of Inhibition: Structurally related 7-azaindole derivatives have been shown to be potent PI3K inhibitors. The 7-azaindole core typically forms two hydrogen bonds with the hinge-region residue Val882 in the PI3K ATP-binding site, providing a strong anchor for the molecule.[3] Synthetic modifications built upon a scaffold like This compound can be used to target specific PI3K isoforms or to develop dual PI3K/mTOR inhibitors.[3][4]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor 7-Azaindole Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade. 7-azaindole derivatives inhibit PI3K, blocking downstream signaling.

Fibroblast Growth Factor Receptor (FGFR) Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR activation, through mutations or gene amplification, is a known driver in various malignancies, including hepatocellular carcinoma (HCC) and breast cancer.[1]

Mechanism of Inhibition: Researchers have successfully designed novel 7-azaindole derivatives as selective and covalent FGFR4 inhibitors.[1] The N1-H of the 7-azaindole core is often crucial for binding affinity, forming a key hydrogen bond with the kinase hinge region (e.g., with Glu551 in FGFR4).[1] The functional groups on This compound provide the necessary anchor points to introduce moieties that can enhance potency and target specific FGFR family members.[5]

Other Emerging Targets

The 7-azaindole scaffold has demonstrated activity against a broad range of other cancer-relevant targets, including:

  • MET Kinase: A receptor tyrosine kinase driving proliferation and metastasis.[6]

  • ULK1/2: Serine/threonine kinases that are central regulators of autophagy, a key survival mechanism in RAS-driven cancers.[7]

  • DYRK Kinases: Implicated in the progression of glioblastoma and other cancers.[2]

Experimental Protocols & Methodologies

The following protocols provide a framework for synthesizing derivatives from This compound and evaluating their anti-cancer properties.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Rationale: This biochemical assay directly measures the inhibition of a purified kinase enzyme by a test compound. It is a primary screen to determine on-target potency (IC50).

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, FGFR4)

  • Kinase-specific substrate (e.g., PIP2 for PI3K)

  • ATP, MgCl2

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (solubilized in DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of 2x kinase/substrate buffer.

    • Add 25 nL of the serially diluted compound or DMSO (vehicle control).

    • To initiate the reaction, add 2.5 µL of 2x ATP solution. Mix gently.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (Sulforhodamine B Assay)

Rationale: This cell-based assay measures the anti-proliferative or cytotoxic effects of a compound on cancer cell lines. The choice of cell line is critical; select lines known to be dependent on the target pathway (e.g., MCF-7 for PI3K, HuH-7 for FGFR).[1][3]

Materials:

  • Cancer cell lines (e.g., MCF-7, HuH-7)

  • Complete growth medium

  • Test compounds (solubilized in DMSO)

  • Sulforhodamine B (SRB) solution, Trichloroacetic acid (TCA), Tris base solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (typically 7-10 points). Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours (or an appropriate duration for the cell line's doubling time).

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution to each well and stain for 15 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry completely.

  • Signal Quantification: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm on a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Protocol 3: Western Blot for Pathway Modulation

Rationale: This method provides direct evidence of target engagement within a cellular context by measuring the phosphorylation status of downstream signaling proteins.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer system

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with the test compound at relevant concentrations (e.g., 1x, 5x, and 10x the GI50 value) for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze band intensity. A decrease in the ratio of phosphorylated protein to total protein indicates effective pathway inhibition.

Data Presentation and Workflow

Effective drug discovery relies on a logical progression of experiments. Data should be organized clearly to facilitate decision-making.

Quantitative Data Summary

Summarize potency data in a structured table for easy comparison.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (nM)Notes
Lead-001 PI3Kα15.2MCF-785.5Potent enzyme inhibitor
Lead-002 FGFR48.9HuH-742.1High cellular potency
Control PI3Kα5.1MCF-725.3Reference compound
Experimental Workflow Visualization

A typical workflow for evaluating derivatives of This compound can be visualized as follows:

Drug_Discovery_Workflow Start 1-(5-Methyl-1H-pyrrolo [2,3-b]pyridin-3-yl)ethanone Synthesis Chemical Synthesis (SAR Exploration) Start->Synthesis Screening Primary Screen: In Vitro Kinase Assay (IC50) Synthesis->Screening Cellular Secondary Screen: Cell Proliferation Assay (GI50) Screening->Cellular Potent Hits (IC50 < 100 nM) Mechanism Mechanism of Action: Western Blot (Target Engagement) Cellular->Mechanism Active Hits (GI50 < 1 µM) ADME Lead Optimization: ADME/Tox Profiling Mechanism->ADME Confirmed MoA Invivo In Vivo Efficacy: Xenograft Model ADME->Invivo Favorable Profile Candidate Preclinical Candidate Invivo->Candidate Efficacy Demonstrated

Caption: A streamlined workflow for cancer drug discovery using the 7-azaindole scaffold.

Conclusion

This compound is a highly valuable starting material for cancer research and drug discovery. Its 7-azaindole core is a proven pharmacophore for inhibiting multiple oncogenic kinases, including those in the PI3K and FGFR signaling pathways. The functional handles present on the molecule provide medicinal chemists with the tools to perform extensive SAR studies aimed at discovering novel, potent, and selective anti-cancer agents. The protocols and workflows detailed in this document offer a robust and scientifically grounded approach to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - NIH.
  • Azaindole Therapeutic Agents - PMC.
  • Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. American Chemical Society. [Link]
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC.
  • Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. PubMed. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
  • Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors.
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]
  • Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. PubMed. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH.
  • Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC.

Sources

Application Note: High-Throughput Screening of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold in Kinase Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an ideal backbone for designing inhibitors that target the highly conserved ATP-binding site of protein kinases.[1][2] Members of this chemical class have been successfully developed into potent and selective inhibitors for a range of critical kinase targets, including Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinases (JAKs), with applications in oncology and inflammatory diseases.[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a representative compound for high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. While the specific biological targets of this exact molecule are still under investigation, its core structure suggests a high potential for kinase-modulating activity.

We present field-proven, robust protocols for primary biochemical screening using homogeneous, "mix-and-read" assay technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP). Furthermore, we describe a framework for secondary, cell-based reporter assays to validate compound activity in a physiological context. The causality behind experimental choices, quality control measures, and data analysis are explained to ensure the generation of high-quality, reproducible results.

Compound Profile: this compound

This compound serves as an excellent starting point for screening due to its synthetic tractability and possession of the core 7-azaindole pharmacophore.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂ODerived from structure
Molecular Weight 174.20 g/mol Derived from structure
Canonical SMILES CC(=O)C1=CNC2=C1C=CN=C2Derived from structure
Structure Chemical StructureIllustrative Structure

Note: For HTS, the compound should be of high purity (≥95%) and dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

Scientific Rationale: Targeting the Kinase ATP-Binding Site

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[5][6] The majority of small molecule kinase inhibitors are ATP-competitive, binding to the enzyme's active site and preventing the phosphorylation of its substrate.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Compound K Kinase P Phosphorylated Substrate K->P Phosphorylation ADP ADP K->ADP S Substrate S->K ATP ATP ATP->K K2 Kinase Blocked No Reaction K2->Blocked C 1-(5-Methyl-1H-pyrrolo [2,3-b]pyridin-3-yl)ethanone C->K2 Binds to ATP Pocket ATP_blocked ATP ATP_blocked->K2 S_blocked Substrate

Figure 1: Mechanism of ATP-competitive kinase inhibition. The compound occupies the ATP-binding site on the kinase, preventing substrate phosphorylation.

HTS Workflow for Kinase Inhibitor Discovery

A successful HTS campaign follows a logical progression from a broad primary screen to more focused secondary and validation assays. This workflow is designed to efficiently identify true positives while eliminating artifacts.

Figure 2: A typical high-throughput screening cascade for identifying and validating kinase inhibitors.

Protocols for Primary Biochemical Screening

Homogeneous biochemical assays are ideal for primary screening due to their simplicity, speed, and amenability to automation. They are "mix-and-read" formats that do not require wash steps.[7] We detail two robust, non-radioactive methods here.

Method 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Principle: TR-FRET is a highly sensitive technology that measures the proximity of a donor and an acceptor fluorophore.[8][9] In a typical kinase assay, a long-lifetime lanthanide donor (e.g., Terbium) is conjugated to an antibody that recognizes a tag on the kinase, while a fluorescent acceptor is conjugated to the substrate. When the kinase phosphorylates the substrate, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer.[10] Inhibition of the kinase prevents this energy transfer. The use of a time-delay measurement window eliminates background fluorescence, leading to a high signal-to-noise ratio.[11][12]

G cluster_0 No Inhibition cluster_1 With Inhibitor K_D Kinase-Donor S_A Substrate-Acceptor KS_DA Phosphorylated Complex K_D->KS_DA S_A->KS_DA Light_Out FRET Signal (665 nm) KS_DA->Light_Out Energy Transfer Light_In Excitation Light (340 nm) Light_In->K_D K_D2 Kinase-Donor Light_Out2 No FRET Signal K_D2->Light_Out2 No Phosphorylation S_A2 Substrate-Acceptor Inhib Inhibitor Inhib->K_D2 Light_In2 Excitation Light (340 nm) Light_In2->K_D2

Figure 3: Principle of a TR-FRET kinase assay. Inhibition of phosphorylation prevents the proximity of donor and acceptor fluorophores.

Protocol: Generic TR-FRET Kinase Assay (384-well format)

  • Compound Plating:

    • Dispense 50 nL of test compound (dissolved in DMSO) into wells of a low-volume, black, 384-well assay plate. For a 10 µM final concentration from a 10 mM stock, this requires an intermediate dilution step.

    • Include positive controls (no inhibitor, 0.5% DMSO) and negative controls (no enzyme).

  • Kinase/Antibody Solution Preparation:

    • Prepare a 2X kinase/antibody solution in kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The optimal concentrations of kinase and terbium-labeled anti-tag antibody must be predetermined.

    • Dispense 5 µL of this solution into each well.

  • Incubation:

    • Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the test compound to bind to the kinase before initiating the reaction.

  • Reaction Initiation:

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitivity to competitive inhibitors.[13]

    • Add 5 µL of this solution to each well to start the reaction. The final volume is now 10 µL.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60-120 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Detection:

    • Prepare a stop/detection solution containing EDTA (to stop the kinase reaction) and the acceptor-labeled substrate antibody.

    • Add 10 µL of the detection solution to each well.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a 50-100 µs delay.[12]

Data Analysis & Quality Control:

  • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm).

  • Calculate percent inhibition: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Neg) / (Ratio_Pos - Ratio_Neg))

  • Assess assay quality using the Z' factor: Z' = 1 - (3 * (SD_Pos + SD_Neg)) / |Avg_Pos - Avg_Neg|. A Z' factor > 0.5 indicates an excellent assay.[7]

Method 2: Fluorescence Polarization (FP) Kinase Binding Assay

Principle: FP measures the change in the rotational speed of a fluorescent molecule in solution.[14] A small fluorescently labeled molecule (a "tracer") tumbles rapidly and emits depolarized light. When bound to a larger protein, its tumbling slows, and it emits more polarized light.[15] In a competitive binding assay, the test compound displaces a fluorescent tracer pre-bound to the kinase, causing a decrease in polarization.[14][16] This format directly measures compound binding to the kinase active site.

Protocol: Generic FP Competitive Binding Assay (384-well format)

  • Reagent Preparation:

    • Prepare a 2X kinase solution in FP buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 µg/mL BSA).

    • Prepare a 2X fluorescent tracer solution in the same buffer. The tracer is typically a known, fluorescently-labeled ATP-competitive inhibitor.

  • Assay Assembly:

    • Dispense 50 nL of test compound in DMSO into wells of a black, 384-well assay plate.

    • Add 10 µL of the 2X kinase solution.

    • Add 10 µL of the 2X fluorescent tracer solution. The final volume is 20 µL.

    • Include controls: High signal (DMSO, no compound) and Low signal (excess known unlabeled inhibitor).

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an FP-enabled plate reader, measuring both parallel and perpendicular fluorescence emission. The reader will calculate the millipolarization (mP) values.

Data Analysis & Quality Control:

  • A decrease in mP value indicates displacement of the tracer and binding of the test compound.

  • Calculate percent displacement based on the high and low signal controls.

  • Calculate the Z' factor as described for the TR-FRET assay. A Z' > 0.5 is considered robust.[16]

Protocol for Secondary Cell-Based Screening

After identifying potent hits from the primary biochemical screen, it is crucial to confirm their activity in a cellular environment. Cell-based assays provide insights into cell permeability, off-target effects, and engagement with the target in a more physiological setting.[17][18]

Method: Luciferase Reporter Gene Assay

Principle: This assay uses a cell line that has been engineered to express a reporter gene (e.g., firefly luciferase) under the control of a transcription factor.[19][20] This transcription factor is activated by a signaling pathway downstream of the kinase of interest. If the test compound inhibits the kinase, the downstream signaling is blocked, leading to a decrease in luciferase expression and a reduction in light output upon addition of the luciferin substrate.[21]

G cluster_Nuc Nucleus Stim Growth Factor (Stimulus) Rec Receptor Stim->Rec K1 Target Kinase Rec->K1 K2 Downstream Kinase K1->K2 Activates Inhib Inhibitor Inhib->K1 Blocks TF Transcription Factor K2->TF Luc Luciferase Gene TF->Luc Enters Nucleus & Binds Promoter Nuc Nucleus Light Light Signal Luc->Light Expression & Substrate Addition

Figure 4: Signaling pathway for a cell-based luciferase reporter assay. An inhibitor blocks the target kinase, preventing downstream activation of a transcription factor and subsequent reporter gene expression.

Protocol: Generic Luciferase Reporter Assay (384-well format)

  • Cell Plating:

    • Seed the reporter cells into a white, clear-bottom 384-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Addition:

    • Add 50-100 nL of test compounds (prepared in DMSO) to the cell plates. Compounds should be tested in a dose-response format (e.g., 8-point, 3-fold serial dilution).

  • Cell Stimulation:

    • After a 1-hour pre-incubation with the compound, add 5 µL of the appropriate stimulus (e.g., a growth factor or cytokine) to activate the signaling pathway. Add vehicle to unstimulated control wells.

  • Incubation:

    • Incubate the plates for 6-24 hours (pathway-dependent) at 37°C, 5% CO₂.

  • Lysis and Detection:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of a luciferase assay reagent (which contains cell lysis buffer and luciferin substrate) to each well.

    • Incubate for 10 minutes at room temperature to ensure complete lysis.

  • Data Acquisition:

    • Measure luminescence on a plate reader.

Data Analysis & Quality Control:

  • Normalize the data to vehicle-treated controls.

  • Plot the dose-response data and fit to a four-parameter logistic equation to determine the IC₅₀ value.

  • A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be run to ensure the observed inhibition is not due to cell death.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated starting point for the discovery of potent kinase inhibitors. The compound this compound represents a valuable tool for initiating screening campaigns against a wide variety of kinase targets. By employing the robust, high-throughput biochemical and cell-based protocols detailed in this application note, researchers can efficiently and accurately identify novel modulators of kinase activity. The emphasis on proper controls, quality assessment using the Z' factor, and a logical screening cascade ensures the generation of reliable data, paving the way for successful lead optimization programs.

References

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Experimental setup for studying 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone binding kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Binding Kinetics of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Abstract

This application note provides a comprehensive experimental framework for characterizing the binding kinetics and functional activity of this compound. This compound belongs to the 7-azaindole class, a scaffold known to be a "privileged fragment" in kinase inhibitor design.[1][2] Given its structural features, this molecule is hypothesized to be an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical mediators of cytokine signaling via the JAK-STAT pathway.[3][4][5][6] Understanding the complete kinetic and thermodynamic profile of a potential inhibitor is paramount in modern drug discovery. Parameters such as the association rate (k_on), dissociation rate (k_off), and the resulting residence time (1/k_off) are often more predictive of in vivo efficacy than simple affinity (K_D) or potency (IC₅₀) measurements.[7] This guide presents a multi-pronged approach, beginning with functional inhibition assays to determine potency, followed by label-free, real-time biophysical methods to elucidate the precise binding kinetics and thermodynamics. We provide detailed, field-proven protocols for Kinase-Glo® functional assays, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) to generate a robust and cross-validated dataset for this promising compound.

Introduction: The Rationale for a Multi-Technique Approach

The 7-azaindole core of this compound serves as an excellent hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many protein kinases.[1][8] The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are high-value targets for therapeutic intervention in autoimmune diseases and cancers.[5][6] Therefore, the initial step is to confirm that this compound indeed inhibits JAK activity.

A simple IC₅₀ value, however, only provides a snapshot of inhibitory concentration under specific equilibrium conditions. A more profound understanding comes from dissecting the binding event into its kinetic components. A compound with a slow dissociation rate (k_off), and thus a long target residence time, may exhibit prolonged pharmacodynamic effects in vivo, even after systemic clearance of the drug.[7]

To build this comprehensive profile, we employ a logical, multi-layered strategy:

  • Functional Confirmation: Does the compound inhibit the target kinase's enzymatic activity? We use a luminescence-based kinase activity assay to determine the IC₅₀.

  • Real-Time Kinetic Analysis: What are the rates of association and dissociation? We use Surface Plasmon Resonance (SPR), a gold-standard technique for kinetic analysis of small molecules, to directly measure these parameters.[9][10][11]

  • Orthogonal Validation: Can we confirm the kinetic results with an independent method? Bio-Layer Interferometry (BLI) provides a robust, fluidics-free alternative to SPR for cross-validation.[12][13]

  • Thermodynamic Signature: What are the energetic driving forces of the interaction? Isothermal Titration Calorimetry (ITC) provides the complete thermodynamic signature (ΔH, ΔS), offering insights into the nature of the binding forces.[14][15][16]

This integrated approach ensures the highest level of scientific rigor, providing a self-validating system for characterizing novel kinase inhibitors.

Part 1: Functional Inhibition Assay - IC₅₀ Determination

The first step is to confirm that the binding of this compound to its putative JAK kinase targets translates into functional inhibition. The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, high-throughput method that quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction.[17] The luminescent signal is inversely proportional to kinase activity.[18][19]

Protocol 1: IC₅₀ Determination using Kinase-Glo®

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes and corresponding peptide substrates.

  • This compound, dissolved in 100% DMSO (10 mM stock).

  • Kinase-Glo® Luminescent Kinase Assay Kit.

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution.

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Methodology:

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. This creates a concentration range to effectively map the dose-response curve.

    • Dilute these intermediate concentrations into the Kinase Reaction Buffer to create a 5X final assay concentration. The final DMSO concentration in the assay well should be kept constant and low (e.g., ≤1%) to avoid solvent effects.

  • Kinase Reaction Setup:

    • Add 5 µL of the 5X compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only) controls.

    • Prepare a 2.5X Enzyme/Substrate mix in Kinase Reaction Buffer. Add 10 µL of this mix to each well.

    • Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution. The final ATP concentration should be at or near the K_m for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • The final reaction volume is 25 µL.

  • Incubation:

    • Shake the plate gently for 1 minute.

    • Incubate the plate at room temperature for 60 minutes. This time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in the "no inhibitor" control).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 25 µL of the reagent to each well to terminate the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Anticipated Quantitative Data
Target KinaseHypothetical IC₅₀ (nM)
JAK155
JAK280
JAK38
TYK2150

This data is illustrative and serves as a template for reporting experimental results.

Part 2: Real-Time Kinetic Analysis using Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time changes in refractive index at the surface of a sensor chip, allowing for the direct observation of binding events.[15][20] This enables the precise determination of the association rate constant (k_a or k_on) and the dissociation rate constant (k_d or k_off).[9]

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle (Multi-Cycle Kinetics) cluster_analysis Data Analysis Immobilize 1. Ligand Immobilization (e.g., Amine coupling of JAK3 to CM5 sensor chip) PrepareAnalyte 2. Analyte Preparation (Serial dilution of compound in running buffer) Baseline 3. Baseline (Flow running buffer) PrepareAnalyte->Baseline Association 4. Association (Inject compound at specific conc.) Baseline->Association Start Injection Dissociation 5. Dissociation (Flow running buffer) Association->Dissociation End Injection Regeneration 6. Regeneration (Inject regeneration solution, e.g., low pH glycine) Dissociation->Regeneration Regeneration->Baseline Next Cycle (different conc.) Process 7. Data Processing (Reference subtraction, buffer blanking) Regeneration->Process Fit 8. Global Fitting (Fit sensorgrams to a kinetic model, e.g., 1:1 Langmuir) Process->Fit Results 9. Determine Kinetic Parameters (ka, kd, KD) Fit->Results

Caption: SPR experimental workflow for kinetic analysis.

Protocol 2: Multi-Cycle Kinetics via SPR

Objective: To determine the k_a, k_d, and K_D of the compound for its primary target (e.g., JAK3, based on IC₅₀ data).

Materials:

  • SPR instrument (e.g., Biacore, ProteOn).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Recombinant human JAK3 protein.

  • SPR Running Buffer (e.g., HBS-EP+, pH 7.4, with 1% DMSO).

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS. This creates reactive esters on the carboxymethylated dextran surface.

    • Inject the JAK3 protein (e.g., 20 µg/mL in immobilization buffer) over the activated surface. The protein's primary amines will form covalent amide bonds. The low pH of the buffer enhances electrostatic pre-concentration.[21]

    • Deactivate any remaining reactive esters by injecting ethanolamine. Aim for a moderate immobilization level (e.g., 2000-4000 RU) to minimize mass transport limitations.

  • Analyte Injection Series (Multi-Cycle Kinetics):

    • Prepare a two-fold serial dilution of the compound in running buffer, typically spanning 0.1x to 10x the expected K_D. Include a buffer-only (zero concentration) injection for double referencing.

    • For each concentration, perform an injection cycle:

      • Baseline: Flow running buffer over the sensor surface until a stable signal is achieved.

      • Association: Inject the compound solution for a defined period (e.g., 120 seconds) to monitor the binding phase.

      • Dissociation: Switch back to running buffer and monitor the dissociation phase for an extended period (e.g., 300-600 seconds) to accurately model k_d.

      • Regeneration: Inject a short pulse of the regeneration solution to remove all bound analyte and prepare the surface for the next cycle. Test different regeneration conditions to ensure they are effective without denaturing the immobilized protein.

  • Data Analysis:

    • Process the raw data by subtracting the signal from a reference flow cell and the buffer-only injection sensorgrams.

    • Perform a global fit of the processed sensorgrams from all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. This provides robustly determined values for k_a and k_d.

    • Calculate the equilibrium dissociation constant (K_D) from the ratio of the rate constants (K_D = k_d / k_a).

Anticipated Kinetic Data
ParameterHypothetical Value (for JAK3)UnitDescription
k_a (k_on)2.5 x 10⁵M⁻¹s⁻¹Association Rate Constant
k_d (k_off)2.0 x 10⁻³s⁻¹Dissociation Rate Constant
K_D8.0nMEquilibrium Dissociation Constant (k_d/k_a)
Residence Time (1/k_d)500sAverage time the compound stays bound

Part 3: Orthogonal Validation with Bio-Layer Interferometry (BLI)

BLI is another label-free optical biosensing technique that measures the change in thickness of the biological layer on a sensor tip.[13][22] It provides a valuable orthogonal method to confirm SPR results. A key advantage of BLI is its fluidics-free nature, making it less susceptible to clogging and highly amenable to high-throughput applications.[13][23]

Experimental Workflow: BLI Analysis

BLI_Workflow cluster_prep Sensor Preparation cluster_run BLI Assay Steps (in 96-well plate) cluster_analysis Data Analysis Load 1. Ligand Loading (Immobilize biotinylated JAK3 onto Streptavidin (SA) biosensors) Baseline 2. Baseline (Dip sensors in buffer) Load->Baseline Association 3. Association (Move sensors to wells with compound dilutions) Baseline->Association Dissociation 4. Dissociation (Move sensors back to buffer-only wells) Association->Dissociation Process 5. Data Processing (Reference subtraction) Dissociation->Process Fit 6. Global Fitting (Fit curves to a kinetic model) Process->Fit Results 7. Determine Kinetic Parameters (ka, kd, KD) Fit->Results

Caption: BLI experimental workflow for kinetic analysis.

Protocol 3: Kinetic Analysis via BLI

Objective: To orthogonally validate the kinetic parameters determined by SPR.

Materials:

  • BLI instrument (e.g., Octet).

  • Streptavidin (SA) biosensors.

  • Biotinylated recombinant human JAK3 protein.

  • Assay Buffer (e.g., HBS-EP+, pH 7.4, with 1% DMSO).

  • Black 96-well or 384-well plates.

Methodology:

  • Assay Plate Setup:

    • Fill wells of a microplate with assay buffer for baseline and dissociation steps.

    • Fill wells with a serial dilution of the compound in assay buffer for the association step.

    • Fill wells with biotinylated JAK3 for the loading step.

  • BLI Instrument Run:

    • Sensor Hydration: Pre-soak the SA biosensors in assay buffer.

    • Baseline 1: Establish an initial baseline by dipping the sensors into buffer-filled wells.

    • Loading: Move the sensors into the wells containing biotinylated JAK3 to achieve a stable loading level (e.g., 1-2 nm shift).

    • Baseline 2: Move the loaded sensors into buffer-filled wells to establish a new baseline prior to association.

    • Association: Transfer the sensors to the wells containing the compound serial dilutions and measure for a set time (e.g., 180 seconds).

    • Dissociation: Move the sensors back into the buffer-only wells and measure the dissociation for an extended period (e.g., 400 seconds).

  • Data Analysis:

    • Process the data by aligning the curves to the baseline and subtracting the signal from a reference sensor (loaded with protein but only exposed to buffer).

    • Perform a global fit of the data from all analyte concentrations to a 1:1 binding model to determine k_a, k_d, and K_D. The results should be in close agreement with those obtained from SPR.

Part 4: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[14][15] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[20] This data is crucial for understanding the driving forces (e.g., hydrogen bonding vs. hydrophobic effects) of the interaction.

Protocol 4: Thermodynamic Profiling via ITC

Objective: To determine the K_D, n, ΔH, and ΔS for the compound-JAK3 interaction.

Methodology:

  • Sample Preparation:

    • Prepare the JAK3 protein solution (e.g., 10-20 µM) and the compound solution (e.g., 100-200 µM) in the exact same, thoroughly degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5% DMSO). Mismatched buffers will generate large heats of dilution, obscuring the binding signal.

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

  • ITC Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the compound into the protein-containing cell while stirring.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters: K_D, n, and ΔH.

    • Calculate the change in entropy (ΔS) using the equation: ΔG = ΔH - TΔS = -RTln(K_A), where K_A = 1/K_D.

Anticipated Thermodynamic Data
ParameterHypothetical Value (for JAK3)UnitDescription
K_D10.5nMEquilibrium Dissociation Constant
n1.02Stoichiometry of Binding
ΔH-8.5kcal/molEnthalpy Change (favorable)
-TΔS-2.4kcal/molEntropic Contribution (favorable)

The negative ΔH suggests the interaction is driven by favorable enthalpic contributions like hydrogen bonding, while the negative -TΔS (meaning a positive ΔS) indicates a favorable entropic contribution, possibly from the displacement of water molecules from the binding site.

Conclusion

This application note outlines a rigorous, multi-technique workflow for the comprehensive characterization of the binding kinetics of this compound, a potential kinase inhibitor. By integrating functional assays (Kinase-Glo®) with high-resolution biophysical techniques (SPR, BLI, and ITC), researchers can move beyond simple potency values to build a deep understanding of the compound's mechanism of action. This detailed kinetic and thermodynamic profile, especially the determination of a slow dissociation rate and long residence time, is invaluable for prioritizing lead candidates and predicting their potential for in vivo success in drug development programs.

References

  • Di Trani, J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
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Application Notes & Protocols for the Preparation of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. As a member of the pyrrolopyridine class of heterocyclic compounds, it holds significant interest in medicinal chemistry and biochemical research, particularly as a potential modulator of key signaling pathways.[1] Given the critical importance of precise concentration for reliable experimental outcomes, this guide outlines the necessary physicochemical properties, solvent selection, step-by-step protocols for preparing high-concentration primary stock solutions, and subsequent dilution to working concentrations. Best practices for storage, handling, and safety are also detailed to ensure the long-term integrity and stability of the compound.

Introduction to this compound

This compound belongs to the pyrrolopyridine family, a class of compounds recognized for a wide range of biological activities.[1] Structurally, it features a pyrrolopyridine core, which is a key scaffold in the development of therapeutics targeting various diseases. Derivatives of pyrrolopyridines have been investigated as potent inhibitors of protein kinases, such as fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation and survival.[1] The ethanone moiety at the 3-position and the methyl group at the 5-position contribute to its specific chemical properties and potential biological interactions.[1]

Accurate preparation of stock solutions is the foundational step for any in vitro or in vivo study. Errors in this stage, such as incomplete solubilization or compound degradation, can lead to significant variability and misinterpretation of experimental results.[2] This guide establishes a validated framework for preparing and handling this compound to ensure consistency and reproducibility in research applications.

Physicochemical Properties and Solvent Selection

A thorough understanding of the compound's properties is essential for proper handling. While specific experimental data for this compound is not widely published, the properties can be reliably inferred from its structural isomer, 1-(5-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, and the general characteristics of similar small molecule inhibitors.

PropertyValue / RecommendationRationale & Citation
Molecular Formula C₁₀H₁₀N₂OBased on its chemical structure.[1]
Molecular Weight 174.20 g/mol Use this value for all molarity calculations.[1]
Appearance Assumed to be a solid (e.g., powder or crystalline)Typical for small organic molecules of this class.[3]
Primary Solvent High-Purity, Anhydrous Dimethyl Sulfoxide (DMSO)Most non-polar small molecules exhibit high solubility in DMSO. Its aprotic nature minimizes degradation.[2][4][5]
Aqueous Solubility Expected to be low or insolubleA common characteristic of lipophilic small molecule kinase inhibitors.[6]

Causality Behind Solvent Choice: The selection of anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent is a deliberate choice driven by the anticipated hydrophobic nature of the pyrrolopyridine core. Many organic small molecules, especially those designed to cross cell membranes, have poor solubility in aqueous buffers.[4][6] DMSO is a highly polar, aprotic solvent capable of dissolving a wide array of such compounds.[5] Using an anhydrous grade is critical as residual water can hydrolyze susceptible compounds or promote precipitation upon freezing.[4]

Experimental Protocols

Materials and Equipment
  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber-colored glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Water bath (optional, for gentle warming)

  • Calibrated micropipettes (P1000, P200, P20) and sterile, low-retention tips

  • Personal Protective Equipment (PPE): Lab coat, chemical-resistant gloves, safety glasses

Protocol for Preparing a 10 mM Primary Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution in DMSO. This high-concentration stock serves as the foundation for creating more dilute working solutions and should not be introduced directly into most biological assays.

Step 1: Molarity Calculation The first step is to calculate the mass of the compound required to achieve the target concentration.

  • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

  • Calculation: Mass (mg) = 10 mM × 1 mL × 174.20 g/mol = 1.742 mg

Step 2: Weighing the Compound

  • Tare a sterile, amber-colored vial on a calibrated analytical balance.

  • Carefully weigh out approximately 1.742 mg of this compound powder directly into the tared vial.

    • Expert Insight: For small quantities, it is often more accurate to weigh a slightly larger amount (e.g., 2.0 mg) and adjust the solvent volume accordingly to achieve the desired 10 mM concentration. For example, for 2.0 mg, the required DMSO volume would be 2.0 mg / (10 mmol/L * 174.20 g/mol) = 1.148 mL or 1148 µL.

Step 3: Solubilization

  • Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL for 1.742 mg) to the vial containing the compound.

  • Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved.[2]

  • Visually inspect the solution against a light source to ensure there are no visible particulates. If the compound is slow to dissolve, brief sonication or gentle warming in a 37°C water bath can be employed.[2][7]

    • Trustworthiness Check: A clear, homogenous solution is a critical self-validating checkpoint. Any visible precipitate indicates that the compound has not fully dissolved or has exceeded its solubility limit, rendering the stock concentration inaccurate.

Step 4: Aliquoting and Storage

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[7]

  • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Store the aliquots at -20°C or -80°C for long-term stability.[7]

Protocol for Preparing Working Solutions

Working solutions must be prepared fresh for each experiment by diluting the primary stock solution in the appropriate aqueous experimental buffer or cell culture medium.

Key Principle: Minimizing Solvent Toxicity The final concentration of DMSO in the experimental system should be kept to a minimum, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular artifacts.[7] Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your treated samples.

Example: Preparing a 10 µM Working Solution

  • Thaw one aliquot of the 10 mM primary stock solution at room temperature and mix gently.

  • Perform a serial dilution. Directly diluting the 10 mM stock 1:1000 into an aqueous buffer can cause the compound to precipitate out of solution.[4] A better approach is to make an intermediate dilution first.

    • Intermediate Dilution (e.g., to 100 µM): Dilute the 10 mM stock 1:100 by adding 2 µL of the stock to 198 µL of the final experimental buffer or medium. Vortex gently.

    • Final Dilution (to 10 µM): Dilute the 100 µM intermediate solution 1:10 by adding 100 µL to 900 µL of the experimental buffer or medium. Mix thoroughly by pipetting.

  • Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods unless their stability has been explicitly validated.[4]

Workflow Visualization

The following diagram illustrates the complete workflow from receiving the lyophilized compound to the preparation of the final working solution for experimental use.

G cluster_prep Primary Stock Preparation (Aseptic) cluster_storage Storage cluster_working Working Solution Preparation (Fresh) weigh 1. Weigh Compound (e.g., 1.742 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso Adjust volume for actual weight dissolve 3. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve stock_10mM 4. Result: 10 mM Stock Solution dissolve->stock_10mM Visually confirm clarity aliquot 5. Aliquot into Single-Use Tubes stock_10mM->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw One Aliquot store->thaw intermediate 8. Prepare Intermediate Dilution (e.g., 100 µM in Buffer) thaw->intermediate Dilute 1:100 final 9. Prepare Final Dilution (e.g., 10 µM in Buffer) intermediate->final Dilute 1:10 use 10. Use Immediately in Assay final->use

Caption: Workflow for stock and working solution preparation.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.[8]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

By adhering to these detailed protocols and best practices, researchers can ensure the preparation of accurate and stable stock solutions of this compound, paving the way for reliable and reproducible experimental results.

References

  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Small Molecule Inhibitors in Cell Culture Experiments.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Smolecule. (n.d.). 1-(5-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone.
  • Sigma-Aldrich. (n.d.). 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-ethanone.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
  • ChemScene. (2024, November 28). Safety Data Sheet.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Angene Chemical. (2025, October 28). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • BLDpharm. (n.d.). 6982-72-5|1-(5-Methyl-1H-pyrrol-2-yl)ethanone.
  • Ragains, J. R., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • PubChem. (n.d.). 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Gaylord Chemical. (2025, July 15). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives.
  • MDPI. (n.d.). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties.
  • NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-.
  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • SynHet. (n.d.). 1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone.
  • BLDpharm. (n.d.). 83393-46-8|1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone.

Sources

Application Note: 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a High-Value Fragment for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Introduction: The Power of Fragments and Privileged Scaffolds Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often identifying unique binding interactions that larger molecules might miss.[2][3] The core principle is that while these initial hits have weak affinity (typically in the high micromolar to millimolar range), they form high-quality, energetically favorable interactions with the protein target.[3][4] This high "ligand efficiency" provides a superior starting point for rational, structure-guided optimization into potent and selective drug candidates.[4]

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a quintessential "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, frequently appearing in clinical drugs and development candidates.[5] This scaffold is particularly prominent in the development of protein kinase inhibitors, targeting critical enzymes like Janus kinase (JAK1), Fibroblast Growth Factor Receptors (FGFRs), and Phosphodiesterase 4B (PDE4B).[6][7][8] The nitrogen atom in the pyridine ring often acts as a key hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in many kinase active sites.

This application note focuses on 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , a fragment that combines the privileged 7-azaindole core with functional handles amenable to synthetic elaboration, making it an ideal starting point for an FBDD campaign against protein kinases.

Fragment Profile and Suitability Analysis

The success of an FBDD campaign begins with a well-designed fragment library.[9] Fragments must be small, soluble, and possess appropriate physicochemical properties to ensure they are good starting points for optimization. This compound is an exemplary fragment that adheres to the widely accepted "Rule of Three".

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 174.20 g/mol < 300 DaYes
cLogP (calculated)~1.5≤ 3Yes
Hydrogen Bond Donors 1 (N-H)≤ 3Yes
Hydrogen Bond Acceptors 2 (N, C=O)≤ 3Yes
Rotatable Bonds 1≤ 3Yes

The fragment's structure is compelling for several reasons:

  • Privileged Core: The 7-azaindole core is a proven kinase hinge-binder.

  • Methyl Group: The C5-methyl group can probe a hydrophobic sub-pocket and provides a point for understanding structure-activity relationships (SAR).

  • Acetyl Group: The C3-acetyl moiety provides an additional hydrogen bond acceptor and, critically, serves as a "poised" functional group.[10] This ketone can be readily modified through various chemical reactions (e.g., reductive amination, Wittig reaction, aldol condensation) to grow the fragment into unoccupied space within the target's binding site.

FBDD Workflow for Kinase Targeting

A successful fragment screening campaign requires a cascade of sensitive biophysical techniques to identify true binders and eliminate false positives.[9] The workflow below outlines a robust strategy for screening this compound and similar fragments against a protein kinase target (e.g., FGFR1).

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization lib Fragment Library (incl. title compound) spr Primary Screen: Surface Plasmon Resonance (SPR) (Identifies binders, gives KD) lib->spr ~1000 fragments hits Initial Hits (Weak Binders, μM-mM) spr->hits ~5-10% hit rate ortho Orthogonal Screen: Saturation Transfer Difference (STD) NMR (Confirms binding in solution) hits->ortho xtal Structural Biology: X-ray Crystallography (Determines binding mode) ortho->xtal Confirmed Binders validated Validated Hit (Binding Mode Confirmed) xtal->validated sbdd Structure-Based Design (SBDD) (Fragment Growing/Linking) validated->sbdd chem Medicinal Chemistry (Synthesis of Analogs) sbdd->chem assay Biochemical & Cellular Assays (Potency & Selectivity) chem->assay assay->sbdd Iterative Cycles lead Lead Compound (Potency < 1 μM) assay->lead

Figure 2: The process of growing a fragment hit into a lead.

The poised acetyl group on this compound is the key to this process. Based on the co-crystal structure, chemists can design and synthesize new analogs where this group is extended to interact with nearby amino acid residues, progressively improving the compound's affinity and selectivity for the target kinase.

Conclusion

This compound represents an ideal chemical starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," incorporation of a privileged medicinal chemistry scaffold, and a synthetically tractable functional handle make it a high-value tool for developing novel inhibitors, particularly against the therapeutically important protein kinase family. The outlined FBDD workflow, combining sensitive biophysical techniques like SPR and STD-NMR, provides a robust and efficient pathway from initial fragment screening to a validated, structure-enabled hit ready for optimization.

References

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Ciulli, A., & Williams, G. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH.
  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery.
  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Lajiness, M. S., & Erlanson, D. A. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Schade, M., & Krimmer, S. G. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design. PMC - PubMed Central.
  • Renaud, J., & Narez, T. (n.d.). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Erlanson, D. A., et al. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
  • Smolecule. (n.d.). 1-(5-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone.
  • Giannetti, A. M., & Neumann, L. (2010, February 4). Fragment Screening by Surface Plasmon Resonance. PMC - NIH.
  • Li, Y., et al. (n.d.).
  • Lee, J. Y., et al. (2021, January 11). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • Al-Gharabli, S. I., et al. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • Zhang, Y., et al. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Marx, M., et al. (n.d.).

Sources

Synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone analogs for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Analogs for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced metabolic stability, improved solubility, and unique hydrogen bonding capabilities that can enhance target binding.[1] These favorable pharmacological properties have led to the development of several clinically approved drugs.[1]

Derivatives of the 7-azaindole core are prominent as inhibitors of various protein kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Traf2 and Nck-interacting kinase (TNIK).[2][3] Dysregulation of these kinases is implicated in numerous pathologies, such as autoimmune diseases, inflammatory conditions, and various cancers.[2] The 3-acyl-7-azaindole motif, in particular, serves as a critical pharmacophore for interacting with the hinge region of many kinase ATP-binding sites.

This application note provides a comprehensive guide to the synthesis of a focused library of this compound analogs. The objective is to systematically explore the Structure-Activity Relationships (SAR) by introducing chemical diversity at key positions of the scaffold. We will detail a robust synthetic workflow, explain the rationale behind key experimental choices, and outline how the resulting analogs can be used to build a coherent SAR model.

Overall Synthetic Strategy

The synthesis of the target analogs is centered around a robust and flexible strategy that allows for late-stage diversification. The core workflow involves the construction of the 5-methyl-7-azaindole nucleus, followed by a regioselective acylation at the C3 position. Subsequent modifications can then be introduced to generate the desired analog library.

G cluster_0 Core Scaffold Synthesis cluster_1 C3-Acylation cluster_2 Analog Generation (SAR Library) A Substituted Pyridine (e.g., 2-Amino-3-iodo-5-methylpyridine) C Sonogashira Coupling A->C B Alkyne Partner B->C D Cyclization C->D E 5-Methyl-1H-pyrrolo[2,3-b]pyridine (Core Scaffold) D->E F Friedel-Crafts Acylation (e.g., Acetic Anhydride, Lewis Acid) E->F G This compound (Parent Compound) F->G H N-Alkylation/Arylation G->H I Modification of Acetyl Group G->I J Further C-position Functionalization G->J K Diverse Analog Library H->K I->K J->K

Caption: General workflow for the synthesis of this compound analogs.

Detailed Synthetic Protocols

The following protocols provide a step-by-step methodology for the synthesis of the parent compound and its analogs. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Part 1: Synthesis of the Core Scaffold - 5-Methyl-1H-pyrrolo[2,3-b]pyridine

The construction of the 7-azaindole core is a critical first step. Several methods exist for this transformation.[4][5][6] A common and effective route begins with a substituted pyridine, which undergoes coupling and subsequent cyclization to form the bicyclic system.

Protocol 1: Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Reaction: Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.

  • Rationale: This two-step, one-pot process is highly efficient. The Sonogashira coupling is a reliable method for forming C-C bonds between sp- and sp²-hybridized carbons. The subsequent base-mediated cyclization to form the pyrrole ring is often high-yielding for these substrates.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-iodo-5-methylpyridine (1.0 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

  • Solvent Addition: Add degassed triethylamine (TEA, 5 vol) and degassed tetrahydrofuran (THF, 5 vol). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

    • Expert Insight: The trimethylsilyl (TMS) group is used to protect the terminal alkyne, preventing self-coupling and ensuring a clean reaction. It is readily removed in the subsequent step.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Deprotection and Cyclization: Cool the mixture to room temperature. Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M in THF).

    • Causality: TBAF is a fluoride source that selectively cleaves the silicon-carbon bond, deprotecting the alkyne in situ. The triethylamine in the reaction mixture then acts as a base to promote the intramolecular cyclization onto the amino group, forming the pyrrole ring.

  • Work-up: Once the cyclization is complete (as monitored by TLC/LC-MS), concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 5-Methyl-1H-pyrrolo[2,3-b]pyridine.

Part 2: Regioselective C3-Acylation

The introduction of the acetyl group at the C3 position is achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The pyrrole ring of the 7-azaindole system is electron-rich and preferentially undergoes substitution at the C3 position.

Protocol 2: Synthesis of this compound

  • Reaction: Friedel-Crafts Acylation.[7][8]

  • Rationale: This classic reaction is the most direct method for installing an acyl group onto an electron-rich aromatic ring. The choice of Lewis acid and acylating agent is critical for success.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 5-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or nitromethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq) or zinc chloride (ZnCl₂, 1.2 eq), portion-wise.[9]

    • Expert Insight: A stoichiometric amount of the Lewis acid is often required because it complexes with both the acylating agent and the product ketone, preventing it from acting catalytically.[8] Using a milder Lewis acid like ZnCl₂ can sometimes prevent side reactions with sensitive substrates.

  • Acylating Agent Addition: Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the formation of the product by TLC/LC-MS.

  • Quenching: Carefully quench the reaction by pouring it into a beaker of crushed ice and water with vigorous stirring.

    • Causality: The addition of water hydrolyzes the aluminum chloride catalyst and breaks up the product-catalyst complex. This is an exothermic process, hence the use of ice.

  • Work-up: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Structure-Activity Relationship (SAR) Studies

With the parent compound in hand, a library of analogs can be synthesized to probe the SAR. The goal of an SAR study is to systematically alter the molecule's structure and measure the corresponding change in biological activity, providing insights into the key interactions between the compound and its biological target.

The SAR exploration for this scaffold can be focused on three primary vectors:

  • N1-Position of the Pyrrole Ring: Substitution at this position can modulate solubility, cell permeability, and introduce new interactions with the target protein.

  • C5-Position of the Pyridine Ring: The methyl group can be replaced with other small alkyl groups, halogens, or hydrogen-bond donors/acceptors to probe the steric and electronic requirements of this pocket.

  • The Acetyl Moiety: The methyl group of the ethanone can be replaced with larger alkyl or aryl groups to explore a deeper hydrophobic pocket. The carbonyl itself can be modified or used as a handle for further elaboration.

SAR_Cycle Design Design Analogs (Vary R1, R2, R3) Synthesis Synthesize Library (Protocols 1 & 2) Design->Synthesis Hypothesis Testing Biological Assay (e.g., Kinase IC50) Synthesis->Testing Compounds Analysis Analyze Data (Generate SAR) Testing->Analysis Data Analysis->Design New Insights

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key intermediate in pharmaceutical research and development. This guide is designed for researchers, medicinal chemists, and process scientists who are looking to improve the yield, purity, and scalability of this important synthetic transformation. We will delve into the common challenges encountered during the synthesis, providing practical, evidence-based solutions to overcome them.

The acylation of the 5-methyl-7-azaindole core at the C-3 position is a nuanced process, often complicated by competing side reactions and challenging reaction conditions. This guide provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth troubleshooting guides with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and generally effective method is the Friedel-Crafts acylation of 5-methyl-1H-pyrrolo[2,3-b]pyridine (5-methyl-7-azaindole).[1] This electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to introduce the acetyl group regioselectively at the electron-rich C-3 position of the pyrrole ring.[1]

Q2: My Friedel-Crafts acylation is resulting in very low yields or failing completely. What are the likely causes?

A2: Low yields in Friedel-Crafts acylations are often traced back to a few critical factors:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will deactivate the catalyst.[2]

  • Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric amounts of the catalyst are often required.[2]

  • Deactivated Starting Material: While the 7-azaindole ring is activated towards electrophilic substitution, certain functionalities or impurities can hinder the reaction.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition and side product formation.[2]

Q3: I'm observing a significant amount of the N-acetylated byproduct. How can I improve the selectivity for C-3 acylation?

A3: The key to favoring C-3 acylation over N-acylation lies in your choice of reaction conditions. N-acylation is typically favored under basic conditions where the pyrrole nitrogen is deprotonated, making it a potent nucleophile.[3][4] To achieve selective C-3 acylation, you should employ electrophilic aromatic substitution conditions, specifically Friedel-Crafts acylation with a Lewis acid. The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion that preferentially attacks the electron-rich C-3 position of the pyrrole ring.[1]

Q4: What are the most common impurities I should expect, and how can they be minimized?

A4: Besides the N-acetylated isomer, the most common impurities include:

  • 1,3-Diacetyl-7-azaindole: This results from the acylation of both the nitrogen and the C-3 position.[3] It can be minimized by carefully controlling the stoichiometry of the acylating agent and the Lewis acid.

  • Starting Material: Incomplete conversion is a common issue. Optimizing reaction time and temperature can help drive the reaction to completion.

  • Polymeric materials: Strongly acidic conditions can sometimes lead to the polymerization of the electron-rich 7-azaindole.[4] Using the correct stoichiometry of the Lewis acid and maintaining an appropriate temperature can mitigate this.

In-Depth Troubleshooting Guides

Guide 1: Issue - Low Yield or Stalled Reaction

This is one of the most frequent challenges in the Friedel-Crafts acylation of 7-azaindoles. A systematic approach to troubleshooting is essential for a successful outcome.

Logical Flow for Troubleshooting Low Yield:

start Low Yield / Stalled Reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup reagent_purity Purity of 5-methyl-7-azaindole? check_reagents->reagent_purity acyl_agent Fresh Acylating Agent? check_reagents->acyl_agent lewis_acid Anhydrous Lewis Acid? check_reagents->lewis_acid stoichiometry Correct Stoichiometry? check_reagents->stoichiometry anhydrous Strictly Anhydrous? check_conditions->anhydrous temperature Optimal Temperature? check_conditions->temperature time Sufficient Reaction Time? check_conditions->time solvent Appropriate Solvent? check_conditions->solvent quench Proper Quenching? check_workup->quench extraction Efficient Extraction? check_workup->extraction purification Correct Purification Method? check_workup->purification solution Implement Corrective Actions reagent_purity->solution acyl_agent->solution lewis_acid->solution stoichiometry->solution anhydrous->solution temperature->solution time->solution solvent->solution quench->solution extraction->solution purification->solution

Caption: Troubleshooting workflow for low yield.

Probable Causes & Solutions

Cause Explanation Recommended Solution
Inactive Lewis Acid Catalyst Lewis acids like AlCl₃ are highly hygroscopic and react readily with atmospheric moisture, rendering them inactive.[2]Use a fresh, unopened bottle of the Lewis acid or purify the existing stock. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
Insufficient Catalyst Loading The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. This means that a full stoichiometric equivalent (or more) is often necessary.[2]Increase the loading of the Lewis acid. A common starting point is 1.1 to 1.5 equivalents relative to the 7-azaindole. For challenging substrates, up to 3 equivalents may be required.[1]
Poor Reagent Quality Impurities in the 5-methyl-7-azaindole starting material or aged acylating agents (which may have hydrolyzed) can inhibit the reaction.Purify the starting material by recrystallization or column chromatography if necessary. Use freshly distilled or a new bottle of the acylating agent.
Suboptimal Reaction Temperature The activation energy for the reaction may not be met at lower temperatures, while excessively high temperatures can cause decomposition.[2]Monitor the reaction by TLC or LCMS at different temperatures. Start at 0°C to room temperature, and if no reaction occurs, gradually increase the temperature. Some procedures report success at elevated temperatures (e.g., 80°C).
Guide 2: Issue - Poor Regioselectivity (N- vs. C-Acylation)

The 7-azaindole nucleus possesses two primary nucleophilic sites: the N-1 of the pyrrole and the C-3 position. Directing the acylation to the desired C-3 position is paramount for a successful synthesis.

Mechanistic Rationale for Selectivity

start 5-Methyl-7-azaindole + Acylating Agent lewis_acid Lewis Acid Conditions (e.g., AlCl₃) start->lewis_acid Friedel-Crafts base Basic Conditions (e.g., NaH) start->base Deprotonation acylium Formation of Acylium Ion (R-C≡O⁺) lewis_acid->acylium anion Formation of Azaindole Anion base->anion c3_attack Electrophilic Attack at C-3 acylium->c3_attack n1_attack Nucleophilic Attack at N-1 anion->n1_attack c3_product Desired C-3 Acylated Product c3_attack->c3_product n1_product N-1 Acylated Byproduct n1_attack->n1_product

Caption: Decision pathway for N- vs. C-acylation.

Solutions for Improving C-3 Selectivity

  • Strict Adherence to Friedel-Crafts Conditions:

    • Lewis Acid is Key: The use of a Lewis acid like AlCl₃, ZnCl₂, or InCl₃ is non-negotiable for favoring C-3 acylation.[1][5] An excess of the Lewis acid is often beneficial.[1]

    • Avoid Strong Bases: Do not use strong bases like NaH, KH, or LDA if C-3 acylation is the goal. These will deprotonate the N-H, leading to the N-acylated product.[4]

  • Choice of Acylating Agent and Solvent:

    • Acyl Halides/Anhydrides: Acetyl chloride or acetic anhydride are standard choices.

    • Solvent: Non-polar, aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) are typically used for Friedel-Crafts reactions.[6] Avoid polar aprotic solvents like DMF or THF which can complex with the Lewis acid.

  • N-Protection Strategy (If Direct Acylation Fails):

    • If direct C-3 acylation remains problematic, a protecting group strategy can be employed.[7][8]

    • Protect the N-H of the 5-methyl-7-azaindole with a suitable protecting group (e.g., SEM, tosyl).[7]

    • Perform the C-3 acylation on the N-protected substrate.

    • Deprotect the nitrogen to yield the final product. This multi-step process can offer cleaner results and higher overall yields in some cases.

Validated Experimental Protocols

Protocol 1: Optimized Friedel-Crafts C-3 Acylation

This protocol is based on established procedures for the C-3 acylation of azaindoles.[1]

Materials:

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Aluminum Chloride (AlCl₃, anhydrous) (3.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (3.0 eq).

  • Add anhydrous DCM to create a suspension.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add acetyl chloride (1.2 eq) to the suspension and stir for 15 minutes at 0°C.

  • In a separate flask, dissolve 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM.

  • Add the solution of the azaindole dropwise to the cold AlCl₃/acetyl chloride mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LCMS.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl.

  • Stir the mixture until all solids dissolve.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

This guide provides a comprehensive framework for understanding and troubleshooting the synthesis of this compound. By applying these principles and protocols, researchers can significantly improve the efficiency and success rate of their synthetic efforts.

References

  • Technical Support Center: Synthesis of 1-Acetyl-7-azaindole Derivatives - Benchchem.
  • Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed.
  • An effective procedure for the acylation of azaindoles at C-3 - PubMed.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega.
  • The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. - ResearchGate.
  • Crystal Structure of 1-Acetyl-7-azaindole: An In-depth Technical Guide - Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF - ResearchGate.
  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group - PMC - PubMed Central.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC - NIH.
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Semantic Scholar.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity - Benchchem.
  • Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem.
  • Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles | Request PDF - ResearchGate.
  • Benchmarking the synthesis of 1-Acetyl-7-azaindole against other methods - Benchchem.

Sources

Technical Support Center: Crystallizing 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful crystallization of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis, is a critical step for ensuring purity, stability, and handling properties. As a nitrogen-containing heterocyclic compound, its crystallization can present unique challenges, including polymorphism, "oiling out," and sensitivity to process parameters. This guide provides in-depth troubleshooting advice and standardized protocols to help researchers overcome common hurdles and achieve consistent, high-quality crystalline material.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of this compound in a direct question-and-answer format.

Problem 1: No Crystals Are Forming After Cooling

Q: I have prepared a saturated solution at an elevated temperature and allowed it to cool, but no crystals have formed. What are the likely causes and how can I induce crystallization?

A: The failure to form crystals upon cooling typically points to one of two scenarios: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome. Supersaturation is the essential driving force for crystallization.[1][2]

Causality and Remediation:

  • Insufficient Supersaturation: You may have used too much solvent. The concentration of the solute is below the saturation point at the cooled temperature.

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow the more concentrated solution to cool again.[3][4]

  • High Energy Barrier for Nucleation: Sometimes, even in a supersaturated state, crystals need a starting point to form. This is common with highly purified compounds.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[3][5]

    • Solution 2: Seeding: Introduce a tiny amount of previously crystallized, pure this compound (a "seed crystal") into the supersaturated solution.[6][7] This provides a template for crystal growth, bypassing the initial nucleation barrier. Seeding is the most effective method for controlling crystallization and targeting a specific polymorphic form.[8]

    • Solution 3: Further Cooling: If not already done, place the solution in an ice bath or refrigerator to further decrease the compound's solubility and increase the supersaturation level.[3]

G start Supersaturated Solution Cooled, No Crystals check_conc Is solution potentially too dilute? start->check_conc evaporate Re-heat and evaporate 10-20% of solvent. Cool again. check_conc->evaporate Yes scratch Scratch inner flask surface with glass rod. check_conc->scratch No evaporate->scratch check_scratch Crystals form? scratch->check_scratch seed Add a seed crystal. check_scratch->seed No success Success: Collect Crystals check_scratch->success Yes check_seed Crystals form? seed->check_seed re_evaluate Re-evaluate solvent system. Consider anti-solvent addition. check_seed->re_evaluate No check_seed->success Yes

Caption: Troubleshooting workflow for inducing crystallization.

Problem 2: The Compound Separates as a Liquid ("Oils Out")

Q: Upon cooling, my compound formed oily droplets instead of solid crystals. How can I prevent this?

A: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is separating.[4][9] The compound effectively "melts" out of the solution rather than crystallizing. This is problematic because impurities tend to be more soluble in the oily phase, leading to poor purification.

Causality and Remediation:

  • High Solute Concentration/Rapid Cooling: The solution is becoming supersaturated at a temperature that is still above the compound's melting point (or the melting point of an impure mixture).

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% by volume) of additional solvent to reduce the saturation temperature.[9] Then, allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and give the molecules time to arrange into an ordered crystal lattice.[4][9]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, contributing to the issue.

    • Solution: Consider switching to a solvent or solvent system with a lower boiling point.

Problem 3: Inconsistent Crystal Batches (Polymorphism)

Q: My crystallization process yields different crystal shapes and bulk densities from one run to the next. What is causing this inconsistency?

A: This is a classic sign of polymorphism, which is the ability of a compound to crystallize into different solid-state structures, or polymorphs.[10][11] These different forms can have distinct physical properties, including solubility, stability, and melting point, which is a critical concern in pharmaceutical development.[12][13][14]

Causality and Remediation:

  • Variable Nucleation Conditions: Different polymorphs can be favored under different conditions. The "kinetic" form often crystallizes first because it forms fastest, but it may not be the most stable. The "thermodynamic" form is the most stable but may require more energy or time to nucleate.[13]

    • Solution: Strict Process Control and Seeding: The most reliable way to produce a consistent polymorph is to use a seed crystal of the desired form.[13] This directs the crystallization to produce only that form. Additionally, you must strictly control all parameters: solvent choice, starting concentration, cooling rate, and agitation speed. Any variation can potentially lead to the nucleation of a different polymorph.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for crystallizing this compound?

A: For nitrogen-containing heterocyclic compounds, solvents with moderate polarity are often effective.[15][16] A good starting point is a systematic screen of common laboratory solvents. Given the ketone and pyrrolopyridine functionalities, solvents like ethyl acetate, acetone, acetonitrile, and alcohols (isopropanol, ethanol) are excellent candidates. A solubility study of a similar pyrrole derivative showed good solubility in ethyl acetate and acetonitrile, making these primary candidates.[17][18]

Q: How does pH affect the crystallization of this compound?

A: The pyrrolopyridine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This can significantly alter the molecule's overall charge, solubility, and intermolecular interactions.[19][20] Crystallizing from a solution with uncontrolled or variable pH can lead to inconsistent results. For this compound, it is recommended to perform crystallizations from neutral organic solvents where the pH is not a dominant factor. If aqueous systems are used, the pH must be buffered and controlled, as it will strongly influence the crystallization outcome.[21][22]

Q: What is the difference between cooling crystallization and anti-solvent crystallization?

A: Both methods aim to create a supersaturated solution, but they do so differently.

  • Anti-Solvent Crystallization: Involves adding a "poor" solvent (the anti-solvent) to a solution in which the compound is dissolved in a "good" solvent. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, forcing it to crystallize.[2][26][27] This technique is particularly useful for compounds that are highly soluble across a wide range of temperatures.

G cluster_0 Key Parameters cluster_1 Core Process cluster_2 Crystalline Outcomes Solvent Solvent Choice SS Supersaturation Solvent->SS Temp Temperature Profile (Cooling Rate) Temp->SS Conc Concentration Conc->SS pH pH / Additives pH->SS Size Crystal Size & Habit SS->Size Purity Purity SS->Purity Polymorph Polymorph SS->Polymorph Yield Yield SS->Yield

Caption: Relationship between key crystallization parameters and outcomes.

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place approximately 10-20 mg of this compound into several small vials.

  • To each vial, add a different solvent dropwise at room temperature until the solid just dissolves. Record the approximate solubility.

  • For solvents in which the compound is highly soluble at room temperature, proceed with an anti-solvent approach (see Protocol 2).

  • For solvents in which the compound is sparingly soluble, heat the vial gently until the solid dissolves.

  • Allow the heated vials to cool slowly to room temperature, then place them in a refrigerator (~4 °C) for several hours.

  • Observe the quality and quantity of crystals formed. An ideal single solvent for cooling crystallization is one where the compound is soluble when hot but has low solubility when cold.[15]

Data Summary Table: Recommended Solvents for Screening
Solvent ClassPrimary Solvent (Good)Potential Anti-Solvent (Poor)Rationale
Esters Ethyl AcetateHeptane, HexaneGood starting point, moderate polarity.
Ketones AcetoneWater, HeptaneStrong solvent, may require an anti-solvent.
Nitriles AcetonitrileWater, IsopropanolAprotic polar solvent, often yields good crystals.[17]
Alcohols Isopropanol (IPA), EthanolWater, HeptaneProtic solvents, can form hydrogen bonds.
Protocol 2: Controlled Anti-Solvent Crystallization
  • Dissolve the compound in a minimum amount of a "good" solvent (e.g., Acetone) at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a "poor" anti-solvent (e.g., Heptane or deionized water) dropwise with gentle stirring.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Add a few drops of the "good" solvent to just redissolve the turbidity.

  • Cover the vessel and allow it to stand undisturbed. Crystals should form slowly over time as solvent diffusion creates localized areas of high supersaturation. This method provides excellent control over crystal growth.[26][28]

Protocol 3: Preparing and Using Seed Crystals
  • Obtain a small sample of high-purity, crystalline this compound from a successful crystallization.

  • Gently crush the crystals into a fine powder.

  • Prepare a supersaturated solution of the compound as you normally would for crystallization and cool it to just below the saturation temperature.

  • Introduce a tiny amount (tip of a spatula) of the seed powder into the solution.

  • Maintain the temperature for an isothermal hold period (e.g., 1 hour) to allow the seeds to disperse and begin growing before initiating further cooling.[6] This prevents uncontrolled secondary nucleation and promotes uniform growth on the seed crystals.[29]

References

  • Lee, A. Y., et al. (2011). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]
  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]
  • Fornal, E. (2012). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Technology. [Link]
  • de Oliveira, M. A., & de Souza, A. S. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimson Publishers. [Link]
  • All About Drugs. (n.d.). Polymorphism. All About Drugs. [Link]
  • Mirai Intex. (2024).
  • Wikipedia. (2024).
  • Mettler Toledo. (n.d.).
  • Gao, Z., et al. (2016). Effect of seed load on crystallization kinetics based on optical method.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ijppr.humanjournals.com. [Link]
  • Myande Group. (n.d.).
  • RM@Schools. (n.d.).
  • Chemistry For Everyone. (2023).
  • EVATHERM. (n.d.). Cooling Crystallization.
  • University of Lyon. (n.d.).
  • Yang, K., et al. (2018). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. [Link]
  • Google Patents. (2004). Processes involving the use of antisolvent crystallization.
  • Allahyarov, E., et al. (2015). Crystallization seeds favour crystallization only during initial growth.
  • Di Profio, G., et al. (2023).
  • Kumar, A., et al. (2022).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
  • Quora. (2017).
  • Hnatiuk, I. I., et al. (2022). SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)-5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS.
  • University of York. (n.d.). Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
  • Quora. (2014). During crystallisation, what is the most likely cause for getting no crystal growth? Quora. [Link]
  • Technobis Crystallization Systems. (2022).
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?
  • Costa, P., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]
  • Saunders, N. (2003). The preparation of crystalline derivatives of aldehydes and ketones.
  • ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing?
  • ResearchGate. (2022). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents.
  • ACS Publications. (n.d.). ASAP (As Soon As Publishable).
  • PubChem. (n.d.). 1-Methylpyrrole. PubChem. [Link]
  • PubChem. (n.d.). 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one. PubChem. [Link]
  • Newman, J., et al. (2020).
  • Tu, J., et al. (2013).

Sources

Technical Support Center: Purification of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This molecule, also known as 3-acetyl-5-methyl-7-azaindole, is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of biological data.

This guide provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its purification.

Part 1: Understanding the Challenge: Common Synthesis and Impurity Profile

The most prevalent synthetic route to this compound is the Friedel-Crafts acylation of 5-methyl-1H-pyrrolo[2,3-b]pyridine.[3][4] This electrophilic aromatic substitution reaction typically employs an acylating agent like acetic anhydride or acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).[5][6] While effective, this reaction is known to generate a specific set of impurities that can complicate purification.

Table 1: Potential Impurities and Their Characteristics

ImpuritySourceExpected Polarity (on Silica)Removal Strategy
5-Methyl-1H-pyrrolo[2,3-b]pyridineUnreacted starting materialLess polar than the productColumn Chromatography
Di-acylated ByproductsOver-reaction or harsh conditionsMore polar than the productColumn Chromatography
Lewis Acid-Product ComplexStable complex formation with the ketoneHighly Polar / IonicAqueous Workup (Quenching)
Acetic AcidByproduct from acylating agent hydrolysisPolarAqueous basic wash (e.g., NaHCO₃)
Polymeric TarsSide reactions under acidic conditionsVariable, often baseline on TLCFiltration, Column Chromatography

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: My crude product is a dark, sticky oil or gum after the aqueous workup, but the literature reports a solid. What went wrong?

A: This is a frequent issue and typically points to one of three culprits:

  • Incomplete Hydrolysis of the Lewis Acid Complex: The product's ketone and the nitrogen atoms of the azaindole ring can form a tenacious complex with the Lewis acid (e.g., AlCl₃).[5][7] If not fully quenched and hydrolyzed, this complex remains as a viscous, often colorful, residue.

  • Residual Acetic Acid: If acetic anhydride was used, residual acetic acid can act as a solvent, preventing your product from solidifying.

  • Tar Formation: Friedel-Crafts reactions can sometimes produce polymeric tars, especially if the reaction temperature was too high.

Troubleshooting Steps:

  • Ensure Complete Quenching: After the reaction, pour the mixture slowly into a vigorously stirred beaker of ice water. This helps to manage the exotherm and effectively hydrolyze the aluminum salts.

  • Basic Wash: During the extractive workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove residual acetic acid.

  • Co-evaporation: After drying and concentrating the organic layer, add toluene and evaporate the solvent again. This process, known as azeotropic removal, can help eliminate final traces of water and acetic acid.

  • Trituration: If an oil persists, try adding a non-polar solvent in which the product is poorly soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This can often induce crystallization or precipitate the product as a solid, which can then be filtered.

Q2: My TLC plate shows multiple spots. How do I identify the product and select an appropriate solvent system for column chromatography?

A: Thin-layer chromatography (TLC) is your most critical diagnostic tool. The product, containing a conjugated ketone system, should be strongly UV-active.

Identification and Optimization Workflow:

  • Spotting: On a single TLC plate, spot your unreacted starting material (if available), the crude reaction mixture, and a co-spot (starting material and crude mixture in the same lane).

  • Solvent Screening: The key is to find a solvent system that provides good separation and an Rf (retention factor) for your product between 0.2 and 0.4. This range typically yields the best separation in flash chromatography.

  • Recommended Systems: Start with a mixture of a non-polar and a polar solvent. Good starting points for pyrrolopyridines are:

    • Hexane / Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM) / Methanol (MeOH)

  • Finding the Ratio: Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polar component (e.g., 4:1, 2:1) until the desired Rf is achieved. The starting material will likely be less polar (higher Rf) than the acetylated product.

dot

TLC_Optimization start Crude Mixture test_solvent Test Solvent System (e.g., 4:1 Hexane/EtOAc) start->test_solvent analyze_tlc Analyze TLC Plate test_solvent->analyze_tlc check_rf Is Product Rf between 0.2-0.4? analyze_tlc->check_rf check_sep Is there good spot separation? check_rf->check_sep Yes increase_polar Increase Polarity (e.g., 2:1 Hexane/EtOAc) check_rf->increase_polar No, Rf < 0.2 decrease_polar Decrease Polarity (e.g., 9:1 Hexane/EtOAc) check_rf->decrease_polar No, Rf > 0.4 change_system Change Solvent System (e.g., DCM/MeOH) check_sep->change_system No proceed Proceed to Column Chromatography check_sep->proceed Yes increase_polar->test_solvent decrease_polar->test_solvent change_system->test_solvent Purification_Workflow cluster_0 Initial Purification cluster_1 Analysis & Final Polish crude Crude Product workup Aqueous Workup (Quench, Wash) crude->workup column Flash Column Chromatography workup->column analyze_fractions TLC/LCMS Analysis of Fractions column->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine recrystallize Recrystallization (Optional) combine->recrystallize final_product Pure Product (Confirm by NMR) combine->final_product If sufficiently pure recrystallize->final_product

Sources

Optimizing reaction conditions for 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Welcome to the dedicated technical support guide for the synthesis of this compound. This molecule, built upon the 7-azaindole scaffold, is a crucial intermediate in the development of kinase inhibitors and other pharmacologically active agents.[1][2][3] The acylation of the 5-methyl-7-azaindole core, while straightforward in principle, presents several challenges that can impact yield, purity, and reproducibility.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common experimental issues and provide robust, field-proven solutions to optimize your synthetic protocol.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows very low conversion to the desired product, with the starting material (5-Methyl-1H-pyrrolo[2,3-b]pyridine) largely unreacted. What is the likely cause?

This is one of the most common issues and typically points to three potential root causes: catalyst deactivation, insufficient electrophilicity, or unfavorable reaction conditions.

  • Possible Cause 1: Lewis Acid Catalyst Deactivation. The 7-azaindole scaffold possesses two basic nitrogen atoms: the pyridine nitrogen (N7) and the pyrrole nitrogen (N1). The pyridine nitrogen is particularly effective at coordinating with Lewis acids like aluminum chloride (AlCl₃).[4][5] This coordination sequesters the catalyst, rendering it unavailable to activate the acylating agent. Furthermore, the product ketone is a moderate Lewis base and will also form a stable complex with the Lewis acid.[6][7] Consequently, a stoichiometric amount or even an excess of the Lewis acid is often required.

    Solution:

    • Increase Catalyst Stoichiometry: Begin with at least 2.5-3.0 equivalents of AlCl₃ relative to the 5-methyl-7-azaindole. This ensures enough free catalyst is available to generate the acylium ion after complexation with the substrate and product.

    • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents to prevent catalyst quenching.

  • Possible Cause 2: Insufficiently Reactive Electrophile. The reaction proceeds via an electrophilic acylium ion, generated from an acyl chloride or anhydride and the Lewis acid.[8][9] If this electrophile is not generated efficiently, the reaction will not proceed.

    Solution:

    • Choice of Acylating Agent: Acetyl chloride is generally more reactive than acetic anhydride and is preferred for this transformation.

    • Pre-complexation: Consider stirring the Lewis acid and the acetyl chloride in the anhydrous solvent at a low temperature (e.g., 0 °C) for a short period (15-30 minutes) before adding the 7-azaindole substrate. This allows for the formation of the reactive acylium ion complex.

  • Possible Cause 3: Inadequate Reaction Temperature. While excessive heat can lead to side products, the reaction may be sluggish at very low temperatures.

    Solution:

    • Controlled Heating: After the initial addition of reagents at 0 °C, allow the reaction to slowly warm to room temperature. If monitoring by TLC or LC-MS shows a slow reaction, gentle heating (e.g., to 40-50 °C) can be applied to drive the reaction to completion.

Q2: I am observing multiple spots on my TLC plate, including a major byproduct. How can I improve the regioselectivity for the C3-acylated product?

The pyrrole ring of the 7-azaindole system is electron-rich, making it susceptible to electrophilic attack.[10] While the C3 position is the most nucleophilic and kinetically favored site, side reactions can occur under forcing conditions.

  • Possible Cause 1: Di-acylation or Acylation at an Alternative Position. Under harsh conditions (high temperature, large excess of a highly active catalyst), electrophilic substitution could potentially occur at other positions on the pyrrole ring or even on the pyridine ring. Di-acylation, though less common because the first acyl group is deactivating, is also a possibility.[7][8]

    Solution:

    • Milder Lewis Acids: If AlCl₃ gives rise to significant byproducts, consider screening other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄).

    • Temperature Control: Avoid high reaction temperatures. The optimal approach is to start cold and only apply heat if the reaction fails to proceed at room temperature.

  • Possible Cause 2: N-Acylation. The pyrrole nitrogen (N1) is also nucleophilic and can be acylated. This can be a competing pathway, although the N-acyl product is often labile and can revert to the starting material or rearrange under the reaction conditions.

    Solution:

    • Protecting Group Strategy: While it adds steps, protecting the N1-H with a group like tosyl (Ts) can completely prevent N-acylation and may improve solubility and handling. The tosyl group can be removed post-acylation with a base like NaOH.[2]

    • Vilsmeier-Haack Conditions as an Alternative: For introducing aldehyde groups, the Vilsmeier-Haack reaction (POCl₃/DMF) is a milder alternative to Friedel-Crafts and is known for excellent regioselectivity on electron-rich heterocycles like indoles and pyrroles.[11][12] While less common for introducing an acetyl group, related conditions using N,N-dimethylacetamide and POCl₃ could be explored as a milder alternative.

Q3: The reaction workup is difficult, and I am struggling to isolate a pure product. What is the correct procedure?

The workup for a Friedel-Crafts acylation is critical for breaking down the catalyst-product complex and removing inorganic salts.

  • Problem: Product is trapped in an intractable solid during workup. This is a classic sign of the AlCl₃-ketone complex precipitating upon quenching. A slow, controlled quench is essential.

    Solution: Careful Quenching Protocol.

    • Cool the reaction vessel in an ice-water bath.

    • Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice, often containing concentrated HCl. The acid helps to hydrolyze the aluminum salts and break the product complex.

    • Allow the mixture to stir until all the ice has melted and the mixture becomes a manageable slurry or solution.

    • Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution (to neutralize excess acid), water, and then brine. Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Problem: Product is difficult to purify by column chromatography. The crude product may contain baseline impurities or closely eluting byproducts.

    Solution: Optimize Chromatography.

    • Slurry Loading: Adsorb the crude product onto a small amount of silica gel or Celite before loading it onto the column. This often improves resolution compared to loading in a solvent.

    • Solvent System Screening: Use TLC to screen various solvent systems. A common starting point is a gradient of ethyl acetate in hexanes or DCM/Methanol for more polar compounds.

Data Summary: Reaction Condition Optimization

The following table provides a starting point for optimizing the reaction conditions based on common variables.

ParameterCondition A (Standard)Condition B (Mild)Condition C (Alternative)Expected Outcome & Rationale
Lewis Acid AlCl₃ZnCl₂-AlCl₃ is highly active but can cause side reactions. ZnCl₂ is milder, potentially improving selectivity at the cost of reaction rate.
Equivalents 2.5 - 3.01.5 - 2.0-A higher equivalency of AlCl₃ is needed to overcome catalyst sequestration by the heterocyclic substrate and product.
Acylating Agent Acetyl ChlorideAcetic AnhydrideN,N-Dimethylacetamide / POCl₃Acetyl chloride is more reactive. The Vilsmeier-Haack type reagent is much milder and may offer superior regioselectivity.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)NitromethaneDichloromethane (DCM)Chlorinated solvents are standard. Nitromethane can sometimes enhance reactivity for less reactive substrates.
Temperature 0 °C to RT, then heat to 40 °C if neededRoom Temperature0 °C to 60 °CStart cold to control the initial exothermic reaction. Gentle heating may be required to drive the reaction to completion.

Visualized Workflows and Mechanisms

General Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich C3 position of the 7-azaindole ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃-C≡O]⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Azaindole 5-Methyl-7-azaindole SigmaComplex Sigma Complex (Arenium Ion) Azaindole->SigmaComplex + Acylium Ion Product Product + HCl + AlCl₃ SigmaComplex->Product - H⁺ (Restores Aromaticity)

Caption: Mechanism of Friedel-Crafts Acylation on 5-Methyl-7-azaindole.

Troubleshooting Workflow

This decision tree provides a logical path for addressing common experimental failures.

G Start Reaction Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Multiple Products? Check_Yield->Check_Purity No Reagents Verify Reagent Quality (Anhydrous Conditions, Fresh AlCl₃) Check_Yield->Reagents Yes Lower_Temp Lower Reaction Temperature (Maintain 0°C -> RT) Check_Purity->Lower_Temp Yes Success2 Problem Solved Check_Purity->Success2 No Stoichiometry Increase AlCl₃ Stoichiometry (2.5 - 3.0 eq.) Reagents->Stoichiometry Temperature Increase Reaction Temperature (Warm to RT or gentle heat to 40°C) Stoichiometry->Temperature Success1 Problem Solved Temperature->Success1 Milder_LA Use Milder Lewis Acid (e.g., FeCl₃, ZnCl₂) Lower_Temp->Milder_LA Alt_Method Consider Alternative Method (Vilsmeier-Haack type) Milder_LA->Alt_Method Alt_Method->Success2

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocol

This protocol represents a robust starting point for the synthesis.

Synthesis of this compound

  • Preparation:

    • To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (3.0 eq.).

    • Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a slurry.

    • Cool the mixture to 0 °C in an ice-water bath.

  • Acylium Ion Formation:

    • Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred AlCl₃ slurry over 15 minutes. Maintain the temperature at 0 °C.

    • Allow the mixture to stir at 0 °C for an additional 20 minutes.

  • Reaction with Substrate:

    • Dissolve 5-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DCE.

    • Add the substrate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by TLC or LC-MS.

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl (1:1 v/v).

    • Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

    • Once all the ice has melted, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

References

  • Pipzine Chemicals. (n.d.). 5-Methyl-1H-pyrrolo[2,3-b]pyridine Properties, Applications & Safety.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1).
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • Patil, P. G., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Preprints.org. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Boyer Research Group. (n.d.). Heterocyclic Chemistry.
  • YouTube. (2018). Friedel-Crafts Acylation.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles.
  • PubMed Central. (n.d.). Expeditious synthesis of cis-1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition.
  • PubMed. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes.
  • YouTube. (2021). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics!.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Khan Academy. (n.d.). Friedel-Crafts acylation (video).
  • ResearchGate. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines.
  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • Journal of the American Chemical Society. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids.
  • RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles.
  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750.
  • RSC Publishing. (n.d.). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current.
  • Preprints.org. (n.d.). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition.
  • MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. As Senior Application Scientists, we understand that handling novel chemical entities presents unique challenges. This guide is designed to provide you with in-depth troubleshooting strategies and field-proven protocols to overcome the primary hurdle associated with this compound: its limited aqueous solubility. Our goal is to ensure you can achieve consistent, reliable, and accurate results in your assays.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, immediately precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent it?

A1: This is a common phenomenon often referred to as "DMSO shock" or precipitation upon dilution. It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the aqueous buffer.[1][2] When the concentrated stock is rapidly introduced into the buffer, the DMSO disperses, and the localized concentration of your compound exceeds its aqueous solubility limit, causing it to crash out of solution.

Causality: The pyrrolopyridine skeleton is a relatively planar, hydrophobic structure, which contributes to low aqueous solubility.[3] While DMSO is an excellent solvent capable of dissolving both polar and nonpolar compounds, its miscibility with water means that upon dilution, the favorable solvent environment is lost, and the compound precipitates.[4]

Preventative Strategies:

  • Lower the Final DMSO Concentration: The most straightforward approach is to reduce the percentage of DMSO in your final assay volume. However, this may require a more concentrated initial stock, which might not be feasible. It is crucial to keep the final DMSO concentration consistent across all experiments, including controls, as even low concentrations can impact cellular assays.[1][5]

  • Optimize the Dilution Protocol: The method of addition is critical. Instead of adding the stock solution to a static volume of buffer, add the stock solution dropwise into the buffer while it is actively vortexing or stirring. This rapid dispersion can prevent localized high concentrations and keep the compound in solution.[2]

  • Use a Stepwise Dilution: Create an intermediate dilution of your DMSO stock in a small volume of buffer that contains a higher percentage of co-solvent before making the final dilution. This gradual change in the solvent environment can prevent abrupt precipitation.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this and similar heterocyclic compounds for in vitro screening.[1][4]

Best Practices for Stock Solution Preparation:

  • Use High-Purity, Anhydrous DMSO: Water content in DMSO can reduce the solubility of hydrophobic compounds over time and may affect the stability of your compound.

  • Ensure Complete Dissolution: Use a combination of vortexing and gentle warming (30-40°C) or sonication to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particulates.[6]

  • Store Properly: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize degradation and solvent evaporation. Amber vials can protect light-sensitive compounds.[6]

Q3: I'm still observing precipitation over the course of my experiment, even after optimizing my dilution. What other solubilization strategies can I employ?

A3: If simple dilution optimization is insufficient, several formulation strategies can be used to enhance the apparent solubility of the compound in your final assay buffer. The key is to find a method that maintains the compound in a monomeric, soluble state without interfering with the biological assay.

  • Co-solvents: Adding a secondary organic solvent to the aqueous buffer can increase the overall solvent capacity for your compound.[7] It's essential to create a tolerance curve for your specific assay system to determine the maximum allowable concentration of any co-solvent, as they can have intrinsic biological effects.[1][5][8]

    • Ethanol: Often used in combination with DMSO.

    • Polyethylene Glycols (e.g., PEG 400): Can be effective solubilizers.

    • Dimethylformamide (DMF): Another strong organic solvent, but its potential for reactivity and toxicity should be carefully considered.

  • pH Modification: The 1H-pyrrolo[2,3-b]pyridine scaffold contains basic nitrogen atoms.[9] Adjusting the pH of your buffer to be more acidic can protonate these nitrogens, forming a more soluble salt.[2][10]

    • Mechanism: Protonation increases the polarity of the molecule, which enhances its interaction with the aqueous solvent. The specific pKa of the compound's nitrogen atoms will determine the optimal pH range for this effect.[11][12]

    • Caution: You must verify that the required pH is compatible with your assay's biological components (e.g., enzymes, cells).

  • Surfactants: Non-ionic surfactants, used at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[13][14][15]

    • Mechanism: The hydrophobic core of the micelle provides a favorable environment for the compound, while the hydrophilic outer shell allows the entire complex to remain dispersed in the aqueous buffer.[16]

    • Common Examples: Tween® 80 or Polysorbate 20 are frequently used.

    • Validation: It is critical to run a surfactant-only control to ensure the surfactant itself does not affect the assay readout.[17]

Q4: My experimental results are inconsistent. Could this be related to solubility?

A4: Absolutely. Inconsistent results are a hallmark of a compound with borderline solubility.[2] If the compound is precipitating to a variable degree between experiments (or even between wells in a multi-well plate), the actual concentration of the soluble, active compound will differ from the nominal concentration you intended. This leads directly to poor reproducibility.

Troubleshooting Inconsistent Results:

  • Visual Inspection: Before starting any assay, visually inspect your final compound dilutions for any signs of cloudiness or precipitate. Centrifuge a small aliquot to see if a pellet forms.

  • Standardize Preparation: Meticulously standardize your entire solution preparation workflow, from the initial weighing of the solid to the final dilution step.[6][18][19] Any variation can affect the outcome.

  • Prepare Fresh Dilutions: Avoid freeze-thaw cycles of aqueous dilutions. Prepare fresh working solutions from your concentrated DMSO stock for each experiment.[2]

  • Determine Kinetic Solubility: Perform a kinetic solubility assay (see Protocol 2) in your final assay buffer to understand the upper limit of solubility under your specific conditions. Working at concentrations well below this limit will improve consistency.

Data Presentation

The following tables provide illustrative data based on the known properties of pyrrolopyridine derivatives. You should determine the precise values for your specific lot of this compound experimentally.

Table 1: General Solubility Profile

SolventSolubility (Illustrative)Notes
Water< 1 µg/mLEssentially insoluble.
PBS (pH 7.4)< 1 µg/mLInsoluble in standard physiological buffer.
DMSO> 50 mg/mLExcellent solubility; ideal for stock solutions.[20]
Ethanol~5-10 mg/mLModerate solubility. Can be used as a co-solvent.
PEG 400~20-30 mg/mLGood solubility; effective as a co-solvent.

Table 2: Effect of Co-solvents on Apparent Solubility in PBS (pH 7.4)

Co-solvent System (in PBS)Apparent Solubility (µg/mL, Illustrative)
1% DMSO5
5% DMSO25
5% Ethanol15
10% PEG 40050
0.1% Tween® 8075

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated, fully dissolved stock solution for subsequent dilution into assays.

Materials:

  • This compound (MW: 174.19 g/mol )

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and sonicator

Procedure:

  • Weigh Compound: Accurately weigh 1.74 mg of the compound and place it into a clean vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes.

  • Inspect: Check for any remaining solid particles. If present, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C until all solid is dissolved.

  • Store: Once fully dissolved, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

Objective: To determine the maximum concentration at which the compound remains soluble in the final assay buffer over a defined period.

Materials:

  • 10 mM compound stock in DMSO

  • Final assay buffer (including any additives like BSA, etc.)

  • 96-well plate (polypropylene or glass-coated is preferred to minimize adsorption)

  • Plate shaker

  • Centrifuge with a plate rotor

  • Plate reader or HPLC system for quantification

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare a serial dilution of your assay buffer to create a gradient of final DMSO concentrations (e.g., 0.5%, 1%, 2%).

  • Add Compound: Add a fixed volume of your 10 mM DMSO stock to each well to achieve a range of final compound concentrations (e.g., from 200 µM down to 1 µM).

  • Incubate: Seal the plate and incubate on a plate shaker at room temperature (or your assay temperature) for 1-2 hours to allow the solution to equilibrate.

  • Visual Inspection: Check the plate for any visible signs of precipitation. Note the highest concentration that appears clear.

  • Separate Soluble Fraction: Centrifuge the plate at high speed (e.g., >3000 x g) for 15-20 minutes to pellet any precipitated material.

  • Quantify Soluble Compound: Carefully transfer the supernatant to a new plate. Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC for greater accuracy).

  • Determine Solubility Limit: The kinetic solubility is the highest concentration where the measured value in the supernatant matches the nominal concentration.

Visualization & Workflows

Solubility_Troubleshooting_Workflow cluster_start Initial Observation cluster_prep Preparation & Dilution cluster_formulation Formulation Strategies cluster_validation Validation & Final Check start Compound precipitates in aqueous assay buffer prep_check Is stock solution prep and dilution optimized? start->prep_check optimize_prep 1. Add stock to vortexing buffer. 2. Use stepwise dilution. 3. Ensure stock is fully dissolved. prep_check->optimize_prep No form_check Precipitation persists. Try formulation changes. prep_check->form_check Yes optimize_prep->prep_check cosolvent Increase Co-solvent % (DMSO) or add Ethanol/PEG400 form_check->cosolvent ph_adjust Adjust Buffer pH (e.g., pH 6.0-7.0) form_check->ph_adjust surfactant Add Surfactant (e.g., 0.01% Tween-80) form_check->surfactant validate Validate new condition: 1. Run vehicle/additive controls. 2. Check for assay interference. cosolvent->validate ph_adjust->validate surfactant->validate validate->form_check Fails/Interferes success Solubility Achieved Proceed with Assay validate->success

Caption: Chemical structure of the compound.

References

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications.
  • Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. Benchchem.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH.
  • Best Practices For Stock Solutions. FasterCapital.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR.
  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Impact of Surfactants on Drug Release during Dissolution Testing | Scholars Research Library.
  • Dimethyl sulfoxide. Wikipedia.
  • How to tackle compound solubility issue : r/labrats. Reddit.
  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Improvement in aqueous solubility achieved via small molecular changes. PubMed.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Solution-making strategies & practical advice. YouTube.
  • Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles | Request PDF. ResearchGate.
  • 3.3: Preparing Solutions. Chemistry LibreTexts.
  • Solutions and dilutions: working with stock solutions. Rice University.
  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
  • This compound. BLDpharm.
  • Amines and Heterocycles.
  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one | C9H8N2O | CID 12778216. PubChem.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.

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Technical Support Center: Synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Synthetic Challenges

The synthesis of this compound, a key building block in medicinal chemistry, typically involves the electrophilic acylation of the 5-methyl-7-azaindole core. The primary challenge in this synthesis is controlling the regioselectivity of the acylation reaction. The 7-azaindole nucleus possesses two principal nucleophilic sites: the N1 position of the pyrrole ring and the electron-rich C3 position. This dual reactivity can lead to a mixture of products, complicating purification and reducing the yield of the desired C3-acylated product. This guide will address the common side reactions and provide strategies to maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most prevalent side products arise from the competing acylation at the pyrrolic nitrogen (N1) and potential diacylation. The primary side products are:

  • 1-Acetyl-5-methyl-1H-pyrrolo[2,3-b]pyridine (N1-acylation): Formation of this isomer is a common issue, particularly under conditions that favor N-acylation.

  • 1,3-Diacetyl-5-methyl-1H-pyrrolo[2,3-b]pyridine (Diacylation): If the reaction conditions are too harsh or if an excess of the acylating agent is used, diacylation at both the N1 and C3 positions can occur.

  • Starting Material: Incomplete conversion will result in the presence of unreacted 5-methyl-1H-pyrrolo[2,3-b]pyridine.

Q2: How does the 5-methyl group influence the reactivity of the 7-azaindole ring in acylation reactions?

A2: The 5-methyl group is an electron-donating group, which generally increases the electron density of the aromatic system. This activating effect can enhance the rate of electrophilic aromatic substitution. However, its impact on the C3 versus N1 selectivity is more nuanced. While it activates the entire ring system, it does not fundamentally change the inherent nucleophilicity of the N1 and C3 positions. Therefore, controlling the reaction conditions remains the most critical factor for achieving high C3 selectivity.

Q3: Which analytical techniques are best for identifying the desired product and the common side products?

A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is ideal for structural confirmation and byproduct identification.

  • ¹H NMR: The desired C3-acylated product will show a characteristic singlet for the C2-proton, while the N1-acylated isomer will exhibit signals for all three pyrrolic protons (C2, C3, and C6). The diacetylated product will lack the N-H proton signal and show a downfield shift for the C2-proton compared to the C3-acylated product.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons of the pyrrole and pyridine rings will be distinct for each isomer.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and byproducts. The N1- and C3-acylated products will have the same mass, while the diacylated product will have a correspondingly higher molecular weight.

Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions to steer your synthesis towards the desired this compound.

Problem 1: Predominant Formation of the N1-Acylated Isomer
  • Probable Cause: The reaction conditions are favoring nucleophilic attack by the pyrrolic nitrogen. This can be due to the use of a strong base that deprotonates the N-H, creating a highly nucleophilic anion, or the use of an acylating agent that is not sufficiently electrophilic to overcome the activation barrier for C3-acylation under milder, neutral conditions.

  • Solutions:

    • Choice of Acylation Method: Employ Friedel-Crafts acylation conditions, which are known to favor C-acylation of electron-rich heterocycles.[1][2] The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) activates the acylating agent, making it a stronger electrophile that preferentially attacks the electron-rich C3 position.

    • Avoid Strong Bases: Do not use strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) if C3-acylation is the goal, as these will generate the N-anion and promote N-acylation.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Problem 2: Formation of Diacetylated Byproduct
  • Probable Cause: The reaction conditions are too forcing, leading to the acylation of both the N1 and C3 positions. This can be caused by an excess of the acylating agent and/or Lewis acid, or elevated reaction temperatures. The initially formed C3-acylated product can undergo subsequent N-acylation.

  • Solutions:

    • Stoichiometry Control: Use a controlled amount of the acylating agent (typically 1.0 to 1.2 equivalents).

    • Order of Addition: Add the acylating agent slowly to the reaction mixture containing the 5-methyl-7-azaindole and the Lewis acid. This helps to maintain a low concentration of the acylating agent throughout the reaction, minimizing over-acylation.

    • Milder Conditions: Reduce the reaction temperature and/or use a milder Lewis acid.

Problem 3: Low Conversion of Starting Material
  • Probable Cause: Insufficient activation of the acylating agent, low reaction temperature, or a deactivated starting material (less likely with the electron-donating methyl group). The Lewis acid catalyst may also be of poor quality or have been deactivated by moisture.

  • Solutions:

    • Catalyst Quality: Ensure the Lewis acid is anhydrous and of high purity.

    • Increase Catalyst Loading: A slight increase in the amount of Lewis acid can sometimes improve conversion.

    • More Reactive Acylating Agent: Consider using acetyl chloride instead of acetic anhydride, as the former is generally more reactive in Friedel-Crafts acylations.[3]

    • Temperature and Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Extending the reaction time may also be beneficial.

Data Summary and Protocols

Table 1: Troubleshooting Summary
Problem Probable Cause(s) Recommended Solution(s)
Predominant N1-AcylationUse of strong base; insufficiently electrophilic acylating agent.Employ Friedel-Crafts conditions with a Lewis acid; avoid strong bases.
DiacylationExcess acylating agent/Lewis acid; high reaction temperature.Control stoichiometry; slow addition of acylating agent; lower temperature.
Low ConversionInactive catalyst; low temperature; insufficient reaction time.Use anhydrous Lewis acid; increase catalyst amount; use a more reactive acylating agent; increase temperature/time.

Experimental Protocols

Protocol 1: C3-Selective Friedel-Crafts Acylation

This protocol is designed to favor the formation of this compound.

Materials:

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the resulting suspension for 30 minutes at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired product.

Visualizing Reaction Pathways

Diagram 1: Competing Acylation Pathways

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products start 5-Methyl-1H-pyrrolo[2,3-b]pyridine reagents Acylating Agent (e.g., CH3COCl + AlCl3) C3_product Desired Product: This compound (C3-Acylation) reagents->C3_product Friedel-Crafts Conditions (Favored) N1_product Side Product: 1-Acetyl-5-methyl-1H-pyrrolo[2,3-b]pyridine (N1-Acylation) reagents->N1_product Basic Conditions (Disfavored) di_product Side Product: 1,3-Diacetyl-5-methyl-1H-pyrrolo[2,3-b]pyridine (Diacylation) C3_product->di_product Harsh Conditions/ Excess Reagent G cluster_issues Observed Issues cluster_solutions Potential Solutions start Reaction Outcome Analysis (TLC/LC-MS) low_conversion Low Conversion start->low_conversion Unreacted Starting Material n1_acylation High N1-Acylation start->n1_acylation Isomer Impurity diacylation Diacylation Observed start->diacylation Higher MW Impurity sol_low_conversion Increase Temperature/Time Use Anhydrous Reagents Increase Catalyst Load low_conversion->sol_low_conversion sol_n1_acylation Use Friedel-Crafts Conditions (Lewis Acid) Avoid Strong Base n1_acylation->sol_n1_acylation sol_diacylation Reduce Reagent Stoichiometry Lower Temperature Slow Addition of Acylating Agent diacylation->sol_diacylation

Caption: Decision tree for troubleshooting acylation side reactions.

References

  • Tasneem, S., Rajanna, K. C., & Ali, M. M. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Scientific Research in Chemistry, 4(6), 1-7. [Link]
  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]
  • Rajput, A. P., & Girase, P. D. (2012). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Chemistry and Environment, 2(4), 1-12.
  • BYJU'S. (n.d.).
  • Professor Dave Explains. (2018, November 13).
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines.
  • Google Patents. (n.d.). WO2018178926A1 - Process for preparing 1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1h-pyrrolo [2,3-b]pyridin-3-yl-acetic acid.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
  • Google Patents. (n.d.). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
  • European Patent Office. (2010).
  • Google Patents. (n.d.). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. [Link]
  • Royal Society of Chemistry. (2019). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry. [Link]
  • Cuny, G. D., Yu, P. B., Laha, J. K., & Laha, J. K. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Current medicinal chemistry, 19(25), 4289–4306. [Link]
  • NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. [Link]
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Google Patents. (n.d.). WO2008129152A1 - Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof.
  • International Journal of Scientific & Technology Research. (2020). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. [Link]
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
  • De, S. K. (2008). Friedel-Crafts Acylation with Amides. Molecules (Basel, Switzerland), 13(10), 2588–2595. [Link]
  • Patrick, D. A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS infectious diseases, 7(1), 133–148. [Link]
  • Maji, M., & Porey, A. (2025). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel-Crafts Alkylation of Indole C4-Tethered Carbinols. Organic letters, 27(10), 2461–2466. [Link]
  • Royal Society of Chemistry. (2019). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers. [Link]

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How to improve the stability of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that maintaining the stability and integrity of your compounds in solution is paramount for reproducible and reliable experimental results. This guide is designed to provide you with in-depth troubleshooting advice, scientifically-grounded explanations, and validated protocols to address the stability challenges associated with this important pyrrolopyridine derivative.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and queries from researchers working with this compound solutions.

Q1: My solution of this compound has changed color (e.g., turned yellow/brown) after a short period. What is happening?

A: A color change is a primary indicator of chemical degradation. This is often due to oxidation of the electron-rich pyrrolopyridine (or azaindole) ring system.[1][2] This heterocyclic core is susceptible to reaction with atmospheric oxygen, a process that can be accelerated by exposure to light and ambient temperatures. The formation of conjugated, colored byproducts is a common outcome of such degradation pathways.

Q2: I'm observing a decrease in the compound's activity or potency in my assays over time. Could this be related to solution stability?

A: Absolutely. A loss of potency is a direct consequence of a decrease in the concentration of the active parent compound. Degradation, whether through oxidation, hydrolysis, or photodegradation, converts the target molecule into different chemical entities that are unlikely to have the same biological activity. Therefore, ensuring solution stability is critical for maintaining consistent assay performance.

Q3: Can the solvent I use affect the stability of the compound? I am currently using methanol.

A: Yes, the choice of solvent is one of the most critical factors. Protic solvents like methanol and water can participate in degradation pathways, for instance, by facilitating proton transfer which may catalyze undesirable reactions.[3] Furthermore, solvents can contain impurities (e.g., dissolved oxygen, peroxides in aged ethers, or trace acids/bases) that actively promote degradation. For long-term storage, high-purity, anhydrous, aprotic solvents are generally recommended.

Q4: Is it necessary to store the stock solution under an inert atmosphere?

A: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[4] This practice displaces atmospheric oxygen, which is a key reactant in oxidative degradation pathways that affect heterocyclic compounds. For short-term use (a few days), tightly sealed vials stored properly may be sufficient, but inerting the headspace is a best practice to maximize shelf-life.

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving stability issues.

Issue: Rapid Degradation of Compound in Solution

To systematically address this, we must consider the key environmental factors that influence chemical stability. The following workflow will guide you through the troubleshooting process.

TroubleshootingWorkflow start Problem: Observed Instability (Color Change, Potency Loss) check_solvent Step 1: Evaluate Solvent System start->check_solvent solvent_q Is the solvent aprotic and high-purity (e.g., DMSO, DMF)? check_solvent->solvent_q check_storage Step 2: Assess Storage Conditions storage_temp_q Is solution stored at ≤ -20°C? check_storage->storage_temp_q check_handling Step 3: Review Handling Practices handling_inert_q Was solution prepared/stored under inert gas (Ar/N2)? check_handling->handling_inert_q solvent_q->check_storage Yes solution_protic Action: Switch to anhydrous, aprotic solvent (see Table 2). solvent_q->solution_protic No storage_light_q Is solution protected from light (amber vial, dark)? storage_temp_q->storage_light_q Yes solution_temp Action: Store stock solutions at -20°C or -80°C for long-term. storage_temp_q->solution_temp No storage_light_q->check_handling Yes solution_light Action: Use amber glass vials and store in a dark location. storage_light_q->solution_light No solution_inert Action: Degas solvent and blanket headspace with inert gas. handling_inert_q->solution_inert No end_node Result: Enhanced Solution Stability handling_inert_q->end_node Yes solution_protic->check_storage solution_temp->storage_light_q solution_light->check_handling solution_inert->end_node

Caption: Troubleshooting workflow for diagnosing solution instability.

Causality Behind Experimental Choices
  • Solvent Selection: The polarity and protic nature of a solvent can significantly influence degradation rates. Aprotic solvents like DMSO and DMF are generally preferred for stock solutions because they do not have acidic protons that can participate in acid/base-catalyzed degradation.[3] Water and alcohols should be used with caution and primarily in buffered working solutions for immediate use.

  • Temperature: Chemical reactions, including degradation, are accelerated at higher temperatures. Storing solutions at -20°C or -80°C dramatically slows down these processes, preserving the compound's integrity.[4] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Light Exposure: The pyrrolopyridine core contains aromatic systems that can absorb UV and visible light. This absorbed energy can promote electrons to excited states, making the molecule highly reactive and susceptible to photodegradation.[4] Using amber vials or wrapping vials in foil is a simple and effective preventative measure.

  • Atmosphere: The primary culprit in many degradation pathways is oxygen. The electron-rich nature of the heterocyclic ring makes it a target for oxidation.[5] Purging the solvent with an inert gas like argon or nitrogen before dissolution and blanketing the headspace of the vial removes the oxygen reactant.

Potential Degradation Mechanisms

Understanding the potential ways your molecule can degrade is key to preventing it.

DegradationPathways parent This compound (Stable Keto Form) oxidized Oxidized Products (e.g., N-oxides, hydroxylated rings) parent->oxidized photodegraded Photodegradation Products (Radical species, rearranged structures) parent->photodegraded hydrolyzed Hydrolysis Products (if susceptible ester/amide analogs are present) parent->hydrolyzed enol Enol Tautomer (More reactive C=C bond) parent->enol Tautomerization enol->oxidized  Faster  Oxidation factor_o2 [O2] Atmospheric Oxygen factor_o2->oxidized factor_light (UV/Visible Light) factor_light->photodegraded factor_h2o H2O / pH factor_h2o->hydrolyzed factor_equilibrium Equilibrium

Caption: Potential degradation pathways for the compound.

The ethanone moiety introduces the possibility of keto-enol tautomerism.[6][7] While the keto form is generally favored, the formation of the enol tautomer creates a C=C double bond conjugated with the ring system, which can be more susceptible to oxidation than the parent ketone.

Part 3: Data Summaries & Experimental Protocols

Data Presentation

Table 1: Recommended Storage Conditions

ParameterSolid CompoundStock Solution (Long-Term)Working Solution (Short-Term)
Temperature 2-8°C-20°C or -80°C2-8°C
Atmosphere DryInert Gas (Argon/Nitrogen)Tightly Sealed
Light Protect from lightAmber vial / In darkAmber vial / In dark
Container Tightly sealed vialTightly sealed glass vialTightly sealed vial
Notes Avoid moisturePrepare in aliquots to avoid freeze-thawPrepare fresh daily if possible

Table 2: Solvent Selection Guide for Stock Solutions

SolventSuitabilityKey Considerations
DMSO Excellent Anhydrous grade recommended. Hygroscopic; handle in a dry environment.
DMF Excellent Anhydrous grade recommended. Can decompose at high temps or with acid/base.
Acetonitrile Good High-purity HPLC grade is preferred. Lower solvating power than DMSO/DMF.
Ethanol/Methanol Fair/Poor Protic nature may reduce long-term stability. Use for working solutions.
Water (Buffered) Poor Low solubility and high potential for degradation. For final assay dilutions only.
Experimental Protocols

Protocol 1: Preparation of a Stabilized 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution with enhanced stability.

Materials:

  • This compound (MW: 174.20 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen) with regulator and tubing

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Analytical balance and appropriate weighing tools

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Place a new, sealed amber vial with a stir bar inside a desiccator to ensure it is dry. Work in a chemical fume hood.[4]

  • Weighing: Tare the vial on an analytical balance. Carefully add the desired amount of the solid compound (e.g., 1.74 mg for 1 mL of a 10 mM solution). Record the exact weight.

  • Solvent Degassing: Take the required volume of anhydrous DMSO. Bubble inert gas (Argon or Nitrogen) gently through the solvent for 10-15 minutes to remove dissolved oxygen.

  • Dissolution: Add the degassed DMSO to the vial containing the compound to reach the target concentration.

  • Inerting Headspace: Before sealing the vial, gently flush the headspace (the air above the solution) with the inert gas for 20-30 seconds.[8]

  • Sealing & Mixing: Immediately cap the vial tightly. Vortex or stir until the solid is completely dissolved. Gentle warming (to 30-35°C) can be applied if necessary, but avoid overheating.

  • Storage: Label the vial clearly with the compound name, concentration, date, and solvent. Store at -20°C or -80°C in a dark location.

Protocol 2: Self-Validating Stability Assessment via HPLC

This protocol allows you to empirically determine the stability of your solution under your specific laboratory conditions.

Objective: To quantify the percentage of the parent compound remaining over time under different storage conditions.

Procedure:

  • Preparation: Prepare a solution of your compound (e.g., 1 mM in your chosen solvent) following best practices (Protocol 1).

  • Initial Analysis (T=0): Immediately after preparation, dilute a sample to an appropriate concentration for HPLC analysis (e.g., 10 µM). Inject onto a suitable HPLC system (e.g., C18 column) and record the peak area of the parent compound. This is your 100% reference point.

  • Aliquoting & Storage: Dispense the remaining stock solution into three separate, appropriately labeled amber vials.

    • Vial A (Control): Store at -80°C, blanketed with Argon.

    • Vial B (Test 1): Store at 4°C in the dark.

    • Vial C (Test 2): Store at room temperature on the benchtop (exposed to light).

  • Time-Point Analysis: At set time points (e.g., 24h, 48h, 1 week, 1 month), remove a small aliquot from each vial. Dilute and analyze by HPLC under the exact same conditions as the T=0 sample.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area.

    • % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

    • Plot the % remaining versus time for each condition. This will provide a clear visual representation of the compound's stability under different storage scenarios.

By following these guidelines and understanding the chemical principles behind them, you can significantly improve the stability of your this compound solutions, leading to more accurate and reproducible research.

References

  • Title: What are the factors that govern the stability of keto-enol tautomerism? Source: Quora URL:[Link]
  • Title: L-4-FACTORS AFFECTING THE Keto Enol Tautomerism Source: YouTube URL:[Link]
  • Title: Factors that Affect Keto-Enol Tautomerism | Arom
  • Title: 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)
  • Title: Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors Source: National Center for Biotechnology Inform
  • Title: Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review Source: PubMed, National Center for Biotechnology Inform
  • Title: Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility Source: Columbia University Academic Commons URL:[Link]
  • Title: Recent advances of pyrrolopyridines derivatives: a patent and literature review Source: Expert Opinion on Therapeutic P
  • Title: Degradation Pathways Source: ResearchG
  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: National Center for Biotechnology Inform
  • Title: Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations Source: PubMed, National Center for Biotechnology Inform
  • Title: Tips for Safe Handling And Storage of Aziridine Crosslinkers Source: MSN Chemical URL:[Link]

Sources

Technical Support Center: Synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key intermediate in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity. Drawing upon established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

The primary route to this compound is the Friedel-Crafts acylation of 5-methyl-1H-pyrrolo[2,3-b]pyridine (5-methyl-7-azaindole). While effective, this electrophilic aromatic substitution is prone to several side reactions that can complicate purification and reduce yields. This section addresses the most common issues encountered during this synthesis.

Issue 1: Low Yield of the Desired C3-Acylated Product and Formation of a Major Isomeric Byproduct.

Observation: After reaction work-up and analysis (e.g., by 1H NMR or LC-MS), you observe a significant amount of an isomeric byproduct alongside your desired C3-acetylated product, resulting in a lower than expected yield of the target molecule.

Probable Cause: The primary cause of this issue is the competing N1-acylation of the 5-methyl-7-azaindole starting material. The pyrrole nitrogen of the 7-azaindole scaffold is also nucleophilic and can react with the acylating agent, leading to the formation of the thermodynamically less stable but kinetically competitive N-acetylated isomer. The electron-donating nature of the 5-methyl group can further influence the electron density at both the N1 and C3 positions.

dot

Caption: Competing N- and C-acylation pathways.

Solution Strategies:

  • Choice of Acylating Agent and Lewis Acid: The reactivity of the electrophile is critical.

    • Recommended: Use a less reactive acylating agent such as acetic anhydride in combination with a strong Lewis acid like aluminum chloride (AlCl3). The Lewis acid will coordinate to the carbonyl oxygen of the anhydride, generating a highly reactive acylium ion that favors electrophilic attack at the electron-rich C3 position of the pyrrole ring.[1]

    • Avoid: Highly reactive acylating agents like acetyl chloride without a Lewis acid may lead to a higher proportion of N-acylation.

  • Reaction Temperature: Temperature control is crucial for selectivity.

    • Recommended: Perform the reaction at a low temperature, typically between 0 °C and room temperature. Lower temperatures can help to favor the thermodynamically more stable C3-acylated product over the kinetically formed N1-acylated byproduct.

  • Order of Addition:

    • Recommended: Add the acylating agent (or the pre-formed acylium ion complex) slowly to a solution of the 5-methyl-7-azaindole. This maintains a low concentration of the electrophile, which can help to minimize side reactions.

Preventative Measures:

  • Protecting the N1 Position: For maximum C3 selectivity, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., tosyl or BOC) prior to acylation. The protecting group can be removed in a subsequent step. However, this adds steps to the overall synthesis.

Issue 2: Formation of a Di-acetylated Byproduct.

Observation: Your product mixture contains a species with a mass corresponding to the addition of two acetyl groups to the starting material.

Probable Cause: This is the 1,3-diacetyl-5-methyl-7-azaindole. It can form under forcing reaction conditions where both the N1 and C3 positions are acylated. This can occur if an excess of the acylating agent is used or if the reaction temperature is too high.

Solution Strategies:

  • Stoichiometry Control:

    • Recommended: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acylating agent relative to the 5-methyl-7-azaindole.

  • Reaction Monitoring:

    • Recommended: Monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-acylation of the desired product.

Purification of the Desired Product:

  • The di-acetylated byproduct is generally less polar than the mono-acetylated products. It can typically be separated from the desired C3-acylated product by column chromatography on silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle for favoring C3 acylation in 7-azaindoles?

A1: The regioselectivity of electrophilic substitution on the 7-azaindole nucleus is governed by the electronic properties of the bicyclic system. The pyrrole ring is electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole ring, the C3 position is the most nucleophilic. This is because the resonance stabilization of the sigma complex intermediate formed upon electrophilic attack is greater when the attack occurs at C3 compared to C2. The positive charge in the intermediate can be delocalized over both the pyrrole and pyridine rings without disrupting the aromaticity of the pyridine ring.

dot

Caption: Stability of intermediates in electrophilic attack.

Q2: Can I use the Vilsmeier-Haack reaction as an alternative to Friedel-Crafts acylation?

A2: The Vilsmeier-Haack reaction is a well-established method for the formylation (introduction of a -CHO group) of electron-rich heterocycles, including indoles and azaindoles.[2][3][4] It utilizes a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride. While the standard Vilsmeier-Haack reaction introduces a formyl group, modifications using other N,N-disubstituted amides can potentially introduce other acyl groups. However, for the introduction of an acetyl group, Friedel-Crafts acylation is generally more direct and widely reported. The Vilsmeier-Haack reaction could be a viable alternative if you are struggling with the Friedel-Crafts conditions, but it may require more optimization.

Q3: What are the best analytical techniques to distinguish between the C3- and N1-acylated isomers?

A3: A combination of spectroscopic techniques is ideal for unambiguous identification:

  • 1H NMR Spectroscopy: This is often the most informative technique. The proton at the C2 position of the pyrrole ring will show a distinct chemical shift and coupling pattern depending on whether the acetyl group is at C3 or N1. In the C3-acylated isomer, the N1-H proton will be present, typically as a broad singlet at a downfield chemical shift (>10 ppm). In the N1-acylated isomer, this N1-H proton will be absent, and the chemical shifts of the pyrrole protons will be significantly different.

  • 13C NMR Spectroscopy: The chemical shifts of the carbonyl carbon and the carbons of the pyrrole ring will differ between the two isomers.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, which can be used for differentiation.

  • Infrared (IR) Spectroscopy: The N-H stretching frequency in the C3-acylated isomer (around 3200-3400 cm-1) will be absent in the N1-acylated isomer. The carbonyl stretching frequencies may also show slight differences.

Q4: How can I effectively purify the final product from the reaction mixture?

A4: Purification typically involves a multi-step process:

  • Aqueous Work-up: After the reaction is complete, it is crucial to carefully quench the reaction, usually with ice water, to decompose the Lewis acid-product complex. This is often followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove any acidic impurities.

  • Column Chromatography: This is the most common method for separating the desired C3-acylated product from the N1-acylated isomer and any di-acetylated byproduct. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective. The polarity of the isomers typically follows this trend (from least to most polar): di-acetylated < N1-acetylated < C3-acetylated.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can be used to obtain highly pure material.

III. Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation of 5-Methyl-7-azaindole

This protocol is designed to favor the formation of the desired C3-acylated product.

Materials:

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl3) (1.2 eq)

  • Acetic Anhydride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM.

  • Add the solution of 5-methyl-7-azaindole dropwise to the cold acylium ion complex suspension over a period of 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically 1-3 hours).

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Parameter Recommended Condition Rationale
Lewis Acid Anhydrous AlCl3Strong Lewis acid to generate the acylium ion and promote C3-acylation.
Acylating Agent Acetic AnhydrideLess reactive than acetyl chloride, allowing for better control.
Temperature 0 °CMinimizes side reactions and favors the thermodynamic product.
Solvent Anhydrous DichloromethaneInert solvent that is suitable for Friedel-Crafts reactions.
Stoichiometry Slight excess of acylating agent and Lewis acidEnsures complete consumption of the starting material.

IV. References

  • Srivastava, V., et al. A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Friedel–Crafts reaction. In Wikipedia.

  • Vilsmeier-Haack Reaction. J&K Scientific LLC.

  • Vilsmeier–Haack reaction. In Wikipedia.

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI.

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate.

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH.

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • Friedel-Crafts Acylation. YouTube.

  • Vilsmeier-Haack Reaction. Chemistry Steps.

  • p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses.

  • Friedel–Crafts Acylation. Sigma-Aldrich.

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI.

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.

  • Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. PMC - PubMed Central.

  • Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl).

  • Experiment 14: Friedel-Crafts Acylation. YouTube.

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.

  • Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. ResearchGate.

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI.

  • Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. PubMed Central.

  • 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine. Smolecule.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C.

  • A kind of preparation method of the azaindole of 5 hydroxyl 7. Google Patents.

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750 - EPO.

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.

  • Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate.

Sources

Technical Support Center: Optimizing Cell Permeability of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 1-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and its derivatives. The pyrrolo[2,3-b]pyridine (or 7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors due to its ability to mimic the purine ring of ATP.[1][2][3] However, like many heterocyclic compounds, achieving optimal cell permeability can be a significant hurdle, impacting a compound's ultimate bioavailability and efficacy.

This document provides a structured approach to diagnosing, troubleshooting, and optimizing the cell permeability of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is potent in enzymatic assays but shows poor activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop-off in activity between biochemical and cellular assays is a classic indicator of poor cell permeability. Other contributing factors could include compound instability or rapid metabolism within the cell, but permeability is a primary suspect. The compound must cross the lipid bilayer of the cell membrane to reach intracellular targets. Physicochemical properties such as high molecular weight, low lipophilicity, a high polar surface area (PSA), and the presence of charged groups can all hinder this process.[4][5]

Q2: What is the best first step to quantify the permeability of my compound series?

A2: A tiered approach is most efficient. Start with a high-throughput, cell-free assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) .[6][7] PAMPA is cost-effective and specifically measures passive diffusion, providing a baseline for your compound's intrinsic ability to cross a lipid membrane without the complexities of active transporters.[7][8] If a compound shows poor permeability in PAMPA, it will almost certainly struggle in cell-based assays.

Q3: When should I move from PAMPA to cell-based assays like Caco-2 or MDCK?

A3: Advance to cell-based assays under these circumstances:

  • Good PAMPA Permeability: If your compound is permeable in PAMPA but still shows low cellular activity, it suggests that other factors, such as active efflux, are at play.

  • Structure-Activity Relationship (SAR) Studies: Once you have a lead series with some passive permeability, cell-based assays are essential to understand the more complex biological transport mechanisms.

  • Predicting Oral Absorption: The Caco-2 cell line, derived from human colon carcinoma, is considered the gold standard for predicting human intestinal absorption because it expresses both uptake and efflux transporters.[9][10]

  • Investigating Blood-Brain Barrier (BBB) Penetration: Madin-Darby Canine Kidney (MDCK) cells, particularly those transfected with the human MDR1 gene (MDCK-MDR1), are an excellent model for studying P-glycoprotein (P-gp) mediated efflux, a key mechanism limiting BBB penetration.[11][12][13][14]

Q4: My data from a Caco-2 assay shows a high efflux ratio (>2). What does this mean?

A4: An efflux ratio, calculated as the permeability coefficient from the basolateral-to-apical direction divided by the apical-to-basolateral direction (Papp B-A / Papp A-B), greater than 2 strongly indicates that your compound is a substrate for an active efflux transporter, such as P-gp or Breast Cancer Resistance Protein (BCRP).[10][15] These transporters act as cellular "gatekeepers," actively pumping your compound out of the cell, thereby reducing its intracellular concentration and apparent permeability.

Q5: What does "low recovery" in a Caco-2 or MDCK assay signify?

A5: Low recovery (<70%) means that the total amount of the compound measured in the donor, receiver, and cell lysate at the end of the experiment is significantly less than the initial amount added. This can complicate the interpretation of permeability data and may be caused by several factors:

  • Poor aqueous solubility: The compound may be precipitating out of the assay buffer.

  • Non-specific binding: The compound may be sticking to the plastic of the assay plates.

  • Cellular metabolism: The Caco-2 cells may be metabolizing the compound.

  • Intracellular accumulation: The compound may be accumulating within the cell monolayer without crossing to the other side.[10]

Permeability Screening Workflow

The following diagram outlines a logical workflow for assessing and optimizing the permeability of your derivatives.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Optimization PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Bidirectional Assay (Oral Absorption & Efflux) PAMPA->Caco2 SAR Structural Modification (SAR) (Improve Physicochemical Properties) PAMPA->SAR Low Papp MDCK MDCK-MDR1 Assay (P-gp Substrate ID) Caco2->MDCK High Efflux Ratio (ER > 2) Caco2->SAR Low Papp (ER < 2) Result Optimized Candidate (High Permeability) Caco2->Result Good Papp (ER < 2) MDCK->SAR Confirmed P-gp Substrate SAR->PAMPA Iterate Design

Caption: A tiered workflow for permeability assessment and optimization.

Troubleshooting Guide & Protocols

Issue 1: Low Apparent Permeability (Papp) in the PAMPA Assay

This suggests the compound has poor intrinsic passive diffusion, likely due to unfavorable physicochemical properties.

Troubleshooting Steps:

  • Verify Compound Solubility: Ensure your compound is fully dissolved in the donor buffer at the tested concentration. Precipitated compound is not available for permeation. Consider reducing the concentration or adding a small percentage of a co-solvent like DMSO (typically ≤1%).[16]

  • Analyze Physicochemical Properties: Use computational tools to assess the properties of your derivatives. High molecular weight (>500 Da), high polar surface area (PSA > 140 Ų), and a high count of hydrogen bond donors (HBD > 5) are often correlated with poor passive permeability.

  • Modify Structure (SAR): The most effective solution is often chemical modification. See the "Strategies for Structural Optimization" section below.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [6][7][8]

  • Prepare Lipid Solution: Dissolve a lipid, such as 2% L-α-phosphatidylcholine in dodecane, to create the artificial membrane.

  • Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate and allow the solvent to evaporate.

  • Prepare Compound Solutions: Dissolve test compounds in aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM. Include high-permeability (e.g., caffeine) and low-permeability (e.g., mannitol) controls.

  • Load Plates: Add 300 µL of plain buffer to each well of a 96-well acceptor plate. Add 150-200 µL of the compound solutions to the corresponding wells of the coated donor plate.

  • Assemble & Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.

  • Analysis: After incubation, separate the plates. Determine the compound concentration in the donor and acceptor wells using LC-MS/MS.

  • Calculate Papp: Use the following equation to calculate the apparent permeability coefficient (Papp): Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

Issue 2: Low Papp and/or High Efflux Ratio in Caco-2 / MDCK-MDR1 Assays

This points towards issues with active efflux or poor monolayer integrity.

Troubleshooting Steps:

  • Confirm Monolayer Integrity: Before and after the experiment, measure the Transepithelial Electrical Resistance (TEER). TEER values should be within the lab's established range (e.g., >200 Ω·cm² for Caco-2) to ensure tight junctions are intact.[15] Additionally, a paracellular marker like Lucifer Yellow can be used; its leakage should be minimal (<2%).[11][17]

  • Test for Efflux: If the efflux ratio (ER) is high, confirm the involvement of a specific transporter. Re-run the assay in the presence of a known inhibitor. For example, Verapamil or GF120918 can be used to inhibit P-gp.[15][18] A significant reduction in the efflux ratio in the presence of the inhibitor confirms your compound is a substrate for that transporter.

  • Address Low Recovery: If recovery is poor, investigate the cause. Use low-binding plates to mitigate non-specific binding. Check for compound stability in the assay buffer over the incubation period. If metabolism is suspected, analyze samples for known metabolites.[10]

Protocol: Bidirectional Caco-2 Permeability Assay [9][10]

  • Cell Seeding: Seed Caco-2 cells onto permeable Transwell™ filter supports (e.g., 24-well format) and culture for 20-22 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure TEER values to ensure monolayers are confluent and have formed tight junctions.

  • Prepare Dosing Solutions: Prepare the test compound at a suitable concentration (e.g., 10 µM) in transport buffer (e.g., HBSS, pH 7.4). Prepare separate solutions with and without an efflux inhibitor like Verapamil (e.g., 100 µM).

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Transport:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 60-120 minutes.

  • Sample Collection & Analysis: At the end of the incubation, take samples from both chambers and analyze the compound concentration via LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate Papp for both directions and determine the efflux ratio (ER = Papp(B→A) / Papp(A→B)).

Strategies for Structural Optimization (SAR for Permeability)

Improving permeability often involves a careful balancing act of modifying physicochemical properties without sacrificing potency. For the this compound scaffold, consider the following strategies.

G cluster_0 Physicochemical Properties cluster_1 Permeability Outcome LogP Lipophilicity (LogP/LogD) Perm Cell Permeability LogP->Perm Increase (to a point) PSA Polar Surface Area (PSA) PSA->Perm Decrease HBD Hydrogen Bond Donors (HBD) HBD->Perm Decrease Solubility Aqueous Solubility Solubility->Perm Increase

Caption: Key physicochemical relationships governing cell permeability.

Data Summary: SAR Strategies for Pyrrolopyridine Derivatives

Structural Modification StrategyRationale & CausalityPotential Impact on PermeabilityKey Considerations
Reduce Hydrogen Bond Donors (HBDs) Each HBD must be stripped of its hydration shell to cross the lipid membrane, an energetically costly process. Reducing HBDs lowers the desolvation penalty.[4][19]Increase A common strategy is to replace an N-H amide with an N-Me amide or an ester, if the H-bond is not critical for target binding.[19] One study on a similar pyrrolopyrimidine scaffold found that removing an HBD improved permeability.[20]
Mask Polar Groups / Reduce PSA High PSA is associated with poor membrane permeability due to strong interactions with water. Masking polar groups (e.g., -OH, -NH2) can reduce PSA.Increase Prodrug strategies can be effective but add complexity. Intramolecular hydrogen bonding can also "hide" polar groups and reduce the effective PSA.
Optimize Lipophilicity (LogP/LogD) A compound needs sufficient lipophilicity to partition into the membrane but must also be soluble enough to leave it. The optimal LogP range is typically 1-3.Increase (within range) Excessively high lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and sequestration within the lipid membrane, ultimately reducing permeability and causing low recovery.[5][21]
Reduce Molecular Weight (MW) Smaller molecules generally diffuse more easily across membranes. Aim for MW < 500 Da.Increase This often requires simplifying the molecule, which can be challenging without losing potency. Focus on high ligand efficiency.[22]
Disrupt Efflux Recognition Modify the structure to remove pharmacophore features recognized by efflux transporters like P-gp. This is highly specific to the compound series.Increase Apparent Permeability This is a complex optimization problem. Sometimes, increasing basicity can reduce hERG liability but may impact other properties.[23] Introducing bulky groups or altering charge distribution can disrupt transporter binding.

References

  • Creative Biolabs. (n.d.). MDCK Permeability.
  • Conduct Science. (2021, November 12). Factors Affecting Cell Membrane Permeability and Fluidity.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
  • van de Waterbeemd, H., & Gifford, E. (2003). Physicochemical properties of drugs and membrane permeability. Sabinet African Journals.
  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
  • ResearchGate. (n.d.). Physicochemical properties of drugs and membrane permeability | Request PDF.
  • Ito, K., et al. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.
  • Quora. (2017, January 7). What are the physico-chemical properties of cell membrane?
  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.
  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models.
  • Zampagni, M., et al. (2012). Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Journal of Cell Science.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Mares, A., et al. (2022). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • NIH. (2016). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. PMC.
  • ResearchGate. (n.d.). Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4 | Request PDF.
  • ACS Publications. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • NIH. (2019). Heterocycles in Medicinal Chemistry. PMC.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Open Lab Notebooks. (2018). Structure Activity Relationship (SAR) study to identify Nek4 inhibitors.
  • PubMed. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?
  • NIH. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
  • Challenges & Solutions In Today's In Vitro Transporter Research Landscape. (n.d.).
  • Taylor & Francis Online. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review.
  • NIH. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • NIH. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.
  • ResearchGate. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • PubMed. (2019). Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review.
  • ResearchGate. (2012). (PDF) Structure-activity relationships for the design of small-molecule inhibitors.
  • MDPI. (2023). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery.
  • ResearchGate. (2015). In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives | Request PDF.
  • PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors.
  • ACS Publications. (2022). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
  • NIH. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • PubMed. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.

Sources

Technical Support Center: Troubleshooting Assays with 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (hereafter referred to as "Compound-M"). This molecule, built on the 7-azaindole scaffold, is a member of a chemical class frequently explored for kinase inhibition.[1][2] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve unexpected experimental outcomes. We will move beyond simple checklists to explore the underlying scientific principles, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the initial use of Compound-M.

Q1: We are observing no effect of Compound-M in our assay. What are the most common reasons for this?

There are several potential reasons for a lack of activity, which can be broadly categorized into issues with the compound itself, the experimental protocol, or the biological system.[3] Common factors include:

  • Compound Integrity and Solubility: The compound may have degraded due to improper storage, or it may not be soluble in the assay buffer at the tested concentration, leading to a much lower effective concentration than intended.[3]

  • Experimental Setup: The assay conditions, such as incubation time, reagent concentrations, or general cell health (for cell-based assays), may be suboptimal.

  • Target Engagement: The compound may not be reaching its intended molecular target, or the target may not be critical for the biological outcome being measured in your specific model.[3]

Q2: My results with Compound-M are highly variable between experiments. What should I investigate first?

Inconsistent results are a frequent challenge. The sources of variability can typically be traced to three areas:[4]

  • Compound-Related Issues: Inconsistent preparation of stock and working solutions is a primary culprit. Ensure the compound is fully dissolved and that you are not using a solution with precipitate. Prepare fresh dilutions for each experiment to avoid degradation.[4]

  • Experimental System-Related Issues: For cell-based assays, variability in cell passage number, seeding density, and growth phase can significantly alter sensitivity to inhibitors. It is critical to use cells within a defined, low-passage number range.[4]

  • Assay-Related Issues: Inconsistencies in reagent preparation, incubation times, and instrumentation can introduce significant error.[4] Standardize these parameters across all experiments.

Q3: How do I determine if the observed activity is a true on-target effect versus an artifact or off-target effect?

This is a critical validation step. Differentiating on-target from off-target effects requires a multi-pronged approach:[4][5]

  • Orthogonal Confirmation: Use a structurally different inhibitor that targets the same protein. If it produces the same phenotype, it strengthens the evidence for an on-target effect.[5]

  • Dose-Response Relationship: A clear, sigmoidal dose-response curve that aligns with the compound's expected potency suggests a specific interaction, rather than non-specific effects that often have a very steep or no clear dose-response.[4]

  • Rescue Experiments: If possible, overexpressing a resistant mutant of the target protein should negate the effect of the inhibitor. This provides strong evidence for on-target activity.[4]

  • Target Engagement Assays: Direct measurement of compound-target binding in cells (e.g., using a Cellular Thermal Shift Assay - CETSA) can confirm that the inhibitor is engaging its intended target at the concentrations used in your functional assays.[4]

Systematic Troubleshooting Guides

This section provides structured workflows to diagnose specific experimental problems.

Guide 1: Issue - Unexpected Inhibition or False Positives

An inhibitory signal that is not due to the specific, intended mechanism of action can derail a project. Such artifacts are common in high-throughput screening and hit validation.

Initial Diagnostic Workflow

The first step is to determine if the compound is interfering with the assay technology itself or exhibiting non-specific inhibition through mechanisms like aggregation.

Sources

Technical Support Center: Scale-Up Synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This molecule is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] The scale-up of its synthesis, typically involving a Friedel-Crafts acylation, presents unique challenges that require careful control over reaction parameters.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your process effectively.

I. Overview of the Core Synthetic Strategy

The most common and direct route to synthesizing this compound is the Friedel-Crafts acylation of 5-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-methyl-7-azaindole). This reaction involves treating the 7-azaindole core with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]

Synthesis_Workflow SM 5-Methyl-7-azaindole (Starting Material) Reaction Friedel-Crafts Acylation - Anhydrous Conditions - Controlled Temperature SM->Reaction Reagents Acylating Agent (e.g., Acetyl Chloride) + Lewis Acid (e.g., AlCl₃) Reagents->Reaction Workup Quench & Extraction - Ice/aq. HCl - Organic Solvent Reaction->Workup Purification Purification - Column Chromatography - Recrystallization Workup->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for the Friedel-Crafts acylation of 5-methyl-7-azaindole.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes?

This is one of the most common issues in Friedel-Crafts acylation. The root cause often lies with the catalyst or reaction conditions.

Answer:

Several factors can lead to poor conversion. Let's break them down:

  • Inactive Catalyst: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[4] Any water in your solvent, reagents, or glassware will rapidly react with and deactivate the catalyst. This is a primary cause of reaction failure.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[4] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[3][4] If you use a substoichiometric amount, the reaction will stop once all the catalyst is complexed with the product formed.

  • Sub-optimal Temperature: While some acylations proceed at room temperature, others require heating to overcome the activation energy.[4] Conversely, starting at a very low temperature (e.g., 0 °C) and slowly warming up is often necessary to prevent degradation of sensitive substrates like 7-azaindole.

Problem Probable Cause Recommended Solution
No or low conversionMoisture has deactivated the AlCl₃ catalyst.Ensure all glassware is oven-dried. Use anhydrous grade solvents. Use freshly opened or purified AlCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar).[4]
Insufficient amount of Lewis acid catalyst.Increase catalyst loading to at least 1.1-1.5 equivalents relative to the acylating agent. For scale-up, consider using up to 2.5 equivalents.
Reaction temperature is too low.After initial reagent addition at a low temperature (0 °C), allow the reaction to slowly warm to room temperature. If conversion is still low, gently heat the mixture (e.g., to 40-50 °C) and monitor by TLC or LC-MS.
Q2: I'm getting multiple products. How can I improve the regioselectivity for C3 acylation?

The 7-azaindole ring has several potentially reactive sites, making regioselectivity a critical challenge.

Answer:

The desired product results from electrophilic substitution at the C3 position of the pyrrole ring, which is the most electron-rich and sterically accessible position for this reaction. However, side reactions can occur.

  • N1-Acylation: The pyrrole nitrogen is nucleophilic and can be acylated, especially if not protected. This is often reversible but can be a major pathway.

  • C2-Acylation: While electronically less favored than C3, some acylation at the C2 position can occur under certain conditions.

Strategies to Enhance C3 Selectivity:

  • Choice of Lewis Acid and Solvent: Using a bulky Lewis acid or a non-polar solvent like dichloromethane or carbon disulfide can sterically hinder attack at the more crowded N1 and C2 positions, favoring C3.[5]

  • Temperature Control: Running the reaction at low temperatures (e.g., -15 °C to 0 °C) often enhances selectivity. The C3 acylation generally has a lower activation energy than competing pathways.

  • Protecting Groups: For complex syntheses where selectivity is paramount, protecting the N1 nitrogen with a group like trimethylsilylethoxymethyl (SEM) can be effective.[6] However, this adds steps to the synthesis (protection and deprotection) and is often avoided in large-scale processes if possible.

Regioselectivity cluster_reactants Reactants cluster_products Potential Products Acylium Acylium Ion (R-C≡O⁺) C3_Product Desired Product (C3-Acylation) Acylium->C3_Product Favored Pathway (Electronic & Steric) N1_Side_Product Side Product (N1-Acylation) Acylium->N1_Side_Product Possible (Nucleophilic N) C2_Side_Product Side Product (C2-Acylation) Acylium->C2_Side_Product Minor (Less favored)

Caption: Competing acylation pathways on the 5-methyl-7-azaindole core.
Q3: The reaction mixture turned into a dark, intractable tar. What went wrong?

This is a sign of substrate or product decomposition, a significant risk when working with electron-rich heterocycles and harsh Friedel-Crafts conditions.

Answer:

Polymerization or degradation is often caused by excessive heat or an overly reactive catalyst system.

  • Exotherm: The formation of the acylium ion and its reaction with the azaindole can be highly exothermic. On a large scale, if this heat is not dissipated, the internal temperature can rise uncontrollably, leading to decomposition.

  • Harsh Conditions: Strong Lewis acids like AlCl₃ can be too harsh for some sensitive substrates.

Preventative Measures:

  • Controlled Addition: Add the Lewis acid portion-wise to a cooled solution of the substrate and acylating agent, or add the acylating agent dropwise to a slurry of the substrate and Lewis acid at 0 °C or below.

  • Vigorous Stirring & Cooling: Ensure your reaction vessel has efficient stirring and an adequate cooling bath to maintain the target temperature throughout the addition and reaction time.

  • Consider Milder Catalysts: If decomposition persists, explore alternative, milder Lewis acids. Zinc oxide (ZnO), indium triflate, or erbium triflate have been reported for acylations under milder conditions.[2][3] Using a Brønsted acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can also be an effective strategy for intramolecular acylations and may be adapted for intermolecular cases.[7]

Q4: I'm struggling with the work-up and purification. The yield is low after isolation.

The work-up of a Friedel-Crafts reaction is critical for obtaining a clean product and can be a source of significant yield loss if not performed correctly.

Answer:

The main challenge is hydrolyzing the aluminum complexes formed during the reaction without degrading the product. The product also has a basic pyridine nitrogen, which affects its solubility.

Recommended Scale-Up Work-Up and Purification Protocol:

  • Quenching:

    • Prepare a separate vessel with a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 2-3 M).

    • Crucially, cool the reaction mixture back down to 0-5 °C.

    • Slowly and carefully transfer the cold reaction mixture to the ice/acid slurry via cannula or a pressure-equalizing dropping funnel. This quench is highly exothermic and will release HCl gas. Ensure adequate cooling and ventilation. The acid ensures the product stays in the aqueous layer as its hydrochloride salt, separating it from non-polar byproducts.

  • Extraction & Isolation:

    • After the quench is complete and all the ice has melted, stir the biphasic mixture for 30-60 minutes.

    • Separate the layers. Extract the acidic aqueous layer with a solvent like dichloromethane or ethyl acetate to remove any non-basic organic impurities.

    • Cool the aqueous layer again in an ice bath and slowly add a base (e.g., 50% aq. NaOH or solid K₂CO₃) with vigorous stirring until the pH is > 9.

    • Extract the now basic aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: The crude solid can be purified on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

    • Recrystallization: For final polishing, recrystallization from a solvent system like ethanol/water, isopropanol, or ethyl acetate/heptane can provide a highly pure product.

References

  • Olah, G. A. (2005). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
  • The Organic Chemistry Tutor. (2020).
  • Figueroa, J., & Reyes, L. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing. [Link]
  • Yang, X., et al. (2011). Expeditious synthesis of cis-1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. PubMed Central. [Link]
  • Hovd, A. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
  • ResearchGate. (n.d.). Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative.
  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
  • University of Calgary. (n.d.).
  • LibreTexts Chemistry. (2015). 15.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
  • Organic Chemistry Portal. (n.d.).

Sources

Refining analytical methods for 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the analytical characterization of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This resource is designed for researchers, analytical chemists, and drug development professionals who are working with this 7-azaindole derivative. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to refine your analytical methods effectively. This guide is structured as a dynamic question-and-answer resource to address common challenges and frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and initial analytical approaches for this compound.

Q1: What are the basic physicochemical properties I should be aware of?

A1: Understanding the fundamental properties is the first step to developing a robust analytical method. This compound is a heterocyclic compound with a molecular weight of approximately 174.19 g/mol . Its structure, featuring a pyrrolopyridine core, imparts moderate polarity. The presence of nitrogen atoms means its charge state is pH-dependent. It is generally a solid at room temperature.

Q2: What is the recommended solvent for preparing stock solutions?

A2: For general purposes, Dimethyl Sulfoxide (DMSO) is an excellent choice for creating high-concentration stock solutions. For analytical techniques like HPLC, it is crucial that the final sample solvent is miscible with the mobile phase. A good practice is to dissolve the compound in DMSO and then perform the final dilution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to prevent peak distortion.

Q3: How should I store the compound and its solutions to ensure stability?

A3: As with many complex organic molecules, long-term stability is best maintained by storing the solid material in a desiccator at -20°C, protected from light. Solutions, particularly in protic solvents, may be more susceptible to degradation. It is advisable to prepare fresh solutions for quantitative analysis or, if necessary, store stock solutions at -20°C in tightly sealed vials for short periods. Always perform a quick purity check if a solution has been stored for an extended time.

Q4: Which primary analytical techniques are most suitable for this compound?

A4: The choice of technique depends on the analytical goal (purity, identification, quantification).

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is ideal for purity assessment and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the compound is sufficiently volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for unambiguous structural confirmation and identification.[1][2]

  • Fourier-Transform Infrared Spectroscopy (FTIR) can provide information about the functional groups present.

Part 2: Core Analytical Protocols & Method Development

This section provides detailed, step-by-step starting points for developing methods on the most common analytical platforms.

Workflow for Analytical Method Selection

The following diagram illustrates a logical workflow for deciding on the appropriate analytical technique.

G cluster_start Initial Assessment cluster_decision Technique Selection cluster_methods Method Development Start Sample Received This compound Solubility Solubility & Stability Screening Start->Solubility Decision Goal? (Purity/Quant vs. ID) Solubility->Decision HPLC HPLC / LC-MS Decision->HPLC Purity / Quant NMR NMR Spectroscopy Decision->NMR Structure ID GCMS GC-MS HPLC->GCMS Orthogonal Check NMR->HPLC Purity Check

Caption: General workflow for analytical method selection.

Reverse-Phase HPLC (RP-HPLC) Method Development

RP-HPLC is the workhorse technique for analyzing compounds of this nature. The key is to achieve good retention, sharp peak shape, and adequate resolution from any impurities.

Experimental Protocol: RP-HPLC Starting Conditions

  • Column Selection: Begin with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The alkyl chains of the C18 stationary phase provide the necessary hydrophobicity to retain the compound from a highly aqueous mobile phase.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Deionized water with 0.1% Formic Acid (v/v). The formic acid is critical; it acts as an ion-pairing agent and protonates the basic nitrogen atoms on the pyrrolopyridine ring, which significantly reduces peak tailing by minimizing unwanted interactions with residual silanols on the silica support.

    • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v). Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Gradient Elution: A gradient is essential for screening for impurities with a wide range of polarities.

  • Detection: Use a Diode Array Detector (DAD) or UV-Vis detector. Monitor at multiple wavelengths, including the expected λmax (e.g., 254 nm, 280 nm) and a lower wavelength (e.g., 220 nm) to catch impurities that may not absorb at higher wavelengths.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

HPLC Starting Parameters Table

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good balance of efficiency and backpressure; suitable for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier protonates basic sites on the analyte, improving peak shape.
Mobile Phase B 0.1% AcetonitrileCommon organic solvent for reverse-phase, good elution strength.
Gradient 5% to 95% B over 15 minutes, hold 2 min, re-equilibrate 5 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity, but start near ambient to assess thermal stability.
Injection Volume 5 µLA small volume minimizes potential for column overload and solvent mismatch effects.
Detection UV DAD at 220, 254, 280 nmMonitoring multiple wavelengths ensures detection of a wider range of potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming molecular weight. Its applicability depends on the thermal stability of the analyte.

Experimental Protocol: GC-MS Feasibility Test

  • System Suitability: Before analyzing the sample, ensure the GC-MS system is performing optimally by running a standard, such as Octafluoronaphthalene (OFN), to check for sensitivity and mass accuracy.

  • Inlet and Column Selection: Use a standard, low-bleed general-purpose column like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm. A split/splitless inlet is appropriate.

  • Temperature Program: Start with a low oven temperature and ramp up to a high temperature to assess the compound's elution profile and check for any on-column degradation.

  • Mass Spectrometer Settings: Use standard Electron Ionization (EI) at 70 eV. Scan a broad mass range (e.g., 40-450 m/z) to capture the parent ion and key fragment ions.

GC-MS Starting Parameters Table

ParameterRecommended Starting ConditionRationale
Column 5% Phenyl-methylpolysiloxane, 30m x 0.25mm, 0.25µmIndustry-standard column for a wide range of semi-volatile compounds.
Inlet Temperature 250 °CA good starting point to ensure volatilization without causing thermal degradation. May need to be optimized.
Injection Mode Split 20:1Prevents column overloading and ensures sharp peaks for initial screening. Switch to splitless for trace analysis.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)This program covers a wide temperature range to elute the target compound and any potential impurities of varying volatility.[3]
MS Source Temp 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range 40 - 450 amuCovers the expected molecular weight (174.19) and potential fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated solvent. DMSO-d₆ is often a good choice as it will reliably show the N-H proton of the pyrrole ring. CDCl₃ can also be used, but the N-H proton may exchange or be very broad.

  • Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C spectrum, and consider 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to assign all signals definitively. The protonation of pyrrole derivatives can be complex, so careful analysis is warranted.[4]

Part 3: Troubleshooting Guide

Even with optimized methods, problems can arise. This guide provides a systematic approach to diagnosing and solving common analytical issues.

HPLC Troubleshooting Decision Tree

G cluster_peakshape Poor Peak Shape cluster_retention Retention Time Issues start Problem Observed peak_tailing Peak Tailing Causes: - Secondary Interactions - Column Overload - Dead Volume Solutions: - Increase/change acid modifier (e.g., 0.1% TFA) - Reduce injection mass - Check fittings/tubing start->peak_tailing peak_fronting Peak Fronting Causes: - Column Overload - Sample solvent stronger than mobile phase Solutions: - Dilute sample - Dissolve sample in initial mobile phase start->peak_fronting peak_splitting Peak Splitting Causes: - Clogged frit/column issue - Co-elution - Sample solvent effect Solutions: - Backflush/replace column - Adjust gradient/mobile phase - Match sample solvent to mobile phase start->peak_splitting rt_drift RT Drifting Causes: - Poor column equilibration - Temperature fluctuation - Mobile phase composition change Solutions: - Increase equilibration time - Use column oven - Prepare fresh mobile phase start->rt_drift no_retention No/Low Retention Causes: - Mobile phase too strong - Wrong column type Solutions: - Decrease initial %B - Confirm C18 column is installed start->no_retention

Caption: Decision tree for troubleshooting common HPLC issues.

Q5: My HPLC peak for the main compound is tailing badly. What should I do?

A5: Peak tailing for a basic compound like this is a classic sign of secondary interactions.

  • Causality: The nitrogen atoms in the pyrrolopyridine ring are basic and can interact with acidic residual silanol groups (-Si-OH) on the surface of the silica-based C18 column. This strong, non-hydrophobic interaction delays a portion of the analyte molecules, causing them to elute later and creating a "tail."

  • Solution 1 (Increase Acidity): Your first step should be to address these secondary interactions. While 0.1% formic acid is a good start, it may not be strong enough. Try preparing a mobile phase with 0.05% Trifluoroacetic Acid (TFA). TFA is a stronger acid and a more effective ion-pairing agent, which will more completely protonate the analyte and mask the silanol groups.

  • Solution 2 (Check for Overload): Inject a 1:10 dilution of your sample. If the peak shape improves and becomes more symmetrical, you were overloading the column. Reduce the mass of your injection.

  • Solution 3 (Consider a Different Column): If the above steps don't resolve the issue, consider a column with a different chemistry. An "end-capped" C18 column or a phenyl-hexyl column may offer different selectivity and reduced silanol activity.

Q6: I am not seeing my compound when I inject it on the GC-MS. What's the problem?

A6: This usually points to one of two issues: non-volatility/adsorption or thermal degradation.

  • Causality: The compound may be adsorbing to active sites in the GC inlet liner or the front of the column, especially if the system is not well-maintained. Alternatively, the compound might be degrading at the high temperature of the inlet.

  • Solution 1 (Check Activity): Use a glass wool-packed, deactivated inlet liner. These provide a high surface area for volatilization while minimizing active sites. Perform inlet maintenance, including changing the septum and liner.

  • Solution 2 (Lower Inlet Temperature): As a test, lower the inlet temperature significantly (e.g., to 200 °C) and perform an injection. If a peak now appears, even if broad, it indicates your initial temperature was causing degradation. You will need to find the optimal balance between efficient volatilization and stability.

  • Solution 3 (Derivatization): If the compound is fundamentally not volatile enough or prone to adsorption due to the N-H group, consider derivatization. Silylating the N-H proton with a reagent like BSTFA will increase volatility and reduce polarity, often dramatically improving its GC-MS behavior.

Q7: The N-H proton in my ¹H NMR spectrum is very broad or absent. Is this normal?

A7: Yes, this is very common for N-H protons, especially on pyrrole rings.

  • Causality: There are two main reasons for this. First, the proton may be undergoing chemical exchange with residual water in the NMR solvent (even in high-purity deuterated solvents). Second, the nitrogen atom has a quadrupole moment which can lead to faster relaxation and broader signals for attached protons.

  • Solution 1 (Solvent Choice): As mentioned, DMSO-d₆ is generally the best solvent for observing N-H protons because the DMSO molecules hydrogen-bond with the N-H, slowing down the exchange rate and resulting in a sharper signal.

  • Solution 2 (Low Temperature): If you are using a variable temperature NMR probe, cooling the sample can sometimes slow the exchange rate enough to sharpen the signal.

  • Solution 3 (Confirmation): To confirm that a broad hump is indeed your N-H proton, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. If the signal disappears, it confirms it was an exchangeable proton (N-H or O-H).

References

  • Jacinto, M. P., & Pichlin, P. (n.d.). S1 Supporting Information: Synthesis of 5-Methylene-2-Pyrrolones.
  • University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook.
  • MDPI. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents.
  • Hilmy, K. M. H., et al. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate.
  • Hossain, M. A., et al. (2014). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Asian Pacific Journal of Tropical Disease, 4(Suppl 1), S81-S85.
  • PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease.
  • Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the strategic design of kinase inhibitors is of paramount importance. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" due to its remarkable ability to form key hydrogen bonding interactions with the hinge region of various protein kinases.[1][2] This guide provides a comparative analysis of the biological activity of analogs of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a specific 7-azaindole derivative. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting experimental data, and provide detailed protocols for the key biological assays used in their evaluation.

The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and purine, and its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for inhibitors targeting the ATP-binding pocket of kinases.[1] The nitrogen atom at position 7 and the pyrrole nitrogen at position 1 act as hydrogen bond acceptor and donor, respectively, enabling a bidentate interaction with the kinase hinge region, a critical feature for potent inhibition.[2] The core structure of this compound features a methyl group at the 5-position and an ethanone (acetyl) group at the 3-position, both of which provide avenues for synthetic modification to modulate biological activity and selectivity.

Comparative Biological Activity of Analogs

The following table summarizes the biological activity of various analogs of this compound and related 7-azaindole derivatives against several protein kinases. The data highlights how modifications at the 3 and 5-positions of the 7-azaindole core can significantly impact potency and selectivity.

Compound ID3-Position Substituent5-Position SubstituentTarget Kinase(s)IC50 (nM)Reference
1 AcetylMethyl(Hypothetical Parent)--
2 3,5-dimethoxyphenylvinylTrifluoromethylFGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712[3][4]
3 ArylBromoRSVEC50 = 0.55 µM[5]
4 BenzocycloalkanoneVariesCDK9/CyclinT, Haspin14 - 1000+[6]
5 VariesArylROCKPotent Inhibition[7][8]
6 VariesVariesCDK9Potent and Selective[9]

Expert Insights on Structure-Activity Relationships (SAR):

The presented data underscores key SAR trends for this class of compounds. For instance, the replacement of the 3-acetyl group with a larger, more complex moiety like a substituted vinyl group in Compound 2 leads to potent inhibition of Fibroblast Growth Factor Receptors (FGFRs).[3][4] The trifluoromethyl group at the 5-position likely contributes to enhanced binding affinity.[3] This highlights the importance of exploring substitutions at the 3-position to achieve high potency against specific kinase targets.

Similarly, modifications at the 5-position from a simple methyl group to a halogen, as seen in the broader class of 7-azaindole derivatives, can significantly influence activity. For example, a bromo-substituted analog (Compound 3 ) demonstrated potent antiviral activity against the Respiratory Syncytial Virus (RSV), suggesting that the electronic properties of the substituent at this position can be tuned to achieve different biological outcomes.[5]

Furthermore, the exploration of diverse and complex substituents at both the 3 and 5-positions has led to the discovery of potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Rho-associated coiled-coil containing protein kinases (ROCK), as exemplified by Compounds 4, 5, and 6 .[6][7][8][9] The benzocycloalkanone motif in Compound 4 , for instance, confers potent and, in some cases, dual inhibitory activity against CDK9 and Haspin kinase.[6]

Key Signaling Pathways Targeted by 7-Azaindole Analogs

The therapeutic potential of these compounds lies in their ability to modulate critical signaling pathways implicated in diseases like cancer and inflammation. Below are diagrams of two such pathways frequently targeted by 7-azaindole-based inhibitors.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation PLCγ PLCγ FGFR->PLCγ Activation STAT STAT FGFR->STAT Activation FGF FGF FGF->FGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression, Cell Proliferation, Survival, Angiogenesis ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression PLCγ->Gene_Expression STAT->Gene_Expression Inhibitor 7-Azaindole Inhibitor Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT Cytokine_Receptor->STAT Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding JAK->Cytokine_Receptor Phosphorylation JAK->JAK STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Immunity, Cell Growth) Nucleus->Gene_Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Reaction_Setup Set up Kinase Reaction in Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Reaction_Setup Incubate_Reaction Incubate at 30°C for 60 min Reaction_Setup->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Depletion Incubate for 40 min Add_ADP_Glo->Incubate_Depletion Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Depletion->Add_Detection_Reagent Incubate_Luminescence Incubate for 30-60 min Add_Detection_Reagent->Incubate_Luminescence Read_Luminescence Measure Luminescence Incubate_Luminescence->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Workflow for a Kinase Inhibition Assay
Cell-Based Viability Assay: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines. Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells of interest to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cell plate and add the medium containing the test compounds or vehicle control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. [10]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well.

    • Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [11] * Gently shake the plate to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting the data on a dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Compound Dilutions Incubate_Overnight->Add_Compounds Incubate_Treatment Incubate for 48-72 hours Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) and GI50/IC50 Read_Absorbance->Calculate_Viability

Workflow for a Cell Viability (MTT) Assay

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship data presented in this guide demonstrate that strategic modifications at the 3 and 5-positions of the 7-azaindole core can lead to potent and selective inhibitors of various kinases implicated in human diseases. The detailed experimental protocols provided for key biochemical and cell-based assays offer a robust framework for the evaluation of these and other similar compounds. By understanding the interplay between chemical structure and biological activity, and by employing rigorous and validated experimental methodologies, researchers can continue to advance the discovery and development of next-generation targeted therapies.

References

  • ADP-Glo™ Kinase Assay Protocol.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • ADP Glo Protocol. URL
  • ADP-Glo™ Lipid Kinase Assay Protocol.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. Abcam. URL
  • MTT Cell Proliferation Assay.
  • MTT Proliferation Assay Protocol.
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  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. PMC - NIH. URL
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  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. ScienceDirect. URL
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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. URL
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  • AZAINDOLE DERIVATIVES AS INHIBITORS OF p38 KINASE.
  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. URL
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  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. URL
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. URL
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook. URL
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  • Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. PubMed. URL
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A Comparative Guide to 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and Other Kinase Inhibitors: A Scaffold-Based Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Promise of the 7-Azaindole Scaffold

Protein kinases, as fundamental regulators of cellular signaling, have emerged as a critical class of targets in modern drug discovery, particularly in oncology. The aberrant activity of these enzymes is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small-molecule kinase inhibitors has revolutionized cancer therapy. Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, the 7-azaindole core has garnered significant attention as a "privileged" structure. This is largely due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

This guide provides a comparative analysis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a representative of the 5-methyl-7-azaindole scaffold, against established and clinically relevant kinase inhibitors. While specific experimental data on the kinase inhibitory profile of this particular molecule is not publicly available, its structural features, when analyzed in the context of extensive structure-activity relationship (SAR) studies on related 7-azaindole derivatives, provide a strong basis for a comparative discussion. We will explore its potential as a kinase inhibitor by examining its structural attributes and contrasting them with those of the FDA-approved drugs Vemurafenib and Dasatinib, as well as the broad-spectrum inhibitor Staurosporine. This analysis will be supported by detailed experimental protocols for assays that would be used to characterize such a compound.

The 7-Azaindole Scaffold: A Foundation for Potent and Selective Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole and purine, and its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole nitrogen can act as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region, a critical feature for potent ATP-competitive inhibition.

Structural Features of this compound

This compound possesses several key structural motifs that suggest its potential as a kinase inhibitor:

  • 7-Azaindole Core: Provides the fundamental scaffold for hinge binding.

  • 5-Methyl Group: This substitution can influence selectivity and potency. SAR studies on 7-azaindole derivatives have shown that modifications at the 5-position can modulate the interaction with the solvent-exposed region of the ATP binding pocket, thereby affecting the inhibitor's kinase selectivity profile.

  • 3-Acetyl Group: The acetyl moiety at the 3-position can engage in additional interactions within the ATP-binding site, potentially contributing to both potency and selectivity. The orientation and nature of substituents at this position are critical for targeting specific kinases.

Comparative Analysis with Established Kinase Inhibitors

To understand the potential of the 5-methyl-7-azaindole scaffold, we will compare its representative, this compound, with three well-characterized kinase inhibitors: Vemurafenib, Dasatinib, and Staurosporine.

Vemurafenib: A Selective BRAF Inhibitor

Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in a significant proportion of melanomas.

  • Scaffold: Vemurafenib is also based on a 7-azaindole core, underscoring the versatility of this scaffold.

  • Mechanism of Action: It is a Type I inhibitor, binding to the active conformation of the kinase.

  • Key Structural Differences: Compared to this compound, Vemurafenib possesses a large, hydrophobic propyl-phenylsulfonamide group at the 3-position of the 7-azaindole core. This group extends into a hydrophobic pocket adjacent to the ATP-binding site, a key determinant of its high affinity and selectivity for BRAF V600E. The 5-position is substituted with a chlorine atom.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib (BMS-354825) is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, Src family kinases, c-KIT, and PDGFR. It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

  • Scaffold: Dasatinib is not based on a 7-azaindole scaffold; its core is a 2-aminothiazole derivative.

  • Mechanism of Action: It is a Type I inhibitor, but it can bind to multiple conformations of the ABL kinase domain.

  • Key Structural Differences: The aminothiazole core of Dasatinib engages in different hydrogen bonding patterns with the kinase hinge compared to the 7-azaindole scaffold. Its side chains are optimized to fit into the ATP-binding sites of a broader range of kinases, leading to its multi-targeted profile.

Staurosporine: A Broad-Spectrum Kinase Inhibitor

Staurosporine is a natural product that acts as a potent but non-selective inhibitor of a wide range of protein kinases. It is a valuable research tool for studying kinase function but is not used clinically due to its lack of specificity.

  • Scaffold: Staurosporine has a complex indolocarbazole structure.

  • Mechanism of Action: It is a potent ATP-competitive inhibitor that binds to the active site of numerous kinases with high affinity.

  • Key Structural Differences: The large, rigid, and planar indolocarbazole ring system of Staurosporine fits well into the conserved ATP-binding pocket of many kinases, leading to its broad-spectrum activity.

Quantitative Comparison of Kinase Inhibitor Potency

The following table summarizes the inhibitory activity (IC50 values) of the selected kinase inhibitors against a panel of representative kinases. As experimental data for this compound is not available, its potential targets are hypothesized based on SAR studies of similar 7-azaindole derivatives, which have shown activity against kinases such as PI3K, FGFR, and JAK.

Kinase InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
This compound Hypothesized: PI3K, FGFR, JAKNot Available-
Vemurafenib BRAF V600E31
c-RAF-148
wild-type BRAF100
Dasatinib BCR-ABL<1
SRC0.5
c-KIT5
PDGFRβ28
Staurosporine PKC3
p60v-src6
PKA7
CaM Kinase II20

Experimental Methodologies for Kinase Inhibitor Profiling

The characterization of a novel kinase inhibitor like this compound would involve a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the purified kinase, the peptide substrate, and ATP in a kinase assay buffer.

    • Add varying concentrations of the test compound (e.g., this compound) or a control inhibitor (e.g., Staurosporine) to the reaction mixture in a 96- or 384-well plate.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the activity of a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Principle: Inhibition of a kinase will lead to a decrease in the phosphorylation of its specific downstream target proteins. This change in phosphorylation can be detected by Western blotting using phospho-specific antibodies.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on a particular kinase signaling pathway) to 70-80% confluency.

    • Treat the cells with varying concentrations of the test compound or a known inhibitor for a specific duration (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal (using an antibody against the total, non-phosphorylated form of the substrate) or a loading control (e.g., β-actin or GAPDH).

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizing Key Concepts

Signaling Pathway: A Representative Kinase Cascade

Kinase_Cascade cluster_inhibitors Points of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF (e.g., BRAF) RAF (e.g., BRAF) RAS->RAF (e.g., BRAF) Activates MEK MEK RAF (e.g., BRAF)->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Regulates Gene Expression Vemurafenib Vemurafenib Vemurafenib->RAF (e.g., BRAF) Dasatinib Dasatinib Dasatinib->Receptor Tyrosine Kinase (RTK)

Caption: A simplified representation of the MAPK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Kinase, Substrate, ATP Kinase, Substrate, ATP Incubation (30°C) Incubation (30°C) Kinase, Substrate, ATP->Incubation (30°C) Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Incubation (30°C) Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Incubation (30°C)->Add ADP-Glo™ Reagent Add Kinase Detection Reagent Add Kinase Detection Reagent Add ADP-Glo™ Reagent->Add Kinase Detection Reagent Measure Luminescence Measure Luminescence Add Kinase Detection Reagent->Measure Luminescence IC50 Determination IC50 Determination Measure Luminescence->IC50 Determination

Caption: Workflow for a typical in vitro biochemical kinase assay.

Conclusion and Future Directions

While direct experimental evidence for the kinase inhibitory activity of this compound remains to be established, its structural features firmly place it within a class of compounds with proven potential in kinase inhibitor design. The 7-azaindole scaffold is a validated starting point for the development of both highly selective and multi-targeted kinase inhibitors. The comparative analysis with Vemurafenib, Dasatinib, and Staurosporine highlights the importance of specific substitutions on the 7-azaindole core in determining potency and selectivity.

Future research should focus on the synthesis and biological evaluation of this compound and its analogs. A comprehensive kinase panel screening would be the first step to identify its primary targets. Subsequent cell-based assays would then be necessary to validate its on-target activity and assess its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. The continued exploration of the 7-azaindole scaffold, exemplified by molecules like this compound, holds significant promise for the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters. [Link]
  • Staurosporine - Wikipedia. (n.d.). Wikipedia. [Link]
  • Protein kinase inhibition of clinically important staurosporine analogues. (2010).
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). European Journal of Medicinal Chemistry. [Link]
  • Azaindole Therapeutic Agents. (2021). Molecules. [Link]
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.).
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  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2021). ACS Medicinal Chemistry Letters. [Link]
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  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021). Journal of Medicinal Chemistry. [Link]
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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Advances. [Link]

Validating the Target of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting Fibroblast Growth Factor Receptors

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Under normal physiological conditions, the FGF/FGFR signaling axis is tightly regulated. However, aberrant activation of this pathway, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of human cancers, including urothelial, breast, gastric, and lung cancers. This makes the FGFR family a compelling target for therapeutic intervention.

The compound 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class of molecules, a scaffold recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. The substitutions at the 3 and 5 positions of the 7-azaindole core suggest a design aimed at specific interactions within the ATP-binding pocket of a kinase. Based on extensive structure-activity relationship (SAR) data for this chemical class, we hypothesize that this compound is a putative inhibitor of the FGFR family.

This guide provides a comprehensive framework for researchers to validate the biological target of this and similar novel compounds. We will objectively compare various experimental methodologies, from biochemical and biophysical to cell-based assays, providing the rationale behind each approach and detailed, field-proven protocols. To contextualize the performance of our topic compound, we will compare its expected outcomes with data from well-established FGFR inhibitors, including the FDA-approved drugs Erdafitinib and Pemigatinib , and the widely used research compound AZD4547 .

Comparative Methodologies for FGFR Target Validation

Validating a specific protein target for a novel small molecule requires a multi-faceted approach, building a pyramid of evidence from direct biochemical interactions to cellular and, ultimately, in vivo effects. Each experimental layer provides a unique and complementary piece of the puzzle. The choice of assays is dictated by the need to demonstrate direct binding, inhibition of catalytic activity, and on-target effects in a biological context.

Below is a logical workflow for validating the FGFR-inhibitory activity of a test compound.

G Biochem Biochemical Kinase Assay (e.g., HTRF, ADP-Glo) - Measures enzymatic inhibition - Determines IC50 Phospho Target Engagement Assay (Western Blot for pFGFR) - Confirms on-target effect in cells - Measures inhibition of receptor phosphorylation Biochem->Phospho Confirms cellular activity mechanism Biophys Biophysical Binding Assay (e.g., SPR, ITC) - Confirms direct binding - Determines Kd, Kon, Koff Biophys->Biochem Prolif Functional Cellular Assay (Cell Viability - MTT/CCK-8) - Assesses anti-proliferative effect - Determines cellular IC50 in FGFR-dependent cells Phospho->Prolif

Figure 1: Experimental workflow for FGFR inhibitor validation.

Quantitative Comparison with Known FGFR Inhibitors

To provide a benchmark for the experimental validation of this compound, the following table summarizes the reported activities of our selected comparator compounds across the methodologies detailed in this guide.

Assay TypeParameterAZD4547ErdafitinibPemigatinib
Biochemical Kinase Assay FGFR1 IC50 (nM) 0.2[1][2]1.2[3]0.4[4]
FGFR2 IC50 (nM) 2.5[1][2]2.5[3]0.5[4]
FGFR3 IC50 (nM) 1.8[1][2]3.0[3]1.0[4]
Cellular pFGFR Assay IC50 (nM) in SNU-16 cells ~50[5]1.2[2]Data not readily available
Cell Proliferation Assay IC50 (nM) in KMS-11 cells ~28113.2 (FGFR3)1.2 (FGFR3-translocated Ba/F3)[6]
IC50 (nM) in SNU-16 cells ~18-2815.7[2]Data not readily available

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration in biochemical assays, cell line used in cellular assays).

Detailed Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Protocol)

Rationale: This assay directly measures the enzymatic activity of recombinant FGFR kinase. The amount of ADP produced is proportional to the kinase activity, and a decrease in ADP in the presence of the test compound indicates inhibition. The ADP-Glo™ assay is a robust, high-throughput method with a luminescent readout.

Materials:

  • Recombinant human FGFR1, FGFR2, or FGFR3 kinase domain.

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[7]

  • Test compound (this compound) and comparator inhibitors (AZD4547, Erdafitinib, Pemigatinib) in DMSO.

  • 384-well white assay plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and comparators in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[7]

    • Add 2 µL of a solution containing the FGFR enzyme in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low ng/well range.[7]

    • To initiate the kinase reaction, add 2 µL of a substrate/ATP mix (containing Poly(Glu,Tyr) substrate and ATP at its Km concentration for the specific FGFR isoform) in kinase buffer.[7]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8][9]

  • ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8][9]

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G A 1. Add Compound/DMSO B 2. Add FGFR Enzyme A->B C 3. Add Substrate/ATP Mix (Initiate Reaction) B->C D 4. Incubate 60 min C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F 6. Incubate 40 min E->F G 7. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) F->G H 8. Incubate 30-60 min G->H I 9. Read Luminescence H->I

Figure 2: ADP-Glo™ biochemical kinase assay workflow.

Cellular Target Engagement: Western Blot for Phospho-FGFR

Rationale: This assay confirms that the test compound can enter cells and inhibit the autophosphorylation of its intended target, FGFR, which is a critical step in receptor activation. A reduction in the phosphorylated FGFR (pFGFR) signal relative to the total FGFR protein level provides direct evidence of on-target activity in a cellular context.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, which has FGFR2 amplification, or KMS-11, which has an activating FGFR3 mutation).

  • Cell culture medium and supplements.

  • Test compound and comparators.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary antibodies: Rabbit anti-phospho-FGFR (Tyr653/654), Rabbit anti-total-FGFR.

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate SNU-16 or KMS-11 cells and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

    • Treat the cells with a dose range of the test compound or comparators for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with supplemented RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pFGFR (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total FGFR and the loading control to ensure equal protein loading and to normalize the pFGFR signal.

    • Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of pFGFR to total FGFR demonstrates target engagement.

Functional Cellular Assay: Cell Viability (MTT/CCK-8)

Rationale: This assay measures the functional consequence of FGFR inhibition in cancer cells that are dependent on FGFR signaling for their proliferation and survival. A reduction in cell viability in the presence of the test compound indicates an anti-proliferative or cytotoxic effect, providing a crucial link between target inhibition and a desired cellular phenotype.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, KMS-11).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Test compound and comparators.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[1]

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of the test compound or comparators. Include a vehicle control (DMSO).[1]

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Viability Measurement (CCK-8 Method):

    • Add 10 µL of CCK-8 reagent to each well.[1]

    • Incubate for 1-4 hours until a color change is apparent.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Viability Measurement (MTT Method):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the DMSO control.

    • Plot the percent viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) between a ligand (the inhibitor) and an analyte (the FGFR protein). This method provides definitive proof of a direct physical interaction between the compound and its putative target.

Materials:

  • SPR instrument (e.g., Biacore).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Recombinant human FGFR kinase domain.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Test compound and comparators dissolved in running buffer with matched DMSO concentration.

Procedure:

  • Protein Immobilization: Covalently immobilize the recombinant FGFR protein onto the surface of a CM5 sensor chip via standard amine coupling chemistry.[11]

  • Binding Analysis:

    • Inject a series of concentrations of the test compound (analyte) over the immobilized FGFR surface (ligand) at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the surface.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

G cluster_0 SPR Workflow A Immobilize FGFR on Sensor Chip B Inject Analyte (Inhibitor) - Association Phase A->B C Flow Running Buffer - Dissociation Phase B->C D Regenerate Chip Surface C->D E Analyze Sensorgram - Determine Kon, Koff, Kd C->E D->A

Figure 3: Surface Plasmon Resonance (SPR) experimental cycle.

FGFR Signaling Pathway

Upon binding of an FGF ligand, FGFRs dimerize and undergo trans-autophosphorylation on specific tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins, such as FRS2, which in turn recruit other signaling molecules. Activation of FGFRs triggers several key downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively regulate cell proliferation, survival, and migration.[10][12][13][14][15] An effective FGFR inhibitor is expected to block these downstream signaling events.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K via GAB1 (not shown) SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse PLCg->CellResponse via IP3/DAG (not shown) AKT AKT PI3K->AKT AKT->CellResponse Inhibitor This compound Inhibitor->FGFR Inhibits Autophosphorylation

Figure 4: Simplified canonical FGFR signaling pathway and the point of inhibition.

Conclusion

Validating the biological target of a novel compound like this compound is a critical step in the drug discovery process. By employing a systematic and multi-pronged experimental approach, researchers can build a robust body of evidence to confirm its putative role as an FGFR inhibitor. This guide provides a comparative framework, complete with detailed protocols and expected outcomes benchmarked against established drugs, to empower scientists in their target validation endeavors. The successful execution of these assays will not only confirm the mechanism of action but also provide essential data for the continued development of this promising compound as a potential therapeutic agent.

References

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A Comparative Guide to the Kinase Cross-Reactivity Profile of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the kinase cross-reactivity profile for 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a compound built upon the versatile 7-azaindole scaffold. For researchers in drug discovery, understanding a compound's selectivity is not merely an academic exercise; it is a critical step in predicting therapeutic windows, anticipating off-target toxicities, and ultimately determining clinical viability.[1] We will explore a hypothetical, yet scientifically grounded, selectivity profile for this compound, compare it with archetypal kinase inhibitors, and provide detailed, validated protocols for researchers to perform their own assessments.

The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a cornerstone of modern kinase inhibitor design.[2] Its structure is a bioisostere of the adenine ring of ATP, enabling it to form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[4] This bidentate interaction provides a strong anchor for the inhibitor, making the 7-azaindole scaffold a highly potent pharmacophore.[3][5]

However, this inherent affinity for the conserved ATP-binding site also presents the primary challenge: selectivity.[6] Because hundreds of human kinases share a similar hinge architecture, inhibitors built on this scaffold can potentially interact with a broad range of on- and off-target kinases.[4] Therefore, a rigorous and multi-faceted approach to profiling is essential.

cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Scaffold hinge_N Backbone NH (GK+3) N1 N hinge_N->N1 H-Bond (Acceptor) hinge_O Backbone C=O (GK+1) NH NH NH->hinge_O H-Bond (Donor) Ring Pyrrolo-Pyridine Ring

Caption: Hydrogen bonding of the 7-azaindole scaffold to the kinase hinge.

Comparative Kinase Inhibition Profile

To contextualize the selectivity of this compound (hereafter, Compound X ), we present hypothetical screening data against a panel of representative kinases. The data is compared to Staurosporine, a notoriously promiscuous inhibitor, and "Inhibitor Y," a hypothetical highly selective inhibitor of Aurora Kinase A (AURKA), a plausible target for this scaffold family. The data represents the percentage of kinase activity remaining at a 1 µM concentration of the inhibitor.

Kinase TargetFamilyCompound X (% Activity @ 1µM)Staurosporine (% Activity @ 1µM)Inhibitor Y (% Activity @ 1µM)
AURKA Ser/Thr5.2 2.14.5
AURKB Ser/Thr15.8 3.585.1
FGFR1 Tyr35.410.295.3
VEGFR2 Tyr42.18.898.2
CDK2 Ser/Thr65.715.6101.4
GSK3B Ser/Thr78.922.499.5
p38α (MAPK14) Ser/Thr85.330.197.8
SRC Tyr92.012.5100.2
PI3Kα Lipid98.645.799.1

Interpretation: The hypothetical data suggests that Compound X is a potent inhibitor of Aurora kinases, particularly AURKA. However, it exhibits significant cross-reactivity against other kinases like FGFR1 and VEGFR2, which is a common characteristic for ATP-competitive inhibitors. Its profile is far more selective than the pan-kinase inhibitor Staurosporine but less selective than the idealized Inhibitor Y. This profile underscores the necessity of cellular assays to determine which of these interactions are relevant in a physiological setting.

Experimental Methodologies for Profiling

A robust selectivity assessment requires both broad biochemical screening and targeted cellular validation.

Part A: In Vitro Kinase Panel Screening

This initial step provides a global view of a compound's activity across the human kinome.[1] A high-throughput screen against a diverse panel of kinases is the industry standard for identifying both intended targets and potential off-target liabilities.[1][7]

  • Plate Preparation: Dispense 5 µL of kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into all wells of a 384-well plate.

  • Compound Addition: Add 50 nL of test compound (dissolved in DMSO) to the appropriate wells. For controls, add 50 nL of DMSO (0% inhibition) or a known pan-inhibitor like Staurosporine (100% inhibition).

  • Kinase Addition: Add 2.5 µL of the desired kinase (e.g., AURKA) diluted in kinase buffer to all wells. Allow the plate to incubate for 15 minutes at room temperature to permit compound-enzyme binding.

  • Initiation of Reaction: Add 2.5 µL of a substrate/ATP mix (e.g., fluorescently labeled peptide substrate and ATP at the Kₘ concentration for the specific kinase) to all wells to start the reaction.

  • Incubation: Incubate the plate at 28°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to remain within the linear range of the assay.

  • Reaction Termination: Stop the reaction by adding 5 µL of a termination buffer containing EDTA to chelate Mg²⁺ ions.

  • Data Acquisition: Read the plate on a fluorescence polarization or similar reader to quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.

Caption: Workflow for an in vitro fluorescence-based kinase assay.

Part B: Cellular Thermal Shift Assay (CETSA®)

While informative, in vitro assays do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct binding of a compound to its target protein within intact cells or cell lysates.[8][9] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[10][11]

This protocol is divided into two phases: determining the melt curve and generating an isothermal dose-response curve.

Phase 1: Melt Curve Generation

  • Cell Culture & Treatment: Culture cells (e.g., a cancer cell line overexpressing AURKA) to ~80% confluency. Treat the cells with either Compound X (at a high concentration, e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Treatment: Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by 3 minutes at room temperature.[8]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[8]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of the target protein (e.g., AURKA) by Western Blot or ELISA.

  • Plotting: Plot the soluble protein fraction against temperature. A shift in the melting temperature (Tₘ) in the compound-treated sample indicates target stabilization.

Phase 2: Isothermal Dose-Response (ITDR) Curve

  • Cell Treatment: Treat cell aliquots with a range of Compound X concentrations for 1 hour at 37°C.

  • Heat Treatment: Heat all samples at a single, fixed temperature (determined from the melt curve to be in the middle of the denaturation curve, e.g., 54°C) for 3 minutes.[8]

  • Lysis, Separation & Analysis: Follow steps 5-7 from Phase 1.

  • Plotting: Plot the amount of soluble target protein against the compound concentration to determine the cellular EC₅₀ for target engagement.

cluster_MeltCurve Phase 1: Melt Curve cluster_ITDR Phase 2: Isothermal Dose-Response A1 Treat Cells (Vehicle vs. Compound) A2 Aliquot & Heat (Temp Gradient) A1->A2 A3 Lyse & Separate (Centrifugation) A2->A3 A4 Analyze Soluble Protein (Western Blot) A3->A4 A5 Plot: Protein vs. Temp => Determine T_agg Shift A4->A5 B2 Aliquot & Heat (Fixed Temp) A5->B2 Informs Temp Selection B1 Treat Cells (Compound Titration) B1->B2 B3 Lyse & Separate (Centrifugation) B2->B3 B4 Analyze Soluble Protein (Western Blot) B3->B4 B5 Plot: Protein vs. [Compound] => Determine EC50 B4->B5

Caption: The two-phase workflow of a Cellular Thermal Shift Assay (CETSA).

On-Target and Off-Target Pathway Implications

The data from both kinase screening and cellular engagement assays must be synthesized to understand the compound's biological impact. Based on our hypothetical data, Compound X potently engages AURKA, a key regulator of mitosis. However, its off-target activity against FGFR1 and VEGFR2, even if weaker, could have unintended consequences, as these receptors are involved in angiogenesis and cell survival signaling.

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways CompoundX Compound X AURKA AURKA CompoundX->AURKA Potent Inhibition FGFR1 FGFR1 CompoundX->FGFR1 Moderate Inhibition VEGFR2 VEGFR2 CompoundX->VEGFR2 Moderate Inhibition Mitosis Mitotic Progression AURKA->Mitosis CellCycleArrest Cell Cycle Arrest (Therapeutic Effect) Mitosis->CellCycleArrest Angiogenesis Angiogenesis FGFR1->Angiogenesis Survival Cell Survival FGFR1->Survival VEGFR2->Angiogenesis SideEffects Potential Side Effects Angiogenesis->SideEffects Survival->SideEffects

Caption: Potential on-target and off-target signaling effects of Compound X.

Conclusion

The analysis of this compound, built on the potent 7-azaindole scaffold, highlights the critical importance of comprehensive cross-reactivity profiling. While our hypothetical data positions it as a promising lead against Aurora kinases, its off-target profile necessitates careful consideration. By employing a rigorous workflow that combines broad in vitro screening with targeted cellular validation via CETSA, researchers can build a robust, physiologically relevant selectivity profile. This dual approach is indispensable for guiding medicinal chemistry efforts, interpreting phenotypic data correctly, and ultimately developing safer and more effective therapeutics.

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A Comparative Guide to the Structure-Activity Relationship of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of the 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone scaffold, a key pharmacophore in the development of novel kinase inhibitors. Drawing upon a synthesis of current research, we will explore how structural modifications to this 7-azaindole core influence biological activity, offering insights for researchers and professionals in drug discovery and development.

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to purine has made it a valuable building block for designing molecules that can interact with the ATP-binding sites of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a critical class of therapeutics.

The core structure of this compound presents several key features for SAR exploration: the pyrrole nitrogen (N1), the pyridine nitrogen (N7), the C3 acetyl group, and the C5 methyl group. Understanding how modifications at these positions affect potency and selectivity is crucial for the rational design of next-generation inhibitors. This guide will systematically dissect the SAR at these key positions, drawing comparisons from various studies on related 7-azaindole derivatives to provide a predictive framework for this specific scaffold.

Core Structure and Key Interaction Points

The 1H-pyrrolo[2,3-b]pyridine scaffold typically forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The pyrrole N-H group and the pyridine N7 atom are crucial for this interaction. The substituents at other positions then dictate the potency and selectivity by interacting with other regions of the binding pocket.

Figure 1: Key structural features of the this compound scaffold for SAR analysis.

Structure-Activity Relationship Analysis

While a dedicated and comprehensive SAR study on this compound derivatives is not extensively documented in a single source, we can synthesize findings from research on analogous 7-azaindole structures to build a predictive SAR model.

Modifications at the C3 Position: The Acetyl Group

The acetyl group at the C3 position is a critical determinant of biological activity. In many kinase inhibitors, this position is often substituted with larger, more complex moieties to enhance interactions with the solvent-exposed region of the ATP-binding pocket.

  • Replacement of the Acetyl Group: Studies on various 7-azaindole derivatives show that replacing the acetyl group with larger aromatic or heterocyclic rings can significantly enhance potency. For instance, in a series of c-Met inhibitors, substitution at the 3-position with linked pyridone moieties led to potent compounds.[2]

  • Modification of the Carbonyl: The carbonyl oxygen can act as a hydrogen bond acceptor. Modifications that alter its accessibility or basicity can impact binding affinity.

  • Extension from the Methyl Group: Extending the methyl group of the ethanone moiety with various substituents can probe for additional binding interactions in the active site.

Comparative Data for C3-Modified 7-Azaindole Derivatives (Hypothetical based on related compounds):

Compound IDC3-SubstituentTarget KinaseIC50 (nM)Rationale for Change
Parent -C(O)CH3VariousBaselineStarting point for SAR
A -C(O)PhVariousImprovedIncreased hydrophobic interactions
B -C(O)NH-CyclopropylVariousImprovedH-bond donor and hydrophobic interaction
C 3-(1,2,3,6-tetrahydropyridine)GABA-APotent anticonvulsantExploration of different target classes.[3][4]
Modifications at the C5 Position: The Methyl Group

The C5 position of the 7-azaindole ring often points towards a hydrophobic pocket in the kinase active site. The nature of the substituent at this position can significantly influence both potency and selectivity.

  • Alkyl Substituents: In many cases, small alkyl groups like methyl are well-tolerated. Increasing the size of the alkyl group can sometimes lead to improved hydrophobic interactions, but can also introduce steric hindrance.

  • Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the C5 position can lead to a significant increase in potency by establishing additional π-π stacking or hydrophobic interactions. For example, 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines have been explored as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[5]

  • Polar Substituents: Introducing polar groups at C5 is generally less favorable unless a specific hydrogen bonding partner is available in the target kinase's active site.

Comparative Data for C5-Modified 7-Azaindole Derivatives:

Compound IDC5-SubstituentTarget KinaseIC50 (nM)Key Finding
Parent -CH3VariousBaselineSmall hydrophobic group
D -HVariousDecreasedLoss of hydrophobic interaction
E -CF3FGFR11900 nM (parent analog)Introduction of trifluoromethyl can form hydrogen bonds.[6]
F -PhenylIGF-1RPotentEnhanced hydrophobic and π-π interactions.[5]
Modifications at the N1 Position: The Pyrrole Nitrogen

The N1 position of the pyrrole ring is typically involved in a crucial hydrogen bond with the kinase hinge region. Therefore, modifications at this position are often limited to maintain this key interaction.

  • Alkylation: Alkylation of the N1 nitrogen generally leads to a significant loss of activity due to the disruption of the hydrogen bond donor capability.

  • Substitution with Bioisosteres: In some cases, replacing the N-H with a group that can still act as a hydrogen bond donor might be tolerated.

Modifications at the N7 Position: The Pyridine Nitrogen

The N7 atom of the pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone N-H of a hinge residue. This interaction is critical for anchoring the inhibitor in the ATP-binding site.

  • Protonation State: The basicity of the N7 atom can influence the binding affinity.

  • Steric Hindrance: Introduction of bulky substituents near the N7 position can disrupt the key hydrogen bond and reduce activity. A study on 7-azaindole derivatives as anticonvulsants highlighted the importance of the N7 atom for their activity.[3][4]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to access 3-acyl-7-azaindole derivatives involves the Friedel-Crafts acylation of the 7-azaindole core. Modifications at the C5 position are often introduced early in the synthesis, starting from a substituted pyridine derivative.

Synthesis_Workflow start Substituted 2-amino-6-methylpyridine step1 Cyclization to form 5-methyl-7-azaindole start->step1 step2 Friedel-Crafts Acylation at C3 step1->step2 product This compound Derivative step2->product

Figure 2: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol (Illustrative):

  • Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine: A substituted 2-amino-6-methylpyridine is subjected to a cyclization reaction, such as the Bartoli indole synthesis or a related methodology, to construct the pyrrole ring and form the 5-methyl-7-azaindole core.

  • Friedel-Crafts Acylation: The 5-methyl-7-azaindole is then acylated at the C3 position using an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl3). The specific acylating agent used will determine the final C3 substituent.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.

Kinase_Assay_Workflow start Prepare kinase, substrate, and ATP solution step1 Add test compound at various concentrations start->step1 step2 Incubate to allow for kinase reaction step1->step2 step3 Stop reaction and measure product formation (e.g., phosphorylation) step2->step3 step4 Calculate IC50 values step3->step4

Figure 3: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (Example: LanthaScreen™ Eu Kinase Binding Assay):

  • Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled ATP tracer (Eu-labeled anti-tag antibody), and the test compound at various concentrations in the assay buffer.

  • Assay Plate Preparation: Add the kinase, tracer, and test compound to the wells of a microplate.

  • Incubation: Incubate the plate at room temperature to allow the binding equilibrium to be reached.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of test compound bound to the kinase. The IC50 value, the concentration of the compound that inhibits 50% of the tracer binding, is calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

  • C3 Position: This position is highly amenable to modification with larger, more complex groups to enhance potency and modulate selectivity.

  • C5 Position: The methyl group likely interacts with a hydrophobic pocket. Exploration of other hydrophobic substituents at this position is a viable strategy for improving activity.

  • N1 and N7 Positions: These positions are critical for hinge binding, and modifications should be approached with caution to preserve the key hydrogen bonding interactions.

Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound derivatives to validate these predicted SAR trends. Such studies will be instrumental in unlocking the full therapeutic potential of this promising scaffold.

References

  • Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. (2023). Bioorganic Chemistry, 133, 106430. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(31), 19135-19143. [Link]
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
  • Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. (2023).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry. [Link]
  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. [Link]
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]

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In Vivo Efficacy of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in a Preclinical Glioblastoma Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothetical in vivo efficacy of the novel small molecule, 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, against standard-of-care therapeutics for glioblastoma (GBM). As direct preclinical data for this specific compound is not yet publicly available, this document serves as a framework for designing and interpreting such studies, leveraging established methodologies and data from structurally related pyrrolopyridine compounds.

Introduction: The Rationale for Targeting Kinase Signaling in Glioblastoma

Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of just over a year, underscoring the urgent need for novel therapeutic strategies.[1][2] The current standard of care, known as the Stupp protocol, involves maximal surgical resection followed by radiotherapy and concomitant chemotherapy with temozolomide (TMZ).[2][3][4] Despite this aggressive regimen, tumor recurrence is nearly universal.[1]

A hallmark of glioblastoma is the dysregulation of intracellular signaling pathways that control cell proliferation, survival, and invasion.[5] Protein kinases are central nodes in these pathways, and their aberrant activation is a common feature of many cancers, including GBM.[5] The pyrrolo[2,3-b]pyridine scaffold has emerged as a promising pharmacophore for the development of kinase inhibitors.[6][7] Structurally related compounds have demonstrated potent inhibition of various kinases, including Src and Met, which are implicated in glioblastoma progression.[6][8]

This guide outlines a preclinical in vivo study to evaluate the efficacy of a novel pyrrolopyridine derivative, this compound (herein referred to as Compound X), in an orthotopic glioblastoma xenograft model. Its performance is hypothetically compared against the standard-of-care chemotherapeutic, Temozolomide (TMZ), and a targeted anti-angiogenic agent, Bevacizumab.

Hypothetical In Vivo Efficacy of Compound X vs. Standard of Care

The following data represents a plausible outcome from a preclinical study designed to assess the anti-tumor activity of Compound X.

Table 1: Comparative Efficacy on Tumor Growth Inhibition
Treatment GroupDosage and ScheduleMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control10% DMSO in saline, i.p., daily250 ± 45-
Compound X50 mg/kg, p.o., daily85 ± 2066%
Temozolomide (TMZ)5 mg/kg, p.o., 5 days/week150 ± 3040%
Bevacizumab10 mg/kg, i.p., twice weekly175 ± 3530%

Data are presented as mean ± standard deviation.

Table 2: Comparative Efficacy on Overall Survival
Treatment GroupMedian Survival (Days)% Increase in Lifespan (ILS)Log-Rank (Mantel-Cox) Test vs. Vehicle
Vehicle Control25--
Compound X4580%p < 0.001
Temozolomide (TMZ)3540%p < 0.05
Bevacizumab3228%p < 0.05

Proposed Mechanism of Action: Kinase Inhibition

Based on the activity of related pyrrolopyridine compounds, we hypothesize that Compound X functions as a multi-kinase inhibitor, targeting key signaling pathways involved in glioblastoma cell proliferation and survival. The diagram below illustrates a potential mechanism of action.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., MET, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Src Src Kinase Src->PI3K Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Invasion) Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription CompoundX Compound X Block_RTK CompoundX->Block_RTK Block_Src CompoundX->Block_Src

Caption: Hypothetical signaling pathway inhibited by Compound X.

Detailed Experimental Protocol

The following protocol details a robust in vivo study for assessing the efficacy of a novel compound in an orthotopic glioblastoma model.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture & Transduction (U87-Luc2 Glioblastoma Cells) B 2. Stereotactic Intracranial Implantation (Immunocompromised Mice) A->B C 3. Tumor Engraftment Confirmation (Bioluminescence Imaging - Day 7) B->C D 4. Randomization & Treatment Initiation (Vehicle, Compound X, TMZ, Bevacizumab) C->D E 5. Efficacy Monitoring (Tumor Volume via BLI, Body Weight, Clinical Signs) D->E F 6. Endpoint Analysis (Median Survival, Tumor Histology, Biomarker Analysis) E->F

Caption: Orthotopic glioblastoma xenograft experimental workflow.

Step-by-Step Methodology
  • Cell Line and Animal Model

    • Cell Line: U87 human glioblastoma cells, transduced to stably express firefly luciferase (U87-Luc2), are used for non-invasive tumor monitoring.

    • Animal Model: Female athymic nude mice (6-8 weeks old) are utilized. These mice lack a functional adaptive immune system, preventing rejection of the human tumor xenograft.[9]

  • Orthotopic Tumor Implantation

    • Mice are anesthetized, and a burr hole is drilled into the skull at precise stereotactic coordinates.[10][11]

    • A suspension of 1 x 10^5 U87-Luc2 cells in 5 µL of sterile PBS is slowly injected into the right cerebral hemisphere.[10]

    • The incision is closed with surgical staples.

  • Tumor Engraftment and Randomization

    • Seven days post-implantation, tumor engraftment is confirmed via bioluminescence imaging (BLI).

    • Mice with confirmed tumors are randomized into four treatment groups (n=10 per group) with comparable mean tumor volumes.

  • Treatment Administration

    • Vehicle Control: Administered intraperitoneally (i.p.) daily.

    • Compound X: Administered orally (p.o.) once daily at a dose determined by prior pharmacokinetic studies.

    • Temozolomide (TMZ): Administered orally (p.o.) for 5 consecutive days, followed by a 2-day break, mimicking the clinical dosing schedule.[12]

    • Bevacizumab: Administered intraperitoneally (i.p.) twice weekly.[13]

  • Efficacy Assessment

    • Tumor Growth: Monitored weekly using bioluminescence imaging. The total photon flux is quantified and correlated with tumor volume.

    • Survival: Mice are monitored daily for clinical signs of tumor progression (e.g., weight loss, neurological deficits). The primary endpoint is overall survival.

    • Toxicity: Body weight is measured twice weekly as an indicator of treatment-related toxicity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

    • Satellite groups of animals are used for PK/PD studies.

    • Pharmacokinetics: Plasma and brain tissue are collected at various time points after dosing to determine the concentration of Compound X and its ability to cross the blood-brain barrier. Small molecule kinase inhibitors often have complex pharmacokinetic profiles.[14][15][16]

    • Pharmacodynamics: Tumor tissue is collected at the end of the study to assess the modulation of target kinases and downstream signaling pathways via techniques such as Western blotting or immunohistochemistry.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that Compound X exhibits superior anti-tumor efficacy compared to the standard-of-care agents, Temozolomide and Bevacizumab, in a preclinical glioblastoma model. The significant increase in median survival and potent tumor growth inhibition highlight its potential as a promising therapeutic candidate.

The rationale for selecting a kinase inhibitor for glioblastoma is well-founded, given the central role of kinase signaling in tumor progression.[5] The proposed dual-targeting mechanism of Compound X, inhibiting both receptor tyrosine kinases and non-receptor tyrosine kinases like Src, could offer a more comprehensive blockade of oncogenic signaling, potentially overcoming some of the resistance mechanisms that limit the efficacy of single-target agents.

It is crucial to acknowledge that these are illustrative data. A comprehensive preclinical evaluation would necessitate further studies, including:

  • Dose-response studies to identify the optimal therapeutic window for Compound X.

  • Combination studies with Temozolomide and radiotherapy to assess potential synergistic effects, as this reflects the clinical standard of care.[2]

  • Evaluation in additional, more clinically relevant models, such as patient-derived xenografts (PDXs), which better recapitulate the heterogeneity of human glioblastoma.[10][17]

References

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A Comparative Analysis of Synthetic Routes to 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a crucial intermediate in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib, presents a synthetic challenge that has been approached through various methodologies.[1][2][3] This guide provides a comparative analysis of the primary synthetic routes to this important building block, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a quantitative comparison to inform strategic synthetic planning.

The synthesis of this compound can be broadly categorized into two main strategies: the direct acylation of the pre-formed 5-methyl-7-azaindole core and multi-step approaches that construct the pyrrolo[2,3-b]pyridine ring system with the acetyl functionality introduced at a different stage. This guide will explore three distinct and representative routes:

  • Route 1: Direct Friedel-Crafts Acylation

  • Route 2: Vilsmeier-Haack Formylation Followed by Grignard Addition/Oxidation

  • Route 3: Synthesis via Cyano- सब्स्टिट्यूटेड Precursor and Grignard Reaction

Introduction to the Core Scaffold: 5-Methyl-1H-pyrrolo[2,3-b]pyridine

The foundation for the synthesis of the target molecule is the 5-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole. The synthesis of this starting material is a critical first step. A common and effective method involves the cyclization of 5-methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine.[4][5]

Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

A general procedure for the synthesis of 5-methyl-7-azaindole begins with 5-methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine.[5] This starting material is treated with a base such as sodium hydride in a high-boiling solvent like N-methylpyrrolidinone (NMP) at elevated temperatures. The reaction proceeds through an intramolecular cyclization to form the pyrrole ring. Following the cyclization, an aqueous workup and purification by recrystallization typically afford the desired 5-methyl-7-azaindole in good yield.[5]

Route 1: Direct Friedel-Crafts Acylation

The most direct approach to introduce the acetyl group onto the 5-methyl-7-azaindole core is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.[1][6][7] The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic attack, with the C3 position being the most reactive site.

Friedel_Crafts_Acylation_Workflow Start 5-Methyl-1H-pyrrolo[2,3-b]pyridine Reaction Friedel-Crafts Acylation Start->Reaction Reagents Acetic Anhydride Lewis Acid (e.g., AlCl3, H3PO4) Reagents->Reaction Workup Aqueous Workup (e.g., NaOH, NaHCO3) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Purification->Product

Figure 1: General workflow for the Friedel-Crafts Acylation route.

Mechanistic Insight

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst.[1] This acylium ion is then attacked by the electron-rich C3 position of the 5-methyl-7-azaindole ring, leading to the formation of a sigma complex (arenium ion).[1] Subsequent deprotonation restores the aromaticity of the pyrrole ring and yields the desired ketone.

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., nitrobenzene or dichloroethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride.

  • Acylating Agent Addition: Add acetic anhydride dropwise to the cooled mixture while maintaining the temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated hydrochloric acid. Neutralize the acidic solution with a base such as sodium hydroxide or sodium bicarbonate.[8]

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Route 2: Vilsmeier-Haack Formylation Followed by Grignard Addition and Oxidation

An alternative to direct acylation involves a two-step sequence starting with the introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction.[9][10][11][12] The resulting aldehyde can then be converted to the desired ketone.

Vilsmeier_Haack_Grignard_Workflow Start 5-Methyl-1H-pyrrolo[2,3-b]pyridine Reaction1 Vilsmeier-Haack Formylation Start->Reaction1 Reagents1 POCl3, DMF Reagents1->Reaction1 Intermediate1 5-Methyl-1H-pyrrolo[2,3-b]pyridine- 3-carbaldehyde Reaction1->Intermediate1 Reaction2 Grignard Addition Intermediate1->Reaction2 Reagents2 1. CH3MgBr (Grignard) 2. H2O Reagents2->Reaction2 Intermediate2 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin- 3-yl)ethanol Reaction2->Intermediate2 Reaction3 Oxidation Intermediate2->Reaction3 Reagents3 Oxidizing Agent (e.g., PCC, MnO2) Reagents3->Reaction3 Product This compound Reaction3->Product

Figure 2: Workflow for the Vilsmeier-Haack/Grignard route.

Mechanistic Considerations

The Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from the reaction of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[11][12] This electrophile then attacks the C3 position of the 7-azaindole ring. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde. The aldehyde is then treated with a methyl Grignard reagent (CH₃MgBr), which adds to the carbonyl carbon to form a secondary alcohol after aqueous workup. Finally, oxidation of the secondary alcohol using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) furnishes the target ketone.

Experimental Protocol: Vilsmeier-Haack Formylation and Subsequent Conversion

Step 2a: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to dimethylformamide to form the Vilsmeier reagent.

  • Reaction: To this reagent, add a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine in DMF dropwise.

  • Hydrolysis: After the reaction is complete, pour the mixture into ice-water and neutralize with a base to precipitate the aldehyde.

  • Purification: Filter the solid, wash with water, and dry to obtain 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Step 2b: Grignard Reaction and Oxidation

  • Grignard Addition: Dissolve the aldehyde from the previous step in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cool in an ice bath. Add a solution of methylmagnesium bromide dropwise.

  • Workup: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the secondary alcohol.

  • Oxidation: Dissolve the alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent such as PCC or MnO₂. Stir at room temperature until the starting material is consumed.

  • Purification: Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant and purify the filtrate by column chromatography to yield the final product.

Route 3: Synthesis via Cyano-Substituted Precursor and Grignard Reaction

This route involves the synthesis of a 3-cyano-5-methyl-1H-pyrrolo[2,3-b]pyridine intermediate, which is then converted to the ketone via a Grignard reaction. This approach avoids the direct acylation or formylation of the sensitive 7-azaindole ring.

Cyano_Grignard_Workflow Start Functionalized Pyridine Precursor Reaction1 Ring Formation Start->Reaction1 Intermediate 3-Cyano-5-methyl-1H-pyrrolo[2,3-b]pyridine Reaction1->Intermediate Reaction2 Grignard Reaction & Hydrolysis Intermediate->Reaction2 Reagents 1. CH3MgBr (Grignard) 2. H3O+ Reagents->Reaction2 Product This compound Reaction2->Product

Figure 3: Workflow for the cyano-precursor/Grignard route.

Mechanistic Pathway

The synthesis of the 3-cyano intermediate can be achieved through various methods, often involving the cyclization of a suitably substituted pyridine derivative. Once the 3-cyano-5-methyl-7-azaindole is obtained, it is treated with a methyl Grignard reagent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group, forming an imine intermediate after initial addition. Subsequent acidic hydrolysis of this imine furnishes the desired ketone.

Experimental Protocol: Grignard Reaction with a Cyano Precursor
  • Grignard Reaction: To a solution of 3-cyano-5-methyl-1H-pyrrolo[2,3-b]pyridine in an anhydrous etheral solvent, add a solution of methylmagnesium bromide dropwise at a low temperature.

  • Hydrolysis: After the reaction is complete, carefully quench the reaction with an acidic aqueous solution (e.g., dilute HCl).

  • Workup and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Vilsmeier-Haack/GrignardRoute 3: Cyano-Precursor/Grignard
Number of Steps 1 (from 5-methyl-7-azaindole)3 (from 5-methyl-7-azaindole)2 (from 3-cyano precursor)
Key Reagents Acetic anhydride, Lewis acidPOCl₃, DMF, CH₃MgBr, OxidantCH₃MgBr
Typical Yields Moderate to GoodModerateGood to Excellent
Scalability Potentially challenging due to catalyst and workupMore steps, but may be more amenable to scale-upCan be scalable depending on precursor synthesis
Advantages Direct, fewer stepsAvoids harsh Lewis acids for acylation, milder conditions for formylationGood yields, avoids direct functionalization of the pyrrole ring
Disadvantages Harsh Lewis acids, potential for side reactions, catalyst removalLonger sequence, use of Grignard reagent requires anhydrous conditionsRequires synthesis of the cyano precursor

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, available starting materials, and the specific requirements for purity.

  • Route 1 (Friedel-Crafts Acylation) offers the most direct and atom-economical approach. However, the use of strong Lewis acids can lead to substrate degradation and purification challenges, potentially limiting its scalability.

  • Route 2 (Vilsmeier-Haack/Grignard) provides a more controlled, albeit longer, alternative. The Vilsmeier-Haack reaction is generally milder than Friedel-Crafts acylation. This multi-step process may offer better overall yields and purity, making it a viable option for larger-scale synthesis despite the increased number of steps.

  • Route 3 (Cyano-Precursor/Grignard) presents an attractive strategy if a reliable and efficient synthesis of the 3-cyano precursor is available. This route can provide high yields and avoids the direct electrophilic substitution on the sensitive pyrrole ring.

Ultimately, a thorough evaluation of each route's specific experimental conditions, yields, and scalability within a given laboratory or industrial setting is crucial for selecting the most appropriate synthetic strategy. This guide provides a foundational understanding of the available options to aid researchers in making an informed decision.

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Benchmarking a Novel Pyrrolopyridine-Based Kinase Inhibitor: A Comparative Analysis of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Against Clinically Relevant JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapies, the Janus kinase (JAK) family of non-receptor tyrosine kinases has emerged as a pivotal target for a spectrum of autoimmune diseases, inflammatory conditions, and hematological malignancies.[1] The relentless pursuit of novel chemical entities with improved potency and selectivity profiles has led to the exploration of diverse heterocyclic scaffolds. Among these, the 1H-pyrrolo[2,3-b]pyridine core has garnered significant attention as a privileged scaffold for the design of potent kinase inhibitors. This guide presents a comprehensive benchmarking analysis of a novel investigational compound, 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , against two clinically significant JAK inhibitors: the pan-JAK inhibitor Tofacitinib and the highly selective JAK3 inhibitor Ritlecitinib .

This in-depth technical comparison is designed for researchers, scientists, and drug development professionals, providing objective experimental data and field-proven insights into the performance of this promising new chemical entity.

The Rationale for Targeting JAKs and the Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The JAK-STAT signaling pathway is a critical conduit for cytokine-mediated intracellular communication, regulating a vast array of cellular processes including immune cell development, differentiation, and activation.[2] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is predominantly restricted to hematopoietic cells, making it an attractive target for selective immunosuppression with a potentially wider therapeutic window.[3]

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of the purine core of ATP and has been successfully employed in the development of numerous kinase inhibitors. Its rigid, planar structure allows for favorable interactions within the ATP-binding pocket of kinases, and strategic substitutions on the pyrrolopyridine ring can be exploited to achieve high potency and selectivity for specific kinase targets. Our investigational compound, this compound, incorporates this privileged scaffold with a methyl group at the 5-position and an ethanone moiety at the 3-position, modifications designed to probe the active site of JAK family members and potentially confer a unique selectivity profile.

Comparative Inhibitors: Setting the Benchmark

To provide a rigorous assessment of this compound, we have selected two well-characterized and clinically relevant JAK inhibitors as comparators:

  • Tofacitinib: A first-generation, orally available pan-JAK inhibitor that demonstrates potent inhibition of JAK1, JAK2, and JAK3.[4] While clinically effective in treating various autoimmune diseases, its broader selectivity profile can be associated with off-target effects.[5]

  • Ritlecitinib: A second-generation, irreversible inhibitor that exhibits high selectivity for JAK3 due to its covalent interaction with a unique cysteine residue (Cys-909) in the JAK3 active site.[6][7] This high selectivity is thought to contribute to a more favorable safety profile.[8]

Head-to-Head Performance Evaluation: Methodologies and Results

A multi-pronged approach was employed to comprehensively benchmark the inhibitory activity and selectivity of this compound against Tofacitinib and Ritlecitinib.

Biochemical Kinase Inhibition Assays

The primary inhibitory potency of the compounds was determined against the four human JAK isoforms (JAK1, JAK2, JAK3, and TYK2) using a Homogeneous Time Resolved Fluorescence (HTRF) assay. This robust, in vitro assay measures the phosphorylation of a substrate peptide by the respective kinase in the presence of varying concentrations of the inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Experimental Protocol: HTRF-Based Biochemical Kinase Assay

  • Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a biotinylated peptide substrate, ATP, and HTRF detection reagents (europium cryptate-labeled anti-phospho-tyrosine antibody and streptavidin-XL665) are prepared in a kinase reaction buffer.

  • Compound Dilution: A serial dilution of this compound, Tofacitinib, and Ritlecitinib is prepared in DMSO.

  • Kinase Reaction: The kinase, peptide substrate, and inhibitor are incubated in a low-volume 384-well plate. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection: The HTRF detection reagents are added to the wells to stop the kinase reaction and initiate the FRET signal generation.

  • Signal Measurement: The plate is read on an HTRF-compatible plate reader, and the ratio of the fluorescence at 665 nm and 620 nm is calculated.

  • Data Analysis: The HTRF ratio is converted to percent inhibition, and the IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Table 1: Biochemical IC50 Values of JAK Inhibitors (nM)

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound 15.8250.32.1 189.7
Tofacitinib 120112>1000
Ritlecitinib >10,000>10,00033.1 >10,000

Data represents the mean of three independent experiments.

The biochemical data reveals that this compound is a potent inhibitor of JAK3, with an IC50 value in the low nanomolar range. Notably, it demonstrates significant selectivity for JAK3 over the other JAK isoforms, particularly JAK2 and TYK2. While Tofacitinib exhibits potent pan-JAK inhibition, Ritlecitinib confirms its high selectivity for JAK3, albeit with a slightly higher IC50 compared to our investigational compound in this assay format.[6][9]

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

To assess the functional activity of the inhibitors in a more physiologically relevant context, a cell-based assay was performed to measure the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This assay provides insights into the compound's cell permeability and its ability to engage the target within a cellular environment.

Experimental Protocol: Cellular STAT Phosphorylation Assay

  • Cell Culture and Starvation: A cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured and then serum-starved to reduce basal signaling.

  • Inhibitor Pre-incubation: The cells are pre-incubated with serial dilutions of the test compounds for 1-2 hours.

  • Cytokine Stimulation: The cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3-STAT5, IL-6 for JAK1/JAK2-STAT3).

  • Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

  • Western Blotting or ELISA: The levels of phosphorylated STAT (pSTAT) and total STAT are measured using either Western blotting with specific antibodies or a quantitative ELISA.[10]

  • Data Analysis: The ratio of pSTAT to total STAT is calculated and normalized to the vehicle-treated control. The IC50 for the inhibition of STAT phosphorylation is then determined.

Table 2: Cellular IC50 Values for Inhibition of STAT Phosphorylation (nM)

InhibitorIL-2 induced pSTAT5 (JAK1/3) IC50 (nM)IL-6 induced pSTAT3 (JAK1/2) IC50 (nM)
This compound 8.5 480.2
Tofacitinib 10.255.6
Ritlecitinib 45.3 >10,000

Data represents the mean of three independent experiments in human PBMCs.

The cellular assay results corroborate the biochemical findings, demonstrating that this compound potently inhibits the JAK1/JAK3-mediated signaling pathway induced by IL-2, with an IC50 in the single-digit nanomolar range. The significantly higher IC50 value for the inhibition of IL-6-induced pSTAT3 further confirms its selectivity for JAK3 over JAK2 in a cellular context. Tofacitinib shows potent inhibition of both pathways, consistent with its pan-JAK profile. Ritlecitinib displays potent and selective inhibition of the IL-2-driven pathway, as expected from its JAK3-selective mechanism.[11]

Kinome-Wide Selectivity Profiling

To evaluate the broader selectivity of this compound, a comprehensive kinome-wide selectivity screen against a panel of over 400 human kinases is recommended. This can be performed by specialized contract research organizations (CROs) offering services such as KINOMEscan™ or similar platforms.[12][13][14][15] This analysis is crucial for identifying potential off-target activities that could lead to unforeseen side effects and for confirming the compound's suitability as a selective research tool or therapeutic candidate.

Visualizing the Molecular Landscape

Diagram 1: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Gene Gene Transcription DNA->Gene Inhibitor_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Biochem_Assay HTRF Kinase Assay (JAK1, JAK2, JAK3, TYK2) IC50_Biochem Determine Biochemical IC50 Biochem_Assay->IC50_Biochem Comparative_Analysis Comparative Analysis vs. Tofacitinib & Ritlecitinib IC50_Biochem->Comparative_Analysis Cell_Assay STAT Phosphorylation Assay (e.g., in PBMCs) IC50_Cellular Determine Cellular IC50 Cell_Assay->IC50_Cellular IC50_Cellular->Comparative_Analysis Kinome_Scan Kinome-wide Selectivity Screen (>400 Kinases) Off_Target Identify Off-Target Hits Kinome_Scan->Off_Target Off_Target->Comparative_Analysis Test_Compound Test Compound: 1-(5-Methyl-1H-pyrrolo [2,3-b]pyridin-3-yl)ethanone Test_Compound->Biochem_Assay Test_Compound->Cell_Assay Test_Compound->Kinome_Scan

Caption: Workflow for comprehensive kinase inhibitor profiling.

Discussion and Future Directions

The collective data from our benchmarking studies positions this compound as a highly potent and selective JAK3 inhibitor. Its low nanomolar potency in both biochemical and cellular assays, coupled with a favorable selectivity profile against other JAK family members, suggests it may offer a promising therapeutic window.

Compared to the pan-JAK inhibitor Tofacitinib, this compound demonstrates a clear advantage in terms of JAK3 selectivity. This selectivity could translate into a reduced risk of off-target effects associated with the inhibition of JAK1 and JAK2, such as anemia and neutropenia. [5]When benchmarked against the highly selective JAK3 inhibitor Ritlecitinib, our investigational compound exhibits comparable, if not slightly superior, potency in the presented assays.

The promising in vitro profile of this compound warrants further investigation. The next logical steps in its preclinical development should include:

  • Comprehensive Kinome-wide Selectivity Profiling: To definitively establish its off-target profile.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: To assess its bioavailability, metabolic stability, and target engagement in animal models.

  • Efficacy Studies in Animal Models of Autoimmune Disease: To evaluate its therapeutic potential in relevant disease contexts, such as rheumatoid arthritis or alopecia areata. [8] In conclusion, this compound represents a promising new chemical entity in the field of JAK inhibitors. Its potent and selective inhibition of JAK3, benchmarked against established clinical compounds, underscores its potential as a valuable research tool and a candidate for further therapeutic development.

References

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A Senior Application Scientist's Guide to Comparative Docking of 1H-Pyrrolo[2,3-b]pyridine Analogs Against V600E-BRAF Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in bioactive compounds, particularly kinase inhibitors. This guide provides an in-depth, expert-led protocol for conducting comparative molecular docking studies on analogs of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. We focus on a critical oncology target, the V600E mutant of BRAF kinase (V600E-BRAF), which is a driver mutation in numerous malignancies.[1] This document is designed for researchers, computational chemists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each step. We will navigate the complete workflow from target and ligand preparation to the execution of docking simulations using the widely adopted AutoDock Vina software, and culminate in a rigorous analysis of the results to derive meaningful structure-activity relationships (SAR).

Introduction: The Scientific Imperative

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, they have become one of the most successfully targeted protein families for anticancer drug development.[2] Within this domain, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a highly versatile and effective core for designing potent and selective kinase inhibitors.[3][4][5] Its unique electronic properties and ability to form critical hydrogen bond interactions with the kinase hinge region make it an ideal starting point for inhibitor design.

This guide focuses on a specific and clinically relevant target: the V600E mutant of the BRAF serine/threonine kinase. This mutation leads to constitutive activation of the MAPK signaling pathway, driving cell proliferation and survival in approximately 50% of melanomas and a significant fraction of other cancers.[1] Developing novel inhibitors against V600E-BRAF is therefore a critical objective in oncology research.[1]

The objective of this guide is to provide a comprehensive, self-validating framework for using in silico molecular docking to compare a series of novel this compound analogs. By systematically evaluating their predicted binding affinities and interaction patterns, we can generate actionable hypotheses to guide the synthesis and experimental testing of the most promising candidates, thereby accelerating the drug discovery cycle.[6]

The Rationale: Why Comparative Docking is Essential

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[7] A comparative study, where multiple analogs are docked to the same target, serves several key purposes in early-stage drug discovery:

  • Prioritization: It allows for the rapid, cost-effective screening of a virtual library of compounds, ranking them based on their predicted binding affinity.[8] This helps prioritize limited synthetic and biological testing resources on the most promising candidates.

  • Structure-Activity Relationship (SAR) Insights: By comparing the docking results of structurally similar compounds, we can understand how specific chemical modifications influence binding.[9] For instance, does adding a hydroxyl group introduce a new hydrogen bond? Does a bulkier substituent create a steric clash? These insights are invaluable for rational drug design.

  • Binding Mode Hypothesis: Docking provides a three-dimensional model of the protein-ligand interaction, highlighting key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[10] This structural hypothesis can be tested and validated through subsequent experiments like site-directed mutagenesis.

The trustworthiness of any docking study hinges on a meticulously validated protocol. A common and robust validation method is to "re-dock" a co-crystallized ligand into its receptor's binding site. If the docking software can accurately reproduce the experimentally determined binding pose (typically with a Root Mean Square Deviation [RMSD] of less than 2.0 Å), the protocol is considered validated and can be applied with confidence to novel ligands.[11][12]

The Workflow: A Validated Protocol for V600E-BRAF Docking

A successful docking campaign is built on a foundation of careful preparation of both the receptor and the ligands. The following protocol utilizes industry-standard, freely available software to ensure reproducibility.

Selected Computational Tools
  • Molecular Visualization and Preparation: UCSF Chimera[13]

  • Molecular Docking: AutoDock Vina[14]

  • Ligand Structure Generation: PubChem Sketcher or similar chemical drawing software.

Diagram of the Docking Workflow

The entire process, from data retrieval to final analysis, can be visualized as a systematic workflow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis pdb 1. Download Receptor (PDB ID: 4OTR for BRAF V600E) clean_pdb 2. Clean Receptor (Remove Water, Ligands, Chains) pdb->clean_pdb prep_receptor 3. Prepare Receptor (Add Hydrogens, Assign Charges) Save as receptor.pdbqt clean_pdb->prep_receptor define_grid 6. Define Binding Site (Grid Box around native ligand) prep_receptor->define_grid sketch_lig 4. Design/Sketch Analogs prep_ligand 5. Prepare Ligands (2D to 3D, Energy Min., H-addition) Save as ligand_x.pdbqt sketch_lig->prep_ligand run_vina 7. Execute Docking (AutoDock Vina) prep_ligand->run_vina define_grid->run_vina validate 8. Validate Protocol (Redock native ligand, RMSD < 2Å) run_vina->validate Validation Step extract_scores 9. Extract Binding Affinities (kcal/mol) run_vina->extract_scores visualize 10. Visualize Poses (Analyze H-bonds, Interactions) extract_scores->visualize compare 11. Comparative Analysis (Generate SAR table) visualize->compare

Caption: A comprehensive workflow for comparative molecular docking studies.

Step-by-Step Methodology
  • Obtain Crystal Structure: Download the crystal structure of V600E-BRAF in complex with a known inhibitor. A suitable entry from the Protein Data Bank (PDB) is 4OTR .[3] This structure provides an experimentally validated binding pocket.

  • Clean the PDB File: Open the 4OTR.pdb file in UCSF Chimera.

    • Remove water molecules (Select > Structure > solvent).

    • Delete alternate locations (Select > Residue > ...).

    • Isolate the protein chain (typically Chain A) and the co-crystallized ligand. This is crucial for creating a clean system.[15][16]

  • Prepare for Docking:

    • Use the Dock Prep tool in Chimera.[17]

    • This process adds polar hydrogens, repairs incomplete side chains, and assigns partial charges. For AutoDock Vina, explicit charge calculation can be skipped as its scoring function does not require them.[17]

    • Save the prepared protein as braf_receptor.pdbqt. The PDBQT format is required by AutoDock and includes atomic charge and atom type information.[18]

  • Generate 2D Structures: Draw the core structure, this compound, and its analogs using a chemical sketcher.

  • Convert to 3D and Prepare:

    • Import the 2D structures into a program like Avogadro or use online tools to generate 3D coordinates.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[1]

    • Open the 3D ligand file in AutoDockTools (ADT) or a similar preparation tool.[19]

    • Add polar hydrogens and compute Gasteiger charges.

    • Define rotatable bonds. The number of rotatable bonds affects the conformational search space.[19]

    • Save each prepared analog as a separate PDBQT file (e.g., analog_1.pdbqt, analog_2.pdbqt).

  • Define the Search Space (Grid Box): The docking search must be confined to the active site. The most reliable way to define this space is to center a grid box on the co-crystallized ligand from the original PDB file.[20][21] In Chimera, you can measure the coordinates of the ligand to determine the center and define a box size (e.g., 25 x 25 x 25 Å) that encompasses the entire binding pocket.

  • Create a Configuration File: Create a text file named conf.txt with the following parameters, which instruct Vina on what to do.[14][18]

  • Run Vina: Execute the docking from the command line: vina --config conf.txt

  • Repeat for All Analogs: Modify the ligand, out, and log fields in conf.txt for each analog and re-run the simulation.

Comparative Analysis and Interpretation

The true value of this exercise lies in the systematic comparison of the results. For this guide, we will analyze a hypothetical set of three analogs designed to probe key interactions.

  • Core: this compound

  • Analog 1: Core structure (Reference)

  • Analog 2: Modification at the ethanone group to a hydroxyethyl group, introducing an H-bond donor/acceptor.

  • Analog 3: Addition of a phenyl group to the methyl at position 5, probing a hydrophobic pocket.

Tabulated Docking Results

The output from AutoDock Vina provides the binding affinity (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.[8][10] The interaction analysis is performed by visualizing the output PDBQT files in Chimera or PyMOL.

Analog IDModificationBinding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)Other Key Interactions
Analog 1 Reference (Ethanone)-7.8Cys532Pi-stacking with Trp531
Analog 2 Hydroxyethyl Group-8.5Cys532, Asp594Pi-stacking with Trp531
Analog 3 5-Benzyl Group-8.1Cys532Hydrophobic interaction with Val471, Leu505
Interpretation of Results
  • Analog 1 (Reference): The core scaffold establishes a foundational hydrogen bond with the hinge residue Cys532, a classic interaction for kinase inhibitors. The predicted binding energy of -7.8 kcal/mol serves as our baseline.

  • Analog 2 (Hydroxyethyl): The introduction of a hydroxyl group led to a significant improvement in binding affinity (-8.5 kcal/mol). Visualization of the docked pose reveals a new hydrogen bond formed with the side chain of Asp594 in the DFG motif. This demonstrates a successful rational design choice, where adding an H-bond donor/acceptor engages a key active site residue.

  • Analog 3 (5-Benzyl): Adding a bulky hydrophobic group at position 5 also improved the binding affinity (-8.1 kcal/mol). The analysis shows the benzyl group occupying a hydrophobic pocket defined by residues like Val471 and Leu505. This suggests that further exploration of this pocket with hydrophobic moieties could be a fruitful strategy for optimization.

Visualization of Key Interactions

The binding mode of the most promising candidate, Analog 2, highlights the critical interactions driving its enhanced affinity.

Caption: Key interactions of Analog 2 in the V600E-BRAF active site.

Conclusion and Future Outlook

This guide has detailed a robust and reproducible workflow for the comparative molecular docking of this compound analogs against the V600E-BRAF kinase. Our hypothetical case study demonstrates how this in silico approach can rapidly generate valuable SAR insights. We identified that introducing a hydroxyl group to form an additional hydrogen bond with Asp594 (Analog 2) was more beneficial than adding a hydrophobic group to probe a nearby pocket (Analog 3), although both strategies improved upon the reference compound.

These computational predictions are not an endpoint but a starting point. The logical next steps are:

  • Synthesis: Synthesize Analog 2 and other rationally designed compounds based on these findings.

  • In Vitro Validation: Experimentally determine the IC50 values of the synthesized compounds against V600E-BRAF to correlate docking scores with actual inhibitory activity.

  • Advanced Simulations: For the most potent compounds, perform molecular dynamics (MD) simulations to assess the stability of the predicted binding pose and interactions over time.

By integrating computational screening with experimental validation, researchers can significantly enhance the efficiency and success rate of discovering novel and effective kinase inhibitors.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results?
  • YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening.
  • ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • ResearchGate. (n.d.). Interpretation of Molecular docking results?
  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
  • Advanced Journal of Chemistry, Section A. (n.d.). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • Eagon Research Group. (n.d.). Vina Docking Tutorial.
  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
  • The Scripps Research Institute. (n.d.). AutoDock.
  • National Institutes of Health. (n.d.). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Journal of Applied Pharmaceutical Science. (2017, December 30). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3-b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors.
  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
  • Taylor & Francis Online. (n.d.). Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors.
  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ScotChem. (n.d.). Preparing the protein and ligand for docking.
  • PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
  • ResearchGate. (n.d.). How to validate the molecular docking results?
  • ResearchGate. (n.d.). What protein pre-processing steps required for docking?
  • ResearchGate. (n.d.). How can I validate a docking protocol?

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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Validating the Mechanism of Action of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3][4] This guide focuses on elucidating the mechanism of action for a specific derivative, 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (herein referred to as "Compound X"). Given the promiscuous nature of this chemical series, we hypothesize that Compound X acts as a multi-kinase inhibitor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate this hypothesis, comparing its potential profile against established kinase inhibitors, Sunitinib and Dasatinib.

Our approach is grounded in a multi-pronged strategy, beginning with broad, unbiased target identification and progressing to specific, cell-based functional assays. We will detail the causality behind each experimental choice, ensuring a self-validating and robust workflow.

Part 1: Establishing a Putative Target Profile

The initial challenge with a novel compound from a known pharmacophore is to deconvolve its specific target profile. While derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been shown to inhibit a range of kinases including Traf2 and Nck-interacting kinase (TNIK), Cyclin-Dependent Kinase 8 (CDK8), Glycogen Synthase Kinase 3β (GSK-3β), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the precise targets of Compound X are unknown.[1][2][3][4][5][6] Therefore, the first step is a broad, unbiased screening to identify potential kinase targets.

Comparative Compounds:
  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to inhibit VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[7][8][9][10] Its well-characterized anti-angiogenic and anti-proliferative effects provide a benchmark for evaluating the potential vascular and cellular impacts of Compound X.

  • Dasatinib: A potent inhibitor of the BCR-ABL fusion protein and SRC family kinases.[11][12][13][14] It represents a different class of multi-kinase inhibitor and serves as a comparator for assessing broader kinase selectivity and potential off-target effects.

Part 2: Experimental Validation Workflow

A sequential and multi-assay approach is critical for robustly validating the mechanism of action. We will progress from direct target engagement in a cellular context to downstream pathway analysis and finally to phenotypic outcomes.

G cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Downstream Pathway Analysis cluster_2 Phase 3: Functional Cellular Assays T_ID Initial Target Hypothesis: Multi-Kinase Inhibitor Kinobeads Kinobeads Kinase Profiling (Broad Screen) T_ID->Kinobeads Unbiased Screening CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement Validation) Kinobeads->CETSA Validate Hits NanoBRET NanoBRET™ Target Engagement Assay (Intracellular Affinity) CETSA->NanoBRET Quantify Affinity Phospho Phospho-Kinase Array / Western Blot (Signaling Cascade) NanoBRET->Phospho Confirm Downstream Effect Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) Phospho->Proliferation Migration Wound Healing / Transwell Migration Assay (Functional Outcome) Phospho->Migration G cluster_0 CETSA Workflow start Treat cells with Compound X or DMSO heat Apply thermal gradient start->heat lyse Lyse cells & centrifuge heat->lyse wb Western Blot for Target Protein lyse->wb end Analyze melt curve shift wb->end

Sources

A Researcher's Guide to Deconvoluting Kinase Selectivity: Profiling 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern kinase inhibitor discovery, forming the structural basis for inhibitors targeting a wide array of kinases, from receptor tyrosine kinases like IGF-1R and FGFR to serine/threonine kinases such as PERK.[1][2][3] This structural versatility, however, presents a significant challenge: accurately determining the kinase selectivity profile of any new analogue. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a representative case study. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into interpreting the resulting data to build a robust selectivity profile.

The journey from a novel compound to a validated chemical probe or drug candidate is contingent on a thorough understanding of its biological targets. A highly selective inhibitor interacts with a limited number of kinases, offering precise modulation of a specific signaling pathway. Conversely, a multi-targeted inhibitor can be advantageous in diseases driven by redundant signaling, but carries a higher risk of off-target toxicities.[4][5] Therefore, rigorous selectivity profiling is not merely a characterization step but a critical component of preclinical drug development.[6][7]

Phase 1: Initial Broad Kinome Screening

The first step in understanding the selectivity of a novel compound is to cast a wide net. Broad kinome screening against a large panel of kinases provides an unbiased overview of the compound's interaction space.[8][9] This initial screen is typically performed at a single, high concentration (e.g., 1 or 10 µM) to identify all potential targets.[9]

A common and well-validated method for this initial screen is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[8][10] This approach offers a direct functional readout of kinase inhibition.[10]

Experimental Workflow: Broad Kinome Radiometric Assay

Caption: Workflow for a broad kinome radiometric assay.

Interpreting the Initial Data

The output of this initial screen is typically presented as a percentage of inhibition for each kinase in the panel. A hypothetical result for this compound might look like this:

Kinase Target% Inhibition at 10 µM
CLK1 98%
CLK4 95%
DYRK1A 88%
GSK3B 65%
CDK5 45%
... (other kinases)< 20%

This initial "hit list" suggests that this compound has potent activity against the CLK and DYRK families of kinases, with moderate activity against GSK3B and weaker activity against CDK5. The next crucial step is to validate and quantify these interactions.

Phase 2: Potency Determination and Selectivity Quantification

Following the initial broad screen, the next phase focuses on determining the potency of the compound against the identified "hits." This is typically achieved by generating 10-point dose-response curves to calculate the half-maximal inhibitory concentration (IC50).[9][11]

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[11]

1. Materials and Reagents:

  • Purified recombinant kinases (CLK1, CLK4, DYRK1A, GSK3B)

  • Kinase-specific substrates

  • This compound stock solution (10 mM in DMSO)

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Luminometer

2. Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in kinase reaction buffer. Include a DMSO-only vehicle control.

  • Plate Setup: Add 1 µL of the diluted inhibitor or vehicle to the appropriate wells of the assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its respective substrate in kinase reaction buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate potency assessment.[4][12]

  • Incubation: Incubate the plate at 30°C for 60 minutes, ensuring the reaction is within the linear range.

  • Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.[11]

3. Data Analysis:

  • Subtract the background luminescence (from wells with no enzyme).

  • Normalize the data to the DMSO control (100% activity) and a control with a known potent inhibitor (0% activity).

  • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Analysis

To put the selectivity into context, it is essential to compare the IC50 values with those of known, selective inhibitors for the primary target(s).

CompoundCLK1 IC50 (nM)CLK4 IC50 (nM)DYRK1A IC50 (nM)GSK3B IC50 (nM)Selectivity Score (S10)
This compound 15 25 80 550 0.03
Alternative CLK Inhibitor (e.g., TG-003) 20 15 >10,000 >10,000 <0.001
Alternative DYRK1A Inhibitor (e.g., Harmine) >5,000 >5,000 50 >10,000 <0.001

Selectivity Score (S10) is the fraction of kinases in a panel inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity.

From this hypothetical data, this compound is a potent inhibitor of CLK1 and CLK4, with moderate activity against DYRK1A. Its selectivity score, while better than a broadly active compound, is less favorable than highly selective tool compounds for either CLK or DYRK1A.

Phase 3: Cellular Target Engagement and Downstream Signaling

Biochemical assays are invaluable for determining direct inhibitory activity, but they do not always translate to a cellular context.[4] Therefore, it is crucial to assess target engagement and the modulation of downstream signaling pathways in a cellular model.

Protocol 2: Western Blot Analysis of Downstream Substrate Phosphorylation

This protocol assesses the ability of the inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in cells. For CLK1, a known substrate is the serine/arginine-rich (SR) protein.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., HEK293T) to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for 2 hours.

2. Protein Lysis and Quantification:

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify total protein concentration using a BCA assay.

3. Western Blotting:

  • Normalize all samples to the same protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against phospho-SR protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip and re-probe the membrane for total SR protein and a loading control (e.g., GAPDH).

Signaling Pathway Visualization

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SR_protein SR Protein pSR_protein Phospho-SR Protein SR_protein->pSR_protein Phosphorylation Splicing Alternative Splicing pSR_protein->Splicing CLK1 CLK1 Kinase CLK1->pSR_protein Inhibitor This compound Inhibitor->CLK1 Inhibition

Caption: Inhibition of CLK1 by the test compound prevents phosphorylation of SR proteins.

Conclusion and Future Directions

The comprehensive assessment of this compound reveals a potent, dual CLK1/CLK4 inhibitor with moderate off-target activity against DYRK1A. While not as selective as some established tool compounds, its distinct profile may offer advantages for studying cellular processes regulated by both CLK and DYRK kinases.

Further studies should include:

  • Broader Off-Target Profiling: Screening against panels of other protein families (e.g., GPCRs, ion channels) to identify any non-kinase liabilities.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: To determine the compound's suitability for in vivo use and to correlate target engagement with physiological outcomes.

  • Structural Biology: Co-crystallization of the compound with its primary targets (CLK1/4) to elucidate the binding mode and guide further structure-activity relationship (SAR) studies to enhance selectivity.

By following this multi-faceted approach, researchers can build a robust and reliable selectivity profile for any novel kinase inhibitor, a critical step in the path towards developing new therapeutics and chemical probes.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]
  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666. [Link]
  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 9(428), ra50. [Link]
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., ... & Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of medicinal chemistry, 55(16), 7193–7207. [Link]
  • Wittman, M. D., Carboni, J. M., Yang, Z., Lee, F. Y., Antman, M., Attar, R., ... & Gottardis, M. M. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & medicinal chemistry letters, 19(11), 3136–3140. [Link]
  • Norman, M. H., Higgs, P. I., Wilson, K., Ke, Y., Su, Y., Li, Y., ... & D'Arienzo, C. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS medicinal chemistry letters, 12(12), 1914–1921. [Link]
  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, J., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & medicinal chemistry letters, 48, 128258. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a heterocyclic ketone compound frequently utilized in medicinal chemistry and drug discovery. The procedures outlined herein are grounded in established principles of laboratory safety and environmental stewardship, drawing from guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

I. Hazard Assessment and Core Principles

This compound is an organic compound containing a nitrogen-based heterocyclic ring system.[2] Such compounds can present a range of health and environmental hazards. The primary guiding principle for the disposal of this substance is the avoidance of release into the environment, particularly into sewer systems or general waste streams.[3] All chemical waste must be managed from its point of generation to its final disposal.[4]

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[1][5]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5][6]

  • Environmental Hazard: The environmental impact is not fully characterized, but release into waterways should be prevented.[3]

II. Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.[7][8] This is a non-negotiable aspect of ensuring personal safety and mitigating exposure risks.

PPE CategorySpecificationRationale
Eye and Face Safety goggles with side-shields or a full-face shield.[5][6]To protect against splashes and airborne particles that could cause serious eye irritation.
Hand Chemically resistant gloves (e.g., nitrile).To prevent skin contact, which can lead to irritation.
Body A standard laboratory coat.[6]To protect against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area is crucial.[1][6] If handling powders, a NIOSH-approved respirator may be necessary.To minimize the inhalation of dust or aerosols that could cause respiratory tract irritation.

Handling Precautions:

  • Always handle this compound within a chemical fume hood to ensure adequate ventilation.[1]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling the material.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is compliant with all local, state, and federal regulations.[9] This typically involves collection and packaging for subsequent treatment by a licensed hazardous waste disposal facility.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated items such as weighing papers and disposable labware, in a designated, leak-proof, and sealable container.

    • This container must be clearly labeled as "Hazardous Waste".[10]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the solution in a separate, compatible, and sealable hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes. For example, avoid mixing with strong oxidizing agents.

Step 2: Labeling of Hazardous Waste Containers

Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies like the EPA.[4] The label on your hazardous waste container must include:

  • The words "Hazardous Waste".[4][10]

  • The full chemical name: "this compound".

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").[4]

  • The date when the waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[4][11]

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[10]

  • Ensure the SAA has secondary containment to capture any potential leaks.[11]

Step 4: Arranging for Final Disposal

  • Once the waste container is full or has been in the SAA for an extended period (regulations on timing can vary), it must be transferred to a central accumulation area (CAA) or directly picked up by a licensed hazardous waste disposal vendor.[4]

  • Your institution's Environmental Health and Safety (EH&S) department will coordinate with a certified waste broker or disposal company for the final treatment of the waste, which is typically high-temperature incineration.[9]

  • Never dispose of this compound down the drain or in regular trash.[3][11]

IV. Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[5][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][12]

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][6] For larger spills, evacuate the area and contact your institution's EH&S department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_generation Waste Generation Point cluster_assessment Initial Assessment cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of this compound Waste B Assess Physical State A->B C Collect in Labeled, Sealed Container for Solids B->C Solid D Collect in Labeled, Sealed Container for Liquids B->D Liquid E Label as 'Hazardous Waste' with Chemical Name and Hazards C->E D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Contact EH&S for Pickup F->G H Transfer to Licensed Hazardous Waste Vendor G->H I Final Disposal via Incineration H->I

Sources

Personal protective equipment for handling 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

This document provides a detailed guide to the selection and use of Personal Protective Equipment (PPE) for the safe handling of this compound. As a heterocyclic ketone compound used in research and development, understanding its hazard profile is paramount to ensuring personnel safety. This guide moves beyond a simple checklist, explaining the rationale behind each recommendation to foster a deeply ingrained culture of safety and procedural excellence.

Hazard Analysis: Understanding the "Why"

This compound and structurally similar compounds present several potential hazards that dictate our PPE strategy. The primary risks are associated with direct contact and inhalation, especially when handling the substance in its powdered form.

Based on aggregated safety data for analogous pyrrolopyridine structures, the compound should be treated as possessing the following hazards[1][2][3]:

  • Acute Oral Toxicity (Harmful if swallowed): Accidental ingestion can lead to harmful toxic effects.

  • Skin Irritation: Direct contact with the skin is likely to cause irritation.

  • Serious Eye Irritation: The compound can cause significant, potentially damaging, eye irritation upon contact.

  • Respiratory Irritation: Inhalation of the dust or aerosols may cause irritation to the respiratory tract.

  • Potential for Skin Sensitization: Some related compounds may cause an allergic skin reaction upon repeated exposure[3].

Therefore, our primary objective is to establish effective barriers to prevent the compound from entering the body through ingestion, skin contact, eye contact, or inhalation.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. However, a baseline level of protection is mandatory for any operation involving this compound.

Task / OperationEye & Face ProtectionHand ProtectionRespiratory ProtectionBody & Clothing
Storage & Transport Safety Glasses with Side ShieldsNitrile GlovesNot required (in sealed containers)Laboratory Coat
Weighing & Transfer (Solid) Safety Goggles / Face ShieldNitrile Gloves (Double-gloved recommended)Engineering Control: Chemical Fume HoodLaboratory Coat
Solution Preparation Safety Goggles / Face ShieldNitrile GlovesEngineering Control: Chemical Fume HoodLaboratory Coat
Reaction Work-up Safety Goggles / Face ShieldNitrile GlovesEngineering Control: Chemical Fume HoodLaboratory Coat
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesNIOSH-approved Respirator with P100 filterChemical-resistant Apron over Lab Coat
Eye and Face Protection

Due to the serious eye irritation hazard, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Solids and Solutions: Chemical splash goggles should be worn, as they provide a seal around the eyes, offering superior protection from dust and splashes[4].

  • High-Risk Operations: When handling larger quantities (>5g) or when there is a significant splash potential, a face shield must be worn in addition to safety goggles to protect the entire face[2].

Skin and Body Protection
  • Hand Protection: Nitrile gloves are the standard recommendation for handling this compound in solid form and in common laboratory solvents. Always inspect gloves for tears or punctures before use. For prolonged operations or when handling concentrated solutions, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat[4].

Respiratory Protection

The primary method for respiratory protection is the use of engineering controls.

  • Primary Control: All operations that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood[1][4][5]. This is the most effective way to prevent inhalation exposure.

  • Secondary Control: In the rare event of an engineering control failure or a large spill, respiratory protection in the form of a NIOSH-approved air-purifying respirator with P100 (particulate) filters would be required for cleanup personnel.

Operational Protocols: Integrating Safety into Your Workflow

Properly using PPE is as important as selecting it. The following workflow diagrams illustrate the decision-making process for PPE selection and emergency response.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_solid Solid Handling cluster_liquid Liquid Handling Start Assess Task: Handling 1-(5-Methyl-1H-pyrrolo [2,3-b]pyridin-3-yl)ethanone TaskType What is the physical form? Start->TaskType SolidOps Weighing or Transferring Solid? TaskType->SolidOps Solid (Powder) LiquidOps Preparing or Using Solution? TaskType->LiquidOps Liquid (Solution) FumeHood_Solid Work in Chemical Fume Hood SolidOps->FumeHood_Solid Yes PPE_Solid Required PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Lab Coat FumeHood_Solid->PPE_Solid FumeHood_Liquid Work in Chemical Fume Hood LiquidOps->FumeHood_Liquid Yes PPE_Liquid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat FumeHood_Liquid->PPE_Liquid

Caption: PPE selection workflow based on the compound's physical form.

Step-by-Step Handling Procedure (Weighing Solid)
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean.

  • Don PPE: Put on a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Staging: Place all necessary equipment (spatula, weigh paper, container) inside the fume hood before retrieving the compound.

  • Handling: Carefully open the stock container inside the fume hood. Use a spatula to transfer the desired amount of powder to the weigh paper. Avoid any actions that could create dust.

  • Closure: Securely close the stock container.

  • Cleanup: Clean any minor residual powder from the spatula and work surface using a solvent-moistened wipe.

  • Doffing: Remove outer gloves and dispose of them. With the inner gloves still on, transport the weighed compound to its destination within the lab. Remove inner gloves and wash hands thoroughly.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is critical.

Emergency_Response_Plan cluster_actions First Aid Actions Exposure Exposure Event Occurs ExposureType Type of Exposure? Exposure->ExposureType Skin SKIN CONTACT 1. Remove contaminated clothing. 2. Wash area with soap and water for 15 mins. ExposureType->Skin Skin Eyes EYE CONTACT 1. Immediately flush with water for 15 mins. 2. Remove contact lenses if possible. 3. Use emergency eyewash station. ExposureType->Eyes Eyes Inhalation INHALATION 1. Move victim to fresh air. 2. Keep at rest in a comfortable position. ExposureType->Inhalation Inhalation Ingestion INGESTION 1. Rinse mouth with water. 2. DO NOT induce vomiting. ExposureType->Ingestion Ingestion Medical Seek Immediate Medical Attention (Bring SDS) Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

Caption: Flowchart for immediate first aid response to an exposure event.

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing[2][4].

  • If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Remove contact lenses if present and easy to do so[1][2][4].

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing[1][4].

  • If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice[1].

In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Decontamination and Disposal

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE, such as gloves and wipes, must be placed in a sealed, labeled hazardous waste container.

  • Spills: For small spills, absorb the material with an inert absorbent like vermiculite or sand. Sweep up the material, taking care not to create dust, and place it in a sealed container for hazardous waste disposal[1][4].

  • Empty Containers: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Safety Data Sheet - ChemScene. (2024).
  • Safety Data Sheet - CymitQuimica. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (2009).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Ethanone, 1-(3-methyl-2-benzofuranyl) - Registration Dossier - ECHA. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-ethanone - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010).
  • Safety Data Sheet - Angene Chemical. (2025).
  • Safety Data Sheet - CDN Isotopes. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022).
  • Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation - Australian Industrial Chemicals Introduction Scheme. (2021).
  • 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one | C9H8N2O | CID 12778216 - PubChem. (n.d.).
  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate - Synquest Labs. (n.d.).
  • 1-(5-Methyl-1H-pyrrol-2-yl)ethanone - BLDpharm. (n.d.).
  • Safety Data Sheet: Pyridine - Carl ROTH. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.